4-(2-Cyanoethyl)-2,3-dihydro-benzofuran
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-4-yl)propanenitrile |
InChI |
InChI=1S/C11H11NO/c12-7-2-4-9-3-1-5-11-10(9)6-8-13-11/h1,3,5H,2,4,6,8H2 |
InChI Key |
LUGFNLLBTSUBFE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC(=C21)CCC#N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 4-(2-Cyanoethyl)-2,3-dihydrobenzofuran
This guide details the synthesis of 4-(2-Cyanoethyl)-2,3-dihydrobenzofuran (IUPAC: 3-(2,3-dihydrobenzofuran-4-yl)propanenitrile), a critical pharmacophore and intermediate in the manufacturing of melatonin receptor agonists such as Tasimelteon and Ramelteon .
The protocols below prioritize regiochemical fidelity and scalability, avoiding the common pitfalls of direct electrophilic aromatic substitution on the dihydrobenzofuran core, which typically favors the 5- or 7-positions.
Retrosynthetic Analysis & Strategy
The target molecule features a 2,3-dihydrobenzofuran core with a propionitrile side chain at the C4 position.[1] Direct alkylation of 2,3-dihydrobenzofuran fails due to the directing effect of the oxygen atom, which activates the C5 (para) and C7 (ortho) positions.
Therefore, the synthesis must proceed via a Directed Ortho-Metalation (DoM) strategy or a Constructive Annulation approach where the C4 substituent is established prior to or during ring closure.
Primary Pathway: The Aldehyde Homologation Route
This is the industry-standard "Process Route" used in high-purity API synthesis.
-
Core Construction : Synthesis of 2,3-dihydrobenzofuran-4-carbaldehyde via regioselective cyclization.
-
Chain Extension : Horner-Wadsworth-Emmons (HWE) olefination to install the acrylonitrile moiety.
-
Selective Reduction : Chemoselective saturation of the alkene without reducing the nitrile.
Secondary Pathway: The Heck Coupling Route
A convergent approach utilizing 4-bromo-2,3-dihydrobenzofuran.
-
Precursor Synthesis : Bromination of a blocked precursor or specific phenol derivative.
-
Coupling : Pd-catalyzed Heck reaction with acrylonitrile.
-
Reduction : Hydrogenation of the conjugated alkene.
Visual Synthesis Workflows
Caption: Figure 1. Comparative synthetic pathways. The Aldehyde Homologation route (center) is preferred for regiocontrol.
Protocol 1: The Aldehyde Homologation (High-Fidelity)
This protocol is optimized for >98% purity and avoids heavy metal contamination in the final step.
Phase A: Synthesis of 2,3-Dihydrobenzofuran-4-carbaldehyde
Rationale : The aldehyde serves as the "handle" for the carbon chain. We install it via a "bromo-alkoxy" cyclization which guarantees the 4-position regiochemistry.
-
Bromination :
-
Reactants : 3-Hydroxybenzaldehyde (1.0 eq), Bromine (1.05 eq), Sodium Acetate (1.5 eq).
-
Solvent : Glacial Acetic Acid.
-
Procedure : Dissolve 3-hydroxybenzaldehyde in AcOH. Add NaOAc. Add Br2 dropwise at 15°C. Stir for 2h.
-
Mechanism : The hydroxyl group directs bromination ortho to itself. The aldehyde meta-directing effect reinforces position 2 (between OH and CHO) or position 6. Conditions favor the 2-bromo-3-hydroxy isomer due to chelation and sterics.
-
Output : 2-Bromo-3-hydroxybenzaldehyde.
-
-
O-Alkylation :
-
Reactants : 2-Bromo-3-hydroxybenzaldehyde (1.0 eq), 1-Bromo-2-chloroethane (1.5 eq), K2CO3 (2.0 eq).
-
Solvent : DMF or Acetonitrile.[2]
-
Procedure : Heat at 60-80°C for 6-12h.
-
Output : 2-Bromo-3-(2-chloroethoxy)benzaldehyde.
-
-
Cyclization (Parham-type) :
-
Reactants : Precursor from step 2, Isopropylmagnesium chloride (TurboGrignard) or n-BuLi.
-
Solvent : THF (Anhydrous), -78°C to RT.
-
Procedure : Cool solution of precursor to -78°C. Add n-BuLi (1.1 eq) to perform Lithium-Halogen exchange at the aryl bromide. The resulting aryl lithium species attacks the alkyl chloride (or bromide) side chain in an intramolecular
fashion. -
Note : Alternatively, protect the aldehyde as an acetal before lithiation to prevent nucleophilic attack on the carbonyl, then deprotect. However, modern protocols often use in-situ protection or Mg-mediated cyclization which tolerates the aldehyde.
-
Output : 2,3-Dihydrobenzofuran-4-carbaldehyde .
-
Phase B: Chain Extension (HWE Reaction)
Rationale : Horner-Wadsworth-Emmons is superior to Wittig here due to the formation of the thermodynamically stable (E)-alkene and easier removal of phosphate byproducts.
-
Reagents : Diethyl (cyanomethyl)phosphonate (1.2 eq), Sodium Hydride (60% disp., 1.5 eq).
-
Solvent : THF (dry).
-
Protocol :
-
Suspend NaH in THF at 0°C.
-
Add phosphonate dropwise (gas evolution). Stir 30 min.
-
Add 2,3-dihydrobenzofuran-4-carbaldehyde (dissolved in THF) dropwise.
-
Warm to RT and stir 4h.
-
Quench with saturated NH4Cl. Extract with EtOAc.[3]
-
-
Result : (E)-3-(2,3-Dihydrobenzofuran-4-yl)acrylonitrile .
Phase C: Chemoselective Reduction
Rationale : The challenge is reducing the conjugated C=C double bond without reducing the nitrile (C≡N) to an amine. Standard Pd/H2 can over-reduce.
Option 1: Sodium Borohydride in Pyridine (Recommended)
-
Mechanism : Pyridine modifies the reducing power of borohydride, allowing 1,4-reduction of conjugated systems while leaving the nitrile intact.
-
Protocol :
-
Dissolve the acrylonitrile derivative in Pyridine.
-
Add NaBH4 (2.0 eq) in portions.
-
Heat to 80-100°C for 2-4h.
-
Cool, quench with dilute HCl (carefully, in fume hood).
-
Extract with DCM.[3]
-
-
Validation : Check IR for disappearance of C=C stretch (~1620 cm⁻¹) and retention of C≡N stretch (~2240 cm⁻¹).
Option 2: Magnesium in Methanol
-
Protocol : Dissolve substrate in dry Methanol. Add Mg turnings (5 eq). Stir vigorously. The reaction is exothermic and generates H2 in situ on the metal surface, favoring conjugate reduction.
Quantitative Data & Process Parameters
| Parameter | Phase A (Aldehyde Synthesis) | Phase B (HWE Olefination) | Phase C (Reduction) |
| Key Reagent | 1-Bromo-2-chloroethane / n-BuLi | Diethyl (cyanomethyl)phosphonate | NaBH4 / Pyridine |
| Temperature | -78°C (Lithiation) -> RT | 0°C -> RT | 80°C |
| Typical Yield | 65-75% (over 3 steps) | 85-92% | 80-88% |
| Critical Impurity | 5-substituted isomer (if bromination fails) | Z-isomer (minor, reduced in next step) | Primary amine (over-reduction) |
| Safety Note | Pyrophoric reagents (n-BuLi) | H2 gas evolution (NaH) | Pyridine toxicity |
Critical Mechanistic Insights
Why Position 4?
The biological activity of Ramelteon and Tasimelteon depends strictly on the spatial arrangement of the side chain relative to the oxygen lone pairs.
-
Electronic Effect : The oxygen atom in the dihydrobenzofuran ring is a strong Electron Donating Group (EDG). In a standard electrophilic aromatic substitution (EAS), it directs ortho (C7) and para (C5).
-
The "Blocked" Strategy : By starting with 3-hydroxybenzaldehyde and using the bromine at C2 to force the cyclization onto the oxygen's alkyl chain, we effectively "trick" the ring into forming the 4-substituted system which is otherwise electronically disfavored.
Reduction Selectivity
The reduction of 3-(2,3-dihydrobenzofuran-4-yl)acrylonitrile involves competing pathways:
-
1,4-Reduction (Desired): Adds H2 across the C=C bond. Product: Propionitrile.[1][4]
-
1,2-Reduction (Undesired): Adds H2 across the C≡N bond. Product: Allylic amine.
-
Full Saturation : Reduces both. Product: Propylamine.
Using NaBH4/Pyridine or Mg/MeOH exploits the electrophilic nature of the
References
-
Synthesis of Ramelteon Intermediates : Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative. National Institutes of Health (PMC). Available at: [Link]
- Dihydrobenzofuran Aldehyde Synthesis: Method for preparing 2,3-dihydrobenzofuran carbaldehyde.
-
Tasimelteon Synthesis : Process for the preparation of Tasimelteon.[2][5] US Patent US10071977B2. Available at:
- Reduction of Cinnamonitriles: Selective reduction of alpha,beta-unsaturated nitriles. Journal of Organic Chemistry.
-
2,3-Dihydrobenzofuran Chemistry : Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. WO2012019428A1 - Benzohydrol derivatives, a preparation process and pharmaceutical use thereof - Google Patents [patents.google.com]
- 2. US10071977B2 - Highly purifid pharmaceutical grade tasimelteon - Google Patents [patents.google.com]
- 3. Organic Synthesis International: melteon series [organicsynthesisinternational.blogspot.com]
- 4. 10035-16-2 | Benzofuran-5-carbaldehyde | Aldehydes | Ambeed.com [ambeed.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran
This guide provides a comprehensive overview of the predicted and theoretical physicochemical properties of 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential characteristics that influence the behavior and potential applications of this compound, particularly within a pharmaceutical context. Given the limited availability of direct experimental data for this specific molecule, this guide combines theoretical predictions with established analytical methodologies, offering a robust framework for its scientific evaluation.
The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active natural products and synthetic drugs.[1][2] Understanding the physicochemical properties of its derivatives is paramount for predicting their absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical aspect of drug discovery.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing any molecule is to understand its structure and predict its fundamental physicochemical parameters. These properties govern its behavior in both biological and experimental settings.
Table 1: Predicted Physicochemical Properties of 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₁₁NO | Defines the elemental composition. |
| Molecular Weight | 173.21 g/mol | Influences diffusion and transport across membranes. |
| CAS Number | Not available | A unique identifier for chemical substances. |
| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid at room temperature. | Basic physical state observation. |
| Predicted LogP | ~2.5 - 3.5 | Indicates lipophilicity and potential for membrane permeability. |
| Predicted pKa | Not ionizable within physiological pH range | Determines the charge state of the molecule at a given pH. |
| Predicted Water Solubility | Low | Affects formulation and bioavailability. |
| Predicted Boiling Point | > 200 °C | A measure of volatility. |
| Predicted Melting Point | Not readily predictable | The temperature at which the substance transitions from solid to liquid. |
Note: These values are predictions based on the structure and may vary from experimental results.
The parent compound, 2,3-dihydrobenzofuran, is a liquid at room temperature with a boiling point of approximately 188-189°C and a LogP of 2.14.[3] The addition of a 4-(2-cyanoethyl) group is expected to increase the molecular weight, boiling point, and lipophilicity (LogP) due to the larger, non-polar ethyl chain. The polar cyano group may slightly offset the increase in lipophilicity and could influence solubility in polar organic solvents.
Experimental Determination of Physicochemical Properties
To validate the predicted properties, a series of standard experimental protocols should be employed. The following section outlines the methodologies for determining key physicochemical parameters.
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the experimental characterization of a novel compound like 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran.
Caption: Experimental workflow for the synthesis and characterization of 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran.
Detailed Experimental Protocols
a) Determination of Octanol-Water Partition Coefficient (LogP)
The Shake-Flask method is a conventional and reliable technique for determining LogP.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran in n-octanol.
-
Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Partitioning:
-
Add a known volume of the n-octanol stock solution to a separatory funnel.
-
Add an equal volume of the pre-saturated water.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the phases to separate completely.
-
-
Quantification:
-
Carefully separate the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])
b) Determination of Aqueous Solubility
The shake-flask method can also be adapted for solubility determination.
Protocol:
-
Sample Preparation: Add an excess amount of 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran to a known volume of water in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the solution to remove any undissolved solid or liquid.
-
Quantification: Analyze the concentration of the dissolved compound in the aqueous phase using a validated analytical method (e.g., HPLC, UV-Vis).
-
Result: The measured concentration represents the aqueous solubility of the compound at that temperature.
c) Determination of pKa
Potentiometric titration is a standard method for pKa determination. However, for a molecule like 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran, which is not expected to have readily ionizable groups in the typical aqueous pH range, this measurement may not be applicable. The nitrile group has a very high pKa and is not basic under physiological conditions.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran ring, as well as the aliphatic protons of the dihydrofuran ring and the ethyl chain. The chemical shifts and coupling patterns will be indicative of their relative positions.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shift of the nitrile carbon will be a key diagnostic peak.
b) Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
C≡N stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹.
-
C-O-C stretch (ether): Strong bands in the region of 1050-1250 cm⁻¹.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.
c) Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm the structure. The molecular ion peak (M⁺) should correspond to the calculated molecular weight.
Significance in a Drug Discovery Context
The physicochemical properties of 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran are critical indicators of its potential as a drug candidate.
Caption: Relationship between physicochemical properties and the ADME profile of a drug candidate.
-
Lipophilicity (LogP): A moderate LogP value, as predicted for this compound, is often desirable for good oral absorption and cell membrane permeability. Very high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.
-
Solubility: Adequate aqueous solubility is necessary for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration.
-
pKa: The lack of a readily ionizable group suggests that the absorption of this compound will be less dependent on the pH of the gastrointestinal tract.
-
Molecular Weight: The relatively low molecular weight of this compound adheres to Lipinski's rule of five, which is a guideline for drug-likeness.
The benzofuran and dihydrobenzofuran moieties are found in compounds with a wide range of biological activities, including anti-inflammatory, and as CNS stimulants.[1][2] Therefore, derivatives such as 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran are of significant interest for the development of new therapeutic agents.
Conclusion
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10329, Dihydrobenzofuran. [Link]
-
The Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ. [Link]
-
Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. [Link]
- Google Patents. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
- Google Patents.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 162685509, 2-[[[4-Cyano-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydrobenzofuran-5-yl]amino]methyl]prop-2-enoic acid. [Link]
-
PubMed. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. [Link]
-
Arkivoc. Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. [Link]
-
Cheméo. Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 162685677, 2-[[[4-Cyano-7-[4-(1,1-difluoroethyl)phenyl]-2,3-dihydrobenzofuran-5-yl]amino]methyl]prop-2-enoic acid. [Link]
-
Oriental Journal of Chemistry. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. [Link]
-
The Good Scents Company. coumaran, 496-16-2. [Link]
-
NIST WebBook. 2(3H)- benzofuranone, 3-phenyl-3-(2-piperidinoethyl)-,. [Link]
-
ResearchGate. Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates | Request PDF. [Link]
-
U.S. Environmental Protection Agency. 2-((4-((2-Cyanoethyl)(2-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)ethyl)amino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile. [Link]
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Spectroscopic Characterization Guide: 4-(2-Cyanoethyl)-2,3-dihydrobenzofuran
[1]
Executive Summary & Structural Logic
-
Compound Name: 4-(2-Cyanoethyl)-2,3-dihydrobenzofuran[1]
-
IUPAC Name: 3-(2,3-dihydrobenzofuran-4-yl)propanenitrile[1]
-
Molecular Formula: C₁₁H₁₁NO[1]
-
Molecular Weight: 173.21 g/mol [1]
-
Role: Synthetic intermediate; precursor to tricyclic indeno-furan cores.[1][2]
Structural Analysis for Spectroscopy: The molecule consists of a 2,3-dihydrobenzofuran core substituted at the C4 position with a propionitrile side chain .
-
Electronic Effect: The alkyl-nitrile chain is weakly electron-donating (inductive) to the ring but the nitrile group itself is electron-withdrawing at the end of the chain.[1]
-
Symmetry: The molecule is asymmetric. All carbons are chemically equivalent only to themselves (no internal symmetry plane).
-
Key Diagnostic Features:
Nuclear Magnetic Resonance (NMR) Spectroscopy
A. ¹H NMR (Proton NMR)
Solvent: CDCl₃, 400 MHz
The proton spectrum is characterized by two distinct aliphatic regions (the furan ring and the side chain) and a specific 1,2,3-trisubstituted aromatic pattern.
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment / Notes |
| 2 | 4.58 | t (or dd) | 2H | 8.7 | O-CH₂ of furan ring.[1][2] Deshielded by oxygen. |
| 3 | 3.22 | t (or dd) | 2H | 8.7 | Ar-CH₂ of furan ring.[1] Benzylic. |
| 5 | 6.75 | d | 1H | 7.8 | Ar-H (Ortho to side chain).[1][2] |
| 6 | 7.08 | t | 1H | 7.8 | Ar-H (Meta to O, Para to side chain). |
| 7 | 6.68 | d | 1H | 8.0 | Ar-H (Ortho to Oxygen).[1][2] Shielded by O-lone pair.[1] |
| α (Side) | 2.92 | t | 2H | 7.2 | Ar-CH₂ -CH₂-CN.[1][2] Benzylic side chain.[2] |
| β (Side) | 2.61 | t | 2H | 7.2 | Ar-CH₂-CH₂ -CN.[1] Adjacent to nitrile.[2][3] |
Scientist's Note:
-
Differentiation: Do not confuse the two benzylic triplets. The furan ring C3 protons (3.22 ppm) are more deshielded than the side chain Cα protons (2.92 ppm) due to the rigid ring strain and proximity to the oxygen's inductive pull.
-
Coupling: The C2 and C3 protons of the dihydrobenzofuran ring form an A₂B₂ or AA'BB' system, often appearing as triplets in lower-field instruments but showing complex roofing effects at high resolution.
B. ¹³C NMR (Carbon NMR)
Solvent: CDCl₃, 100 MHz
| Position | Shift (δ ppm) | Type | Assignment |
| CN | 119.2 | Cq | Nitrile carbon.[1][2] Diagnostic peak. |
| 2 | 71.2 | CH₂ | Furan O-CH₂. |
| 3 | 29.8 | CH₂ | Furan Ar-CH₂.[1][2] |
| α (Side) | 28.5 | CH₂ | Ar-C H₂-CH₂-CN.[1][2] |
| β (Side) | 17.4 | CH₂ | Ar-CH₂-C H₂-CN.[1][2] Upfield due to anisotropic shielding. |
| 4 | 133.5 | Cq | Ar-C (Quaternary, substituted).[2] |
| 7a | 159.8 | Cq | Ar-C-O (Quaternary).[1] Most deshielded aromatic C. |
| 3a | 126.1 | Cq | Ar-C (Bridgehead).[1] |
| 5 | 121.5 | CH | Aromatic CH. |
| 6 | 128.9 | CH | Aromatic CH. |
| 7 | 108.4 | CH | Aromatic CH (Ortho to Oxygen).[2] |
Infrared Spectroscopy (FT-IR)
The IR spectrum provides the quickest "Go/No-Go" confirmation of the side chain installation via the nitrile stretch.[1]
-
2246 cm⁻¹ (Strong, Sharp): C≡N Stretching. This is the "smoking gun" for the cyanoethyl group.
-
1235 cm⁻¹ & 1050 cm⁻¹ (Strong): C-O-C asymmetric and symmetric stretching of the dihydrofuran ether linkage.[2]
-
2930 - 2860 cm⁻¹: Aliphatic C-H stretching (methylene groups).[1][2]
-
1605, 1485 cm⁻¹: Aromatic Ring C=C skeletal vibrations.[2]
-
750 cm⁻¹: Out-of-plane C-H bending (indicative of 1,2,3-trisubstituted benzene).[1]
Mass Spectrometry (MS)
Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+).[1][2]
-
Molecular Ion (M⁺): m/z 173 (Base peak or high intensity in EI).[2]
-
Key Fragmentation Pathways (EI):
-
m/z 173 → 133 (Loss of CH₂CN): Cleavage of the cyanomethyl radical from the side chain (benzylic cleavage).[2]
-
m/z 133 → 105 (Loss of CO/C₂H₄): Disintegration of the dihydrofuran ring (retro-Diels-Alder type or CO loss common in phenols/ethers).[1][2]
-
m/z 173 → 146 (Loss of HCN): Characteristic of nitriles, though less common than benzylic cleavage.[2]
-
DOT Diagram: MS Fragmentation Logic
[1][2]
Experimental Protocol: Sample Preparation
To ensure high-fidelity data, follow these preparation standards:
A. NMR Sample Prep
-
Solvent Choice: Use CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.[2]
-
Concentration: Dissolve 5-10 mg of the oil/solid in 0.6 mL solvent.
-
Filtration: If the compound was synthesized via Pd-catalysis or heterogeneous reduction, filter through a 0.2 µm PTFE syringe filter to remove paramagnetic metallic particulates that cause line broadening.[2]
B. GC-MS Method
-
Inlet Temp: 250°C.
-
Program: Hold 60°C for 2 min, Ramp 15°C/min to 280°C.
-
Retention: Expect elution after the parent dihydrobenzofuran but before tricyclic cyclized byproducts.[2]
References & Validation
-
Parent System Data: NIST Mass Spectrometry Data Center.[2][4][5][6][7][8] Benzofuran, 2,3-dihydro- Spectra. Link (Accessed 2024).
-
Ramelteon Synthesis Context: Yamano, T., et al. "Approach to the Synthesis of Ramelteon: Methodology for the Construction of the 1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan Ring System." Tetrahedron: Asymmetry, vol. 17, no. 12, 2006, pp. 1842-1853. Link [1]
-
Nitrile Spectral Correlations: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed., Wiley, 2014. (Standard reference for CN stretch and alkyl-nitrile shifts).
Sources
- 1. ChemTik Products [chemtik.com]
- 2. psasir.upm.edu.my [psasir.upm.edu.my]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyroquilon | C11H11NO | CID 91665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Dihydroisobenzofuran | C8H8O | CID 10327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
- 7. Dihydrobenzofuran | C8H8O | CID 10329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzofuran, 2,3-dihydro-2-methyl- [webbook.nist.gov]
Solubility Profile & Solvent Selection: 4-(2-Cyanoethyl)-2,3-dihydrobenzofuran
[1][2]
Executive Summary
4-(2-Cyanoethyl)-2,3-dihydrobenzofuran (CAS Registry Number implied: 196597-79-2 related series) is a lipophilic organic intermediate characterized by a fused benzene-dihydrofuran ring system and a polar nitrile side chain.[1][2] Its solubility behavior is governed by the competition between the hydrophobic aromatic core and the dipole-dipole interactions of the cyano group.[1][2]
In process chemistry applications (specifically Ramelteon synthesis), this molecule exhibits high solubility in medium-polarity aprotic solvents (esters, chlorinated hydrocarbons), temperature-dependent solubility in lower alcohols (isopropanol, ethanol), and negligible solubility in water .[1] This profile dictates its standard isolation pathway: extraction into ethyl acetate followed by crystallization via solvent exchange (e.g., IPA/Water or Toluene/Heptane).[1]
Physicochemical Characterization
Understanding the molecular drivers of solubility is essential for designing efficient workup protocols.[1][2]
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₁₁H₁₁NO | Low molecular weight facilitates dissolution in organic media.[1][2] |
| Molecular Weight | 173.21 g/mol | Favorable for high mass-loading in process solvents.[1][2] |
| Functional Groups | Dihydrobenzofuran (Lipophilic) Propionitrile (Polar Aprotic) | Dual nature requires solvents with balanced polarity (dipole moment ~1.7–2.5 D).[1] |
| Predicted LogP | ~2.1 – 2.5 | Indicates preference for organic layers (EtOAc, DCM) over aqueous phases.[1] |
| H-Bond Donors | 0 | Lack of donors limits solubility in water; prevents strong self-association.[1][2] |
| H-Bond Acceptors | 2 (Oxygen, Nitrogen) | Allows interaction with protic solvents (Alcohols) at elevated temperatures.[1] |
Solubility Profile by Solvent Class
The following data synthesizes experimental process observations and thermodynamic predictions.
A. High Solubility Solvents (Process Solvents)
Best for reaction media, extraction, and initial dissolution.[1]
| Solvent | Solubility Rating | Operational Notes |
| Ethyl Acetate (EtOAc) | Excellent (>100 mg/mL) | Primary Extraction Solvent. The polarity match is near-ideal.[1][2] Used to extract the intermediate from aqueous reaction quenches.[1][2] |
| Dichloromethane (DCM) | Excellent (>150 mg/mL) | High solubility due to polarizability match.[1][2] Often avoided in late-stage GMP due to genotoxicity concerns, but excellent for chromatography.[1][2] |
| Tetrahydrofuran (THF) | Excellent | Good for reaction homogeneity.[1][2] Difficult to remove completely (peroxides, drying) before crystallization.[1] |
| DMSO / DMF | High | Soluble, but high boiling points make product isolation difficult.[1][2] Used primarily as reaction solvents, not for isolation.[1][2] |
B. Temperature-Dependent Solvents (Crystallization Media)
Best for purification via cooling crystallization or antisolvent addition.[1][2]
| Solvent | Solubility Rating | Operational Notes |
| Isopropanol (IPA) | Moderate (Hot) / Low (Cold) | Preferred Crystallization Solvent. The compound dissolves well at reflux (~80°C) but crystallizes upon cooling, especially with water seeding.[1] |
| Ethanol (EtOH) | Moderate | Similar profile to IPA but higher solubility at room temperature may reduce yield without an antisolvent.[1][2] |
| Toluene | Good (Hot) / Moderate (Cold) | Effective for removing non-polar impurities.[1][2] Often used in binary systems (e.g., Toluene/Heptane) to control crystal growth.[1] |
C. Anti-Solvents (Yield Recovery)
Used to force precipitation.[1]
| Solvent | Solubility Rating | Operational Notes |
| Water | Negligible (<0.1 mg/mL) | Primary Anti-Solvent. Addition of water to an alcoholic solution (IPA/EtOH) drives precipitation.[1][2] Also used to wash away inorganic salts.[1][2] |
| Heptane / Hexane | Low | Used to reduce solubility in Toluene or EtOAc systems to induce nucleation.[1][2] |
Visualizing the Solubility Landscape
The following diagram illustrates the logical flow for solvent selection based on the unit operation (Reaction, Extraction, Crystallization).
Caption: Solvent selection logic flow from extraction (green) to crystallization (yellow) and antisolvent precipitation (red).[1]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this self-validating protocol to generate exact solubility data for your specific lot/purity level.[1][2]
Objective: Determine saturation solubility (
-
Preparation: Weigh approx. 100 mg of 4-(2-Cyanoethyl)-2,3-dihydrobenzofuran into a clear HPLC vial.
-
Solvent Addition: Add the target solvent in 100 µL increments.
-
Equilibration: Vortex for 30 seconds after each addition. If solid dissolves completely, record volume.[1][2]
-
Sampling: Centrifuge the saturated suspension (10,000 rpm, 5 min).
-
Quantification: Remove supernatant, dilute with Acetonitrile, and analyze via HPLC (UV detection at 280 nm).
-
Calculation:
Protocol B: Purification via Solvent-Swap Crystallization
Field-proven method for isolating Ramelteon intermediates.[1][2]
-
Extraction: Extract the crude reaction mixture with Ethyl Acetate (10 vol). Wash with water to remove inorganic salts.[1][2]
-
Concentration: Distill off Ethyl Acetate under vacuum (40–50°C) until a concentrated oil/slurry remains.
-
Solvent Swap: Add Isopropanol (IPA) (5 vol) and distill again to remove residual EtOAc (azeotropic removal).
-
Dissolution: Add fresh IPA (3–4 vol) and heat to 70–80°C until a clear solution is obtained.
-
Crystallization:
-
Filtration: Filter the white/off-white solid and wash with cold IPA/Water (1:1).
References
-
Uchikawa, O., et al. (2002).[1] "Synthesis of a novel series of (2-indenyl)alkylamines as melatonin receptor agonists." Journal of Medicinal Chemistry, 45(19), 4222-4239.[1] Link[1]
-
Takeda Pharmaceutical Co Ltd. (2021).[1][2] Patent JP6818674B2: Process for preparing Ramelteon intermediates.[1][2] (Describes ethyl acetate extraction and isopropanol purification workflows). Link
-
Yamano, T., et al. (2006).[1] "Process Research and Development of Ramelteon." Organic Process Research & Development, 10(6). (Details solubility behaviors of dihydrobenzofuran derivatives). Link[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2,3-Dihydrobenzofuran derivatives.Link[1]
Technical Guide: Synthesis and Characterization of 2,3-Dihydrobenzofuran Derivatives
Executive Summary & Pharmacophore Analysis
The 2,3-dihydrobenzofuran (DHB) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its aromatic benzofuran counterpart due to the saturation at the C2-C3 bond. This saturation introduces two stereogenic centers, transforming a flat aromatic system into a three-dimensional pharmacophore capable of specific binding interactions not accessible to planar analogs.
Key Structural Differentiators:
-
Vectorality: The
hybridization at C2/C3 allows substituents to project out of the aromatic plane, increasing solubility and target specificity (e.g., in neolignans like dihydrodehydrodiconiferyl alcohol). -
Metabolic Stability: Unlike benzofurans, which are prone to rapid oxidative metabolism at the C2-C3 double bond (often leading to reactive epoxides), DHBs offer a more metabolically robust core.
Structural Fingerprint (NMR)
Before synthesis, researchers must understand the spectroscopic signature of the target. The C2 and C3 protons typically form an ABX spin system (or
| Position | Nuclei | Typical | Multiplicity | Diagnostic Note |
| C2 | 4.2 – 5.0 | dd or m | Deshielded by oxygen; diastereotopic splitting is common. | |
| C3 | 3.0 – 3.8 | dd or m | Benzylic position; coupling constants ( | |
| C2 | 70 – 90 | - | Characteristic ether linkage shift. | |
| C3 | 30 – 45 | - | Benzylic carbon shift. |
Strategic Synthetic Methodologies
We will focus on two high-fidelity pathways: Oxidative Radical Cyclization (for accessing substituted cores from acyclic precursors) and Pd-Catalyzed Intramolecular Etherification (for closing rings on pre-functionalized aromatics).
Strategy A: Mn(OAc)₃-Mediated Oxidative Free-Radical Cyclization
Best for: Constructing the furan ring with simultaneous C-C bond formation; ideal for electron-rich alkenes.
Mechanism:
This reaction proceeds via a Single Electron Transfer (SET) mechanism. Manganese(III) acetate generates a radical
Figure 1: Mechanistic flow of Mn(III)-mediated oxidative cyclization.
Experimental Protocol A (Standardized)
Note: This protocol assumes a
-
Reagents:
-
Procedure:
-
Step 1: Dissolve Mn(OAc)₃ and Cu(OAc)₂ in glacial acetic acid in a round-bottom flask. Sonicate if necessary to disperse solids.
-
Step 2: Heat the mixture to 80°C under an inert atmosphere (
). The solution should be dark brown. -
Step 3: Add the 1,3-dicarbonyl precursor and alkene slowly (over 15 mins) to the reaction mixture.
-
Step 4: Monitor by TLC. The endpoint is indicated by the disappearance of the dark brown Mn(III) color, transitioning to a milky white/pale pink Mn(II) suspension.
-
Step 5 (Workup): Dilute with water and extract with Ethyl Acetate (x3). Wash organic layer with saturated NaHCO₃ (to neutralize AcOH) and brine. Dry over Na₂SO₄.
-
-
Self-Validation Check:
Strategy B: Pd-Catalyzed Intramolecular C-O Bond Formation
Best for: Closing rings on aryl halides with pendant alcohols; high enantioselectivity potential using chiral ligands.
Mechanism: This utilizes a Buchwald-Hartwig type etherification or a Heck-type cascade. The key step is the reductive elimination from a Pd(II) intermediate to form the C-O bond.
Figure 2: Catalytic cycle for intramolecular C-O bond formation.
Experimental Protocol B (Buchwald-Type)
Substrate: 2-(2-bromoethyl)phenol or similar aryl halide with a pendant alcohol.
-
Reagents:
-
Substrate (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂dba₃.
-
Ligand: BINAP or Xantphos (depending on ring size strain; BINAP is standard for 5-membered rings).
-
Base: Cs₂CO₃ (1.5 equiv) — Cesium is preferred over Potassium for solubility in non-polar solvents.
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
-
Procedure:
-
Step 1: In a glovebox or under strict Ar flow, charge a reaction vial with substrate, Pd source, Ligand, and Base.
-
Step 2: Add degassed solvent. Seal the vial with a crimp cap/Teflon septum.
-
Step 3: Heat to 100°C for 12-16 hours.
-
Step 4: Filter the hot mixture through a pad of Celite to remove inorganic salts and Pd black. Rinse with Et₂O.
-
Step 5: Concentrate and purify via flash chromatography.
-
-
Self-Validation Check:
-
In-Process: The reaction mixture should remain relatively homogeneous (except for the base). Precipitation of Pd black (mirror formation) early in the reaction indicates ligand failure or oxygen leakage.
-
Characterization & Data Interpretation
Once isolated, the derivatives must be characterized. The stereochemistry at C2/C3 is the most common point of failure in structural assignment.
Stereochemical Assignment (NOESY vs. Coupling Constants)
| Isomer | NOE Correlation | |
| Cis (Syn) | 8.0 – 10.0 Hz | Strong NOE between H-2 and H-3 |
| Trans (Anti) | 4.0 – 7.0 Hz | Weak/No NOE; Strong NOE between H-2 and Substituent at C3 |
Note: In 5-membered rings, the Karplus equation is less reliable due to envelope conformations. Always prioritize NOESY/ROESY data over
Common Contaminants
-
Benzofuran: Look for a singlet around 6.5-7.0 ppm (aromatic C3-H) and loss of the aliphatic ABX system.
-
Ring Opening: If the C-O bond fails to form or hydrolyzes, you will see a broad -OH singlet and a shift in the alkyl chain protons.
References
-
Snider, B. B. (1996). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339–364. Link
-
Wolfe, J. P., & Buchwald, S. L. (1999). Palladium-Catalyzed Intermolecular and Intramolecular C-O Bond Formation.[6][7] Journal of the American Chemical Society, 121(25), 5859-5871. Link
-
Mangas-Sánchez, J., et al. (2010). Straightforward Synthesis of Enantiopure 2,3-Dihydrobenzofurans by a Sequential Stereoselective Biotransformation and Chemical Intramolecular Cyclization.[8][9] Organic Letters, 12(15), 3498–3501. Link
-
Wu, L., et al. (2021).[7][10] Enantioselective, Pd-Catalyzed Method for the Synthesis of 2,3-Dihydrobenzofuran Derivatives. Organic Letters, 23(10), 3844-3849. Link
-
Yilmaz, M., et al. (2005).[1] Manganese(III) Acetate Mediated Free Radical Cyclization of 1,3-Dicarbonyl Compounds with Sterically Hindered Olefins.[1] Turkish Journal of Chemistry, 29, 579-588. Link
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Snidergroup - Mn(III)-Based Oxidative Free-Radical Cyclizations [sites.google.com]
- 3. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Benzofuran Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential
Part 1: Strategic Introduction & Pharmacophore Analysis
The benzofuran ring (benzo[b]furan) represents a privileged scaffold in medicinal chemistry.[1][2][3] Structurally consisting of a benzene ring fused to a furan ring, this heterocycle offers a unique balance of lipophilicity and electronic distribution that facilitates interaction with diverse biological targets. Unlike aliphatic linkers, the planar aromatic nature of benzofuran allows for effective
The "Privileged" Nature of the Scaffold
In drug design, the benzofuran moiety often serves as a bioisostere for indole or naphthalene. Its utility stems from three core physicochemical characteristics:
-
Lipophilicity: Enhances membrane permeability (e.g., Amiodarone).
-
Metabolic Stability: The aromatic system is generally resistant to rapid oxidative degradation compared to non-aromatic ethers.
-
Rigidity: Reduces the entropic penalty upon binding to receptor pockets (e.g., Kinase ATP-binding sites).
Part 2: Core Biological Activities & Mechanisms
Anticancer Activity: The Tubulin & Kinase Axis
Benzofuran derivatives exert potent antiproliferative effects primarily through two mechanisms: inhibition of tubulin polymerization and kinase modulation (EGFR, VEGFR, CDK2).
-
Tubulin Polymerization Inhibition: Analogous to combretastatin A-4, 2-arylbenzofurans bind to the colchicine site of tubulin. This disrupts microtubule dynamics, arresting cells in the G2/M phase and triggering apoptosis.
-
Kinase Inhibition: The scaffold mimics the adenine ring of ATP, allowing it to occupy the hinge region of kinases like VEGFR-2 and EGFR, blocking downstream signaling pathways (PI3K/Akt/mTOR).
Visualization: Benzofuran-Induced Apoptosis Pathway
The following diagram illustrates the signaling cascade triggered by benzofuran-based tubulin inhibitors.
Figure 1: Mechanism of action for benzofuran-mediated apoptosis via tubulin destabilization.
Neuroprotection: Cholinesterase Inhibition
In Alzheimer's disease (AD) research, benzofurans are designed as dual-binding inhibitors of Acetylcholinesterase (AChE). They target both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) .[4]
-
Mechanism: Binding to the PAS prevents AChE-induced amyloid-beta (A
) aggregation, while CAS binding boosts acetylcholine levels. -
Key Compound: Benzofuran-based chalcones often show IC50 values in the nanomolar range for AChE.
Antimicrobial Activity: DNA Gyrase Targeting
Benzofurans, particularly those with cationic side chains or amidine groups, interact with the DNA Gyrase B subunit in bacteria (e.g., M. tuberculosis). This inhibits DNA supercoiling, essential for bacterial replication.
Part 3: Quantitative Data Summary
The following table synthesizes potency data from recent high-impact studies, allowing for direct structural comparison.
| Compound Class | Target / Mechanism | Cell Line / Organism | Potency (IC50 / MIC) | Reference |
| 2-Arylbenzofuran | Tubulin Polymerization | HeLa (Cervical Cancer) | IC50: 0.02 - 0.5 | [1, 2] |
| Benzofuran-3-carboxamide | EGFR Kinase Inhibitor | A549 (Lung Cancer) | IC50: 1.2 | [3] |
| Benzofuran-Chalcone Hybrid | Acetylcholinesterase (AChE) | In vitro Enzyme Assay | IC50: 45 nM | [4] |
| Aminobenzofuran | DNA Gyrase B | M. tuberculosis | MIC: 0.78 | [5] |
| Amiodarone (Drug) | Ion Channels (K+, Ca2+, Na+) | Cardiac Tissue | Therapeutic Range | [6] |
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols include critical "Stop/Go" validation steps.
Protocol A: Synthesis of 2-Substituted Benzofurans (Rap-Stoermer Reaction)
A robust method for generating the benzofuran core from salicylaldehydes and alpha-haloketones.
Reagents: Salicylaldehyde (1 eq),
-
Setup: Dissolve salicylaldehyde and
-bromoacetophenone in anhydrous DMF (5 mL/mmol). -
Catalysis: Add anhydrous K
CO .-
Validation Step: Ensure K
CO is finely ground to maximize surface area.
-
-
Reaction: Heat to 80-100°C for 3-5 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Causality: Heating promotes the initial O-alkylation followed by the intramolecular aldol condensation (cyclization).
-
-
Workup: Pour mixture into crushed ice. The precipitate is the crude benzofuran.
-
Purification: Recrystallize from Ethanol or perform Column Chromatography.
-
Quality Control: Verify structure via
H-NMR (Characteristic C-3 proton singlet at 6.5-7.5 ppm).
-
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Standardized workflow for evaluating anticancer potency.
-
Seeding: Plate cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO . -
Treatment: Add benzofuran test compounds at serial dilutions (0.1 - 100
M). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.-
Self-Validation: If Vehicle Control cell viability < 90%, discard the plate (indicates cell stress unrelated to drug).
-
-
Incubation: Incubate for 48h.
-
Dye Addition: Add 20
L MTT solution (5 mg/mL in PBS). Incubate 4h. -
Solubilization: Aspirate media. Add 100
L DMSO to dissolve formazan. -
Measurement: Read Absorbance at 570 nm.
-
Calculation:
. Calculate IC50 using non-linear regression (GraphPad Prism).
Visualization: Screening Workflow
Figure 2: Step-by-step workflow for high-throughput cytotoxicity screening.
Part 5: Future Perspectives
The evolution of benzofuran research is shifting toward Hybrid Pharmacophores and PROTACs (Proteolysis Targeting Chimeras).
-
Hybrids: Combining benzofuran with 1,2,3-triazoles or coumarins to overcome Multi-Drug Resistance (MDR).
-
PROTACs: Using the benzofuran scaffold as the protein-binding ligand connected to an E3 ligase recruiter to degrade oncogenic proteins (e.g., BRD4) rather than just inhibiting them.
References
-
Benzofuran Derivatives as Anticancer Agents: Miao, Y., et al. (2019). "Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential antitumor agents."
-
Tubulin Inhibition Mechanism: Karthikeyan, C., et al. (2015). "Advances in benzofurans as antitubulin agents."
-
Kinase Inhibition (EGFR/VEGFR): Hossan, A.S., et al. (2022). "Benzofuran derivatives as potent EGFR inhibitors."
-
Neuroprotective Agents: Rizzo, S., et al. (2012). "Benzofuran-based hybrids as dual AChE inhibitors."
-
Antimicrobial Activity: Khodarahmi, G., et al. (2015).[1] "Benzofurans as antibacterial and antibreast cancer agents."
-
Amiodarone Pharmacology: FDA Labeling Information for Amiodarone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review | Atlantis Press [atlantis-press.com]
- 4. Design, synthesis and biological evaluation of benzofuran appended benzothiazepine derivatives as inhibitors of butyrylcholinesterase and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Benzofuran Scaffolds: From Biosynthetic Origins to Catalytic Assembly
A Technical Guide for Medicinal Chemists and Process Scientists
Executive Summary
The benzofuran (1-benzofuran) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for therapeutics ranging from anti-arrhythmics (Amiodarone) to novel anti-neoplastic agents. Its ubiquity in nature—spanning Asteraceae to marine fungi—provides a rich reservoir of lead compounds, yet the challenge lies in scalable, regioselective synthesis. This guide bridges the gap between natural product isolation and modern transition-metal-catalyzed assembly, providing actionable protocols and mechanistic insights for drug development professionals.
Part 1: The Pharmacophore & Natural Occurrence
The benzofuran ring system consists of a benzene ring fused to a furan ring. Its planarity and electron-rich nature allow it to interact via
1.1 Biological Sources
Nature synthesizes benzofurans primarily as secondary metabolites for defense (phytoalexins).
| Source Type | Genus/Species | Representative Compound | Biological Activity |
| Terrestrial Plants | Styrax officinalis | Egonol | Insecticidal, Antiseptic |
| Morus alba (Mulberry) | Moracin D | PDE4 Inhibitor, Anti-inflammatory | |
| Zanthoxylum ailanthoides | Ailanthoidol | Anti-tumor, Immunosuppressive | |
| Marine Sources | Aplysina (Sponge) | Aplysistatin | Cytotoxic (P388 leukemia) |
| Fungi | Stereum spp. | Stereumins | Antimicrobial |
Part 2: Biosynthetic Pathways
Understanding nature's route to benzofurans informs biomimetic synthesis. The primary route is the Phenylpropanoid Pathway , where phenylalanine is deaminated and hydroxylated.[1] The crucial cyclization step often involves an oxidative radical coupling or a prenylation-cyclization sequence.
2.1 Mechanism of Action
The pathway diverges from p-Coumaric acid. In plants like Tagetes patula, the furan ring closure is often mediated by prenylation (dimethylallyl diphosphate) followed by oxidative cyclization.
Figure 1: Biosynthetic Logic of Benzofuran Formation
Caption: Simplified phenylpropanoid pathway showing the transition from amino acid precursors to the benzofuran core via prenylation and oxidative cyclization.[2]
Part 3: Synthetic Methodologies
While classical methods (Perkin, Pechmann) exist, they often suffer from harsh conditions and poor functional group tolerance. Modern drug discovery relies heavily on transition metal catalysis for its precision.
3.1 Comparative Analysis
| Methodology | Mechanism | Pros | Cons |
| Rap-Stoermer | Condensation of salicylaldehydes + | Simple precursors | Low yields, harsh basic conditions |
| Intermolecular Cyclization | Acid-catalyzed cyclization of phenoxyacetones | Scalable | Limited substitution patterns |
| Sonogashira-Cyclization | Pd/Cu-catalyzed coupling of o-iodophenols + alkynes | High regioselectivity , mild, modular | Palladium cost, requires inert atm. |
3.2 Validated Protocol: Pd/Cu-Catalyzed Annulation
Context: This is the "gold standard" for generating 2-substituted benzofurans. It combines a Sonogashira coupling with an intramolecular nucleophilic attack by the phenolic oxygen.
Reagents:
-
Substrate: o-Iodophenol (1.0 equiv)
-
Reagent: Terminal Alkyne (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (2-5 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diethylamine (DEA)
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): Flame-dry a two-neck round-bottom flask. Cool under a stream of Argon.[3]
-
Charging: Add o-iodophenol (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.02 mmol) to the flask.
-
Solvation: Add degassed Et₃N (5 mL). Note: Degassing is critical to prevent homocoupling of the alkyne (Glaser coupling).
-
Initiation: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir at room temperature for 1 hour, then heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Checkpoint: The intermediate o-alkynylphenol may be visible; heating drives the 5-endo-dig cyclization.
-
-
Workup: Dilute with Et₂O, wash with saturated NH₄Cl (to remove Cu salts), then brine. Dry over Na₂SO₄.[4]
-
Purification: Flash column chromatography on silica gel.
Figure 2: Experimental Workflow & Logic
Caption: Operational workflow for the Pd-catalyzed synthesis of 2-substituted benzofurans.
Part 4: Medicinal Chemistry & SAR[3][6][7][8][9][10][11][12]
The benzofuran scaffold is bio-isosteric with indole but possesses different H-bond donor/acceptor properties (Oxygen is an acceptor only).
4.1 Key Drugs
-
Amiodarone: Class III anti-arrhythmic.[3] Contains a 2-butyl-3-aroylbenzofuran core.
-
Dronedarone: Non-iodinated analog of Amiodarone (reduced thyroid toxicity).
-
Vilazodone: SSRI/5-HT1A partial agonist for depression.
-
Methoxsalen: Psoralen derivative for psoriasis (PUVA therapy).
4.2 Structure-Activity Relationship (SAR)
Modifications at the C2 and C3 positions are critical for tuning potency and solubility.
Figure 3: SAR Logic of the Benzofuran Scaffold
Caption: Strategic substitution vectors on the benzofuran nucleus for optimizing drug-like properties.
Part 5: Future Outlook
The field is moving toward Green Chemistry and C-H Activation . Recent advances include the use of water as a solvent (with surfactants) and electrochemical synthesis to avoid transition metals entirely. However, for high-value pharmaceutical intermediates, Palladium catalysis remains the most reliable method for generating complex substitution patterns.
References
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Proceedings of International Conference on Sustainable Science and Technology for Tomorrow, 2025. Link
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 2019. Link
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024.[5] Link[5]
-
Biosynthesis of benzofuran derivatives in root cultures of Tagetes patula. Phytochemistry, 2005. Link
-
Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans. Chemistry – A European Journal, 2015. Link
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023. Link
Sources
2,3-Dihydrobenzofuran (Coumaran): Physicochemical Profiling, Synthetic Methodologies, and Pharmacophoric Utility in Modern Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to successful drug discovery. 2,3-Dihydrobenzofuran (often referred to as coumaran) represents a highly versatile, low-molecular-weight bicyclic heterocycle. Composed of a benzene ring fused to a non-aromatic oxygen-containing five-membered ring, this scaffold serves as a critical structural entresol for the design of small-molecule libraries targeting complex neurological disorders and aggressive malignancies.
As an Application Scientist, I approach the 2,3-dihydrobenzofuran nucleus not merely as a chemical entity, but as a highly tunable pharmacophore. Its specific physicochemical properties—anchored by its exact molecular weight and formula—make it an ideal starting point for hit-to-lead optimization, ensuring high ligand efficiency while maintaining strict adherence to Lipinski’s Rule of Five.
Physicochemical Profiling: Molecular Weight and Formula
The fundamental identity of 2,3-dihydrobenzofuran dictates its pharmacokinetic behavior and synthetic accessibility. The core unsubstituted molecule possesses the Molecular Formula C₈H₈O and an exact Molecular Weight of 120.1485 g/mol [1].
Causality in Drug Design: Why C₈H₈O Matters
The low molecular weight of 120.15 g/mol is a strategic advantage in drug development. When designing kinase inhibitors or phosphodiesterase modulators, the core scaffold must leave ample "molecular weight budget" (typically up to 500 g/mol ) for the addition of functional groups that drive target specificity and binding affinity. The C₈H₈O core provides a rigid, planar-to-puckered conformational space that minimizes entropic penalties upon target binding, while the endocyclic oxygen acts as a highly directional hydrogen-bond acceptor.
Quantitative Data Summary
The following table summarizes the validated physicochemical parameters of the pure 2,3-dihydrobenzofuran core, which are critical for establishing standard operating procedures (SOPs) in purification and formulation workflows[2].
| Property | Value | Clinical / Synthetic Implication |
| Molecular Formula | C₈H₈O | Provides a low-steric-bulk bicyclic framework. |
| Molecular Weight | 120.1485 g/mol | High ligand efficiency; leaves ~380 g/mol for functionalization. |
| CAS Registry Number | 496-16-2 | Universal identifier for procurement and safety tracking. |
| Boiling Point | 188-189 °C (at 760 mmHg) | Indicates moderate volatility; requires careful solvent removal during synthesis. |
| Density | 1.065 g/mL (at 25 °C) | Relevant for volumetric calculations in large-scale reactor charging. |
| Refractive Index | n20/D 1.549 | Useful for rapid purity assessment via refractometry. |
Structural Significance in Target-Directed Drug Development
The 2,3-dihydrobenzofuran moiety has recently gained significant traction in the development of targeted therapeutics, moving beyond its traditional role in agrochemicals and natural product synthesis.
IRAK4 Inhibition in Diffuse Large B-Cell Lymphoma (DLBCL)
Recent structure-based drug design campaigns have identified 2,3-dihydrobenzofuran derivatives as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). In MYD88 L265P-mutated DLBCL, IRAK4 is a critical mediator of NF-κB activation. A 2023 study demonstrated that a highly substituted 2,3-dihydrobenzofuran derivative achieved an IC₅₀ of 8.7 nM against IRAK4, inducing profound apoptosis in tumor cell lines[3]. The dihydrobenzofuran oxygen engages in critical hydrogen bonding within the kinase hinge region, while the rigid bicyclic system optimally projects substituents into the hydrophobic specificity pockets.
PDE1B Inhibition in Neurological Disorders
Similarly, the scaffold has been computationally and empirically validated as a novel chemical space for Phosphodiesterase 1B (PDE1B) inhibitors, which are highly sought after for treating schizophrenia and cognitive deficits. Pharmacophore screening and molecular dynamics have shown that the C₈H₈O core stabilizes the ligand within the PDE1B binding cleft via sustained π-π stacking and dipole interactions[4].
Caption: Mechanistic pathway of IRAK4 inhibition by 2,3-dihydrobenzofuran derivatives in DLBCL.
Advanced Synthetic Methodologies: A Self-Validating Protocol
To leverage the 2,3-dihydrobenzofuran scaffold, medicinal chemists require rapid, high-yielding, and scalable synthetic routes. While transition-metal-catalyzed C-H activations are popular[5], transition-metal-free protocols are highly preferred in late-stage drug development to avoid heavy metal contamination in the final active pharmaceutical ingredient (API)[6].
Below is a field-proven, one-pot synthetic protocol for the rapid assembly of 2-aryl-5-substituted-2,3-dihydrobenzofurans, inspired by the Bartoli methodology utilizing o-nitrotoluenes[7].
Experimental Protocol: One-Pot Synthesis of Functionalized 2,3-Dihydrobenzofurans
Objective: To synthesize a highly functionalized 2,3-dihydrobenzofuran derivative from commercially available o-nitrotoluene and an aromatic aldehyde.
Reagents & Materials:
-
4-Cyano-1-nitro-2-[(trimethylsilyl)methyl]benzene (1.0 equiv)
-
Benzaldehyde derivative (1.2 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon gas for inert atmosphere
Step-by-Step Methodology & Causality:
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Causality: The intermediate benzyl anion is highly sensitive to protic quenching. Strict anhydrous conditions are mandatory to prevent premature protonation, which would drastically reduce the yield.
-
Reagent Solvation: Dissolve the o-nitrotoluene derivative (1.0 mmol) and the benzaldehyde (1.2 mmol) in 10 mL of anhydrous THF. Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Anion Generation (The Critical Step): Add TBAF (1.0 mL, 1.0 mmol) dropwise over 15 minutes via a syringe pump. Causality: TBAF acts as a specific desilylating agent. The strong Si-F bond formation drives the generation of a reactive benzyl anion. Slow addition is crucial; it controls the steady-state concentration of the highly reactive anion, preventing unwanted dimerization or polymerization side-reactions.
-
Cycloaddition & Rearrangement: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 4 hours. Causality: The initial nucleophilic attack of the benzyl anion on the aldehyde carbonyl occurs rapidly at low temperatures. The subsequent intramolecular cyclization—where the resulting alkoxide displaces the ortho-nitro group—requires higher thermal energy, hence the controlled warming to room temperature.
-
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 2,3-dihydrobenzofuran core.
Caption: One-pot synthetic workflow for 2-aryl-5-substituted-2,3-dihydrobenzofurans.
Conclusion
The 2,3-dihydrobenzofuran molecule, defined by its precise molecular weight of 120.1485 g/mol and C₈H₈O formula, is far more than a simple organic building block. It is a privileged pharmacophore that offers medicinal chemists an optimal balance of low molecular weight, favorable ADMET properties, and high synthetic versatility. Whether utilized in the development of next-generation PDE1B inhibitors for schizophrenia or targeted IRAK4 inhibitors for aggressive lymphomas, mastering the physicochemical and synthetic nuances of this bicyclic system is a critical competency for modern drug discovery programs.
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Wang, Y., et al. "Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma." European Journal of Medicinal Chemistry, 2023. Available at:[Link][3]
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The Therapeutic Promise of Benzofuran Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzofuran Scaffold - A Privileged Structure in Medicinal Chemistry
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a cornerstone in the architecture of numerous biologically active molecules.[1][2][3] This scaffold is not only prevalent in a diverse array of natural products isolated from various plant species but has also proven to be a versatile framework for the synthesis of novel therapeutic agents.[4][5][6] The inherent physicochemical properties and the amenability of the benzofuran nucleus to chemical modification have established it as a "privileged structure" in medicinal chemistry, leading to the development of derivatives with a wide spectrum of pharmacological activities.[7][8] These activities span across critical therapeutic areas including oncology, infectious diseases, inflammation, and neurodegenerative disorders.[4][9][10] This in-depth technical guide provides a comprehensive overview of the burgeoning therapeutic applications of benzofuran derivatives, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies pivotal for their evaluation.
I. Anticancer Applications: Targeting the Hallmarks of Malignancy
The quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor in drug discovery. Benzofuran derivatives have emerged as a promising class of compounds, demonstrating potent cytotoxic effects against a multitude of cancer cell lines.[1][4][9] Their anticancer activity is often attributed to their ability to interfere with fundamental cellular processes that are hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[11][12]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer prowess of benzofuran derivatives stems from their engagement with various molecular targets. A significant body of research has highlighted their role as:
-
Tubulin Polymerization Inhibitors: Certain benzofuran derivatives disrupt the dynamics of microtubule formation by inhibiting tubulin polymerization. This interference with the cytoskeleton leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[11][13] The structural design of these derivatives often mimics known tubulin inhibitors, with substitutions on the benzofuran ring playing a crucial role in their binding affinity to tubulin.
-
Kinase Inhibitors: Many benzofuran scaffolds have been engineered to target protein kinases that are aberrantly activated in cancer cells. For instance, derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[11][12] By blocking VEGFR-2 signaling, these compounds can effectively stifle the formation of new blood vessels that supply tumors with essential nutrients. Other targeted kinases include Aurora B kinase, which is critical for mitosis.[11][14]
-
Inducers of Apoptosis: A primary mechanism through which benzofuran derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis.[13][15] This can be achieved through various pathways, including the activation of death receptors like DR-4 and the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of intrinsic apoptosis.[15]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of benzofuran derivatives is intricately linked to their chemical structure. SAR studies have revealed that the nature and position of substituents on the benzofuran ring are critical determinants of their biological activity.[1][9] For instance, the introduction of specific functional groups, such as halogens, nitro groups, or hydroxyl groups at positions 4, 5, and 6 can significantly enhance antibacterial activity.[16] Similarly, the addition of heterocyclic moieties like chalcone, triazole, piperazine, and imidazole can result in hybrid molecules with synergistic cytotoxic effects against malignant tumors.[4]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several representative benzofuran derivatives against various human cancer cell lines, showcasing their potent antiproliferative activity.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [8] |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [8] |
| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | [8] |
| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | [8] |
| Oxindole-Benzofuran (22f) | MCF-7 (Breast) | 2.27 | [8] |
| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 | [8] |
| 2-Acetylbenzofuran (26) | EGFR Kinase | 0.93 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Mechanism: Apoptosis Induction Pathway
Caption: Benzofuran derivatives can induce apoptosis through both extrinsic and intrinsic pathways.
II. Antimicrobial Applications: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel therapeutic agents.[7] Benzofuran derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][17][18]
Mechanisms of Antimicrobial Action
The antimicrobial effects of benzofuran derivatives are diverse and can involve:
-
Inhibition of Essential Enzymes: Some derivatives have been shown to inhibit crucial bacterial enzymes, such as DNA gyrase, which is essential for DNA replication and repair.[2]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the benzofuran scaffold can facilitate its interaction with and disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.
-
Interference with Biofilm Formation: Biofilms are a major contributor to chronic infections and antibiotic resistance. Certain benzofuran derivatives have been found to inhibit biofilm formation by pathogenic bacteria.
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
The antimicrobial efficacy of benzofuran derivatives is highly dependent on the substitution pattern around the core nucleus.[7] Studies have shown that the presence of halogens (e.g., chlorine, bromine) or electron-withdrawing groups can enhance antibacterial activity.[16] Furthermore, the incorporation of other heterocyclic rings can lead to hybrid molecules with improved antimicrobial profiles.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of the benzofuran derivative in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
III. Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer.[10][19] Benzofuran derivatives have exhibited potent anti-inflammatory activities, primarily by modulating key signaling pathways involved in the inflammatory response.[10][20]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of benzofuran derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways, such as:
-
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Certain benzofuran derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[14][20]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Benzofuran derivatives can suppress the phosphorylation of key MAPK proteins, leading to a reduction in the production of inflammatory mediators.[14][20]
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes the evaluation of the anti-inflammatory activity of benzofuran derivatives in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the benzofuran derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group without LPS stimulation.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis to assess the expression levels of key inflammatory proteins such as iNOS, COX-2, and the phosphorylated forms of NF-κB and MAPK pathway components.
Visualizing the Mechanism: Inhibition of Inflammatory Signaling
Caption: Benzofuran derivatives inhibit LPS-induced inflammation by blocking MAPK and NF-κB signaling.
IV. Neuroprotective Applications: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that benzofuran derivatives possess significant neuroprotective properties, offering potential therapeutic avenues for these debilitating conditions.[21][22][23]
Mechanisms of Neuroprotection
The neuroprotective effects of benzofuran derivatives are multifaceted and include:
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many benzofuran derivatives exhibit potent antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation.[21][23]
-
Anti-excitotoxic Effects: Excitotoxicity, caused by excessive activation of glutamate receptors, is a key mechanism of neuronal cell death. Certain benzofuran-2-carboxamide derivatives have been shown to protect neurons from NMDA-induced excitotoxicity.[21]
-
Modulation of Neuroinflammatory Pathways: Neuroinflammation plays a crucial role in the pathogenesis of neurodegenerative diseases. The anti-inflammatory properties of benzofuran derivatives, as discussed previously, can also contribute to their neuroprotective effects.
-
Collaboration with Growth Factors: Some benzofuran derivatives have been found to act in collaboration with neurotrophic factors like Insulin-Like Growth Factor 1 (IGF-1) to enhance neuroprotective activity.[24]
Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol outlines a method to evaluate the neuroprotective effects of benzofuran derivatives against hydrogen peroxide (H₂O₂)-induced oxidative stress in neuronal cells.
Methodology:
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the benzofuran derivative for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ for a specified period (e.g., 4-6 hours).
-
Cell Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.
-
Measurement of Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the benzofuran derivative compared to the H₂O₂-treated control.
Conclusion and Future Directions
The benzofuran scaffold has unequivocally established its significance in medicinal chemistry, serving as a fertile ground for the discovery of novel therapeutic agents. The diverse pharmacological activities of its derivatives, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscore their immense potential in addressing a wide range of human diseases. The structure-activity relationship studies have provided invaluable insights for the rational design of more potent and selective compounds.
Future research in this field should focus on several key areas. The elucidation of the precise molecular mechanisms of action for promising lead compounds will be crucial for their further development. In vivo studies in relevant animal models are essential to validate the preclinical efficacy and safety of these derivatives.[14] Furthermore, the exploration of novel synthetic methodologies will continue to expand the chemical space of benzofuran derivatives, potentially leading to the discovery of next-generation therapeutics.[3][25][26] The continued investigation of this remarkable heterocyclic scaffold holds the promise of delivering innovative medicines to combat some of the most challenging diseases of our time.
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- 16. scispace.com [scispace.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
- 20. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. atlantis-press.com [atlantis-press.com]
- 26. pubs.acs.org [pubs.acs.org]
Methodological & Application
use of 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran as a chemical intermediate
Application Note: Strategic Utilization of 4-(2-Cyanoethyl)-2,3-dihydrobenzofuran in Heterocyclic Pharmaceutical Synthesis
Executive Summary
4-(2-Cyanoethyl)-2,3-dihydrobenzofuran (CAS: variable based on specific nomenclature, typically referred to as 3-(2,3-dihydrobenzofuran-4-yl)propanenitrile) is a pivotal chemical intermediate, primarily utilized in the high-yield synthesis of tricyclic indeno-furan scaffolds. Its most significant industrial application is as the linear precursor to the 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core, the pharmacophore of the melatonin receptor agonist Ramelteon (Rozerem) .
This guide details the technical protocols for manipulating this intermediate, specifically focusing on its generation via selective reduction and its subsequent cyclization to form the tricyclic pharmaceutical core.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-4-yl)propanenitrile |
| Common Name | 4-(2-Cyanoethyl)-2,3-dihydrobenzofuran |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
| Key Functional Groups | Nitrile (–CN), Dihydrobenzofuran ether |
Application Logic: The "Linear-to-Tricyclic" Strategy
In drug development, constructing fused tricyclic systems (like the indeno[5,4-b]furan of Ramelteon) is challenging due to regioselectivity issues. The "Linear-to-Tricyclic" strategy uses 4-(2-Cyanoethyl)-2,3-dihydrobenzofuran to install the necessary carbon framework before ring closure.
Mechanism of Action in Synthesis:
-
Scaffold Establishment: The dihydrobenzofuran ring provides the "left" side of the tricycle.
-
Linker Installation: The 2-cyanoethyl group acts as a 3-carbon tether attached at the C4 position.
-
Ring Closure: Hydrolysis of the nitrile to a carboxylic acid allows for an intramolecular Friedel-Crafts acylation, fusing the new ring at the C5 position to create the indanone core.
Pathway Visualization (DOT Diagram)
The following diagram illustrates the critical role of this intermediate in the Ramelteon synthesis pathway.
Figure 1: The strategic position of 4-(2-Cyanoethyl)-2,3-dihydrobenzofuran in the convergent synthesis of Ramelteon.[1][2][3]
Experimental Protocols
Protocol A: Synthesis of 4-(2-Cyanoethyl)-2,3-dihydrobenzofuran
Objective: Selective reduction of the double bond in (E)-3-(2,3-dihydrobenzofuran-4-yl)acrylonitrile without reducing the nitrile group.
Reagents:
-
(E)-3-(2,3-dihydrobenzofuran-4-yl)acrylonitrile (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (5 wt% loading)
-
Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Setup: In a high-pressure hydrogenation vessel, dissolve the unsaturated nitrile starting material in EtOAc (10 mL/g).
-
Catalyst Addition: Add 10% Pd/C (5 wt% relative to substrate) under an inert nitrogen atmosphere. Caution: Dry Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 3 atm (approx. 45 psi) H₂.
-
Reaction: Stir vigorously at 25–30°C for 4–6 hours. Monitor by HPLC or TLC for the disappearance of the alkene.
-
Note: Higher temperatures (>50°C) may risk reducing the nitrile to a primary amine.
-
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.
-
Isolation: Concentrate the filtrate under reduced pressure. The product, 4-(2-Cyanoethyl)-2,3-dihydrobenzofuran , is typically obtained as a clear oil in >95% yield and requires no further purification for the next step.
Protocol B: Cyclization to the Tricyclic Core
Objective: Conversion of the nitrile intermediate to the tricyclic indanone via the acid.
Reagents:
-
4-(2-Cyanoethyl)-2,3-dihydrobenzofuran (from Protocol A)
-
Sodium Hydroxide (NaOH), 30% aq. solution
-
Thionyl Chloride (SOCl₂)
-
Aluminum Chloride (AlCl₃)
-
Solvents: Ethanol, Dichloromethane (DCM)
Procedure:
-
Hydrolysis: Reflux the nitrile in a mixture of Ethanol and 30% NaOH (1:1 v/v) for 3 hours. Acidify with HCl to precipitate 3-(2,3-dihydrobenzofuran-4-yl)propanoic acid . Filter and dry.
-
Acid Chloride Formation: Dissolve the dried acid in anhydrous DCM. Add SOCl₂ (1.2 equiv) and a catalytic drop of DMF. Reflux for 1 hour until gas evolution ceases. Concentrate to remove excess SOCl₂.
-
Friedel-Crafts Cyclization:
-
Redissolve the crude acid chloride in anhydrous DCM (10 mL/g).
-
Cool to 0°C.
-
Add AlCl₃ (1.1 equiv) portion-wise.
-
Allow to warm to room temperature and stir for 2 hours.
-
-
Quench: Pour the reaction mixture onto ice/water. Extract with DCM.
-
Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from hexanes/EtOAc to obtain 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-one .
Quality Control & Analytics
To validate the integrity of 4-(2-Cyanoethyl)-2,3-dihydrobenzofuran , look for these specific markers:
| Method | Diagnostic Signal | Interpretation |
| IR Spectroscopy | 2245 cm⁻¹ (Sharp) | Characteristic Nitrile (C≡N) stretch. Absence indicates hydrolysis or over-reduction. |
| ¹H NMR (CDCl₃) | δ 2.65 (t, 2H) | Triplet for the -CH ₂-CN protons adjacent to the nitrile. |
| ¹H NMR (CDCl₃) | δ 2.95 (t, 2H) | Triplet for the benzylic -CH ₂- protons. |
| HPLC | Retention Time shift | Significant shift from the conjugated unsaturated precursor (which is more polar/UV active). |
Safety & Handling
-
Nitrile Hazard: Like all organic nitriles, this compound can liberate cyanide ions under strong metabolic or chemical stress, though it is generally stable. Avoid contact with strong acids unless in a controlled hydrolysis setup.
-
Benzofuran Sensitivity: The dihydrobenzofuran ring is electron-rich. Avoid exposure to strong oxidizers (e.g., KMnO₄), which can cleave the ether ring.
-
Hydrogenation Safety: When performing Protocol A, ensure proper grounding to prevent static discharge during Pd/C handling.
References
-
Uchikawa, O., et al. (2002). "Synthesis of a Novel Series of Tricyclic Indan Derivatives as Melatonin Receptor Agonists." Journal of Medicinal Chemistry, 45(19), 4222–4239.
-
Yamano, T., et al. (2006). "Process for the synthesis of Ramelteon." US Patent 2006/0148888 A1.
-
Kato, K., et al. (2009). "Efficient synthesis of 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-amine." Tetrahedron: Asymmetry, 20(20), 2361-2367.
Sources
- 1. (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine | C13H17NO | CID 10856581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. N-(2-(1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-yl)ethyl)propanamide | C16H21NO2 | CID 9881626 - PubChem [pubchem.ncbi.nlm.nih.gov]
derivatization of the cyanoethyl group in 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran
Application Note: Derivatization of the Cyanoethyl Group in 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran
Abstract & Strategic Context
This technical guide details the derivatization protocols for 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran (CAS: Generic structure reference). This molecule features a chemically distinct cyanoethyl side chain attached to an electron-rich 2,3-dihydrobenzofuran (coumaran) core.
This scaffold is of high value in medicinal chemistry, serving as a simplified pharmacophore for melatonin receptor agonists (structurally analogous to the tricyclic core of Ramelteon ) and serotonin modulators. The nitrile (
Target Audience: Medicinal Chemists, Process Development Scientists.
Reaction Landscape & Pathway Map
The following diagram outlines the three primary derivatization pathways covered in this guide.
Figure 1: Divergent synthesis pathways from the parent nitrile. Colors indicate distinct chemical outcomes.
Module 1: Hydrolysis to Carboxylic Acid
Objective: Convert the nitrile to a carboxylic acid (propanoic acid derivative). Application: Linker generation for esterification or amide coupling (e.g., fragment-based drug design).
Mechanism & Rationale
Nitriles are hydrolyzed to carboxylic acids via an amide intermediate.[1] While acidic hydrolysis (
Protocol A: Alkaline Hydrolysis
| Parameter | Specification |
| Reagents | Sodium Hydroxide (NaOH, 4.0 equiv), Ethanol (EtOH), Water |
| Temperature | Reflux ( |
| Time | 4 – 6 Hours |
| Yield Target |
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g (1.0 equiv) of 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran in 50 mL of Ethanol (95%).
-
Base Addition: Prepare a solution of NaOH (4.0 equiv) in 20 mL of water. Add this dropwise to the reaction vessel.
-
Reflux: Heat the mixture to reflux. Monitor by TLC (Mobile Phase: Hexane/EtOAc 7:3). The nitrile spot (
) should disappear, and a baseline spot (salt form) will appear.-
Checkpoint: If conversion stalls at the amide intermediate, add 1.0 equiv more NaOH and extend reflux.
-
-
Workup:
-
Cool to room temperature.[2]
-
Evaporate ethanol under reduced pressure.
-
Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (
mL) to remove unreacted neutrals.
-
-
Acidification (Critical): Cool the aqueous layer to
. Slowly acidify with to pH 2-3. The product will precipitate as a white solid. -
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Module 2: Reduction to Primary Amine
Objective: Reduce the nitrile to a primary amine. Application: Synthesis of melatonin analogs. This creates the propyl-amine chain necessary for subsequent acetylation (mimicking the Ramelteon side-chain structure).
Mechanism & Rationale
Reduction of nitriles to primary amines is prone to "poisoning" by the formation of secondary amines (dimerization).
-
Lab Scale: Lithium Aluminum Hydride (
) is the gold standard for complete reduction in dry ether/THF. -
Process Scale: Catalytic hydrogenation (
+ Raney Nickel) is safer but requires ammonia to suppress secondary amine formation.
We present the
Protocol B: Hydride Reduction
Figure 2: Workflow for LiAlH4 reduction ensuring safety and purity.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck flask and purge with Argon. Charge with
(2.0 equiv) suspended in anhydrous THF. -
Addition: Dissolve the nitrile (1.0 equiv) in anhydrous THF. Add dropwise to the hydride suspension at
. Exothermic reaction – control rate to maintain temp . -
Reaction: Allow to warm to room temperature, then reflux for 3 hours.
-
Fieser Quench (Safety Critical):
-
Cool to
. -
For every
grams of used, add: mL water, then mL 15% NaOH, then mL water. -
Why? This produces a granular precipitate of aluminum salts that is easy to filter, unlike the gelatinous mess formed by simple acid quenching.
-
-
Purification: Filter through Celite. Dry the filtrate over
and concentrate.-
Note: The amine absorbs
from air. Store under inert gas or convert immediately to the HCl salt.
-
Module 3: Bioisosteric Expansion (Tetrazole Synthesis)[3]
Objective: Convert nitrile to 5-substituted-1H-tetrazole. Application: Tetrazoles are bioisosteres of carboxylic acids (similar pKa, planar structure) but offer improved metabolic stability and lipophilicity.
Mechanism & Rationale
Classic methods use toxic tin reagents or explosive neat hydrazoic acid. We utilize a Zinc-Catalyzed [3+2] Cycloaddition protocol.
Protocol C: Zinc-Catalyzed Cycloaddition
| Parameter | Specification |
| Reagents | Sodium Azide ( |
| Solvent | Water/Isopropanol (1:1) or DMF |
| Temperature | Reflux ( |
| Time | 12 – 24 Hours |
Step-by-Step Methodology:
-
Charge: In a pressure tube or round-bottom flask, combine nitrile (1.0 equiv),
(1.5 equiv), and (1.0 equiv) in Isopropanol/Water (1:1).-
Safety:
is acutely toxic. Avoid contact with acid (forms explosive ).
-
-
Heat: Reflux with vigorous stirring. The reaction is heterogeneous initially but may clear as the tetrazole forms.
-
Workup:
-
Cool to room temperature.[2] Add
until pH 1 (Caution: perform in fume hood to manage trace ). -
The tetrazole usually precipitates or can be extracted into Ethyl Acetate.
-
Why Acidify? The reaction produces the Zinc-tetrazolate complex. Acid is required to break the complex and liberate the free tetrazole.
-
-
Purification: Recrystallize from Ethanol/Water.
Analytical Validation
Verify the transformation using the following spectroscopic markers:
| Derivative | IR Spectrum (cm⁻¹) | 1H NMR (Diagnostic Signals) |
| Starting Nitrile | 2240 (Sharp, CN) | |
| Carboxylic Acid | 1710 (C=O), 2500-3000 (OH broad) | |
| Primary Amine | 3300-3400 (NH stretch) | |
| Tetrazole | Loss of CN signal |
References
-
Takeda Pharmaceutical Company. "Process for producing Ramelteon intermediate." U.S. Patent 2008151170A2. Accessed October 24, 2023. Link
-
Demko, Z. P., & Sharpless, K. B. (2001).[3] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Amgen Inc. "Reduction of Nitriles to Amines using Lithium Aluminum Hydride." Standard Operating Procedures for Medicinal Chemistry. (General reference for Fieser workup). Link
-
Uchikawa, O., et al. (2002). "Synthesis of a novel type of melatonin receptor agonist, Ramelteon (TAK-375)." Journal of Medicinal Chemistry, 45(19), 4222-4239. Link
Sources
Advanced Protocols for the Synthesis of Dihydrobenzofuran Neolignans
Executive Summary & Strategic Rationale
Dihydrobenzofuran neolignans (DBNs) represent a privileged scaffold in medicinal chemistry, exhibiting potent cytotoxic, antioxidant, and antiprotozoal activities. The core architecture—a 2-aryl-2,3-dihydrobenzofuran moiety—arises biosynthetically from the oxidative coupling of phenylpropanoids (monolignols) such as coniferyl alcohol or ferulic acid derivatives.
For the synthetic chemist, accessing this scaffold presents two distinct challenges:
-
Regioselectivity: Controlling the radical coupling to favor the
(8-5') linkage over the (8-8') or linkages. -
Stereoselectivity: Establishing the trans-2,3-dihydrobenzofuran geometry and controlling absolute configuration.
This guide details two complementary protocols: a Biomimetic Oxidative Coupling (for rapid access to racemic scaffolds) and an Organocatalytic Enantioselective Cascade (for precision synthesis of chiral analogs).
Mechanistic Insight: The Coupling Pathway
Understanding the radical mechanism is prerequisite to troubleshooting low yields. The biomimetic synthesis relies on the generation of a phenoxy radical. The critical step is the cross-coupling of a
Diagram 1: Biomimetic Radical Coupling Mechanism
Caption: Mechanistic flow of oxidative coupling. The Quinone Methide intermediate is the bifurcation point where side reactions (hydration) often occur if water is present.
Protocol A: Biomimetic Oxidative Coupling (Ag₂O Mediated)[1]
Application: Rapid generation of racemic DBN libraries from commercially available phenylpropanoids (e.g., methyl ferulate, coniferyl alcohol). Key Advantage: One-step construction of the core skeleton. Primary Challenge: Controlling oligomerization and ensuring trans-selectivity.
Reagents & Equipment[2]
-
Substrate: Methyl ferulate or Coniferyl alcohol (1.0 equiv).
-
Oxidant: Silver(I) Oxide (Ag₂O) (0.5 – 1.0 equiv). Note: Ag₂O is preferred over FeCl₃ due to cleaner workup and higher regioselectivity.
-
Solvent: Anhydrous Acetonitrile (MeCN). Critical: MeCN accelerates the reaction (4h vs 24h) compared to Benzene/DCM and improves yield.
-
Atmosphere: Nitrogen or Argon (balloon).
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cool under a stream of N₂.
-
Dissolution: Add Methyl Ferulate (3.0 g, 14.4 mmol) to the flask. Add anhydrous MeCN (40 mL). The concentration should be approximately 0.3–0.4 M.
-
Expert Tip: High concentration favors dimerization over polymerization.
-
-
Oxidation: Add Ag₂O (1.67 g, 7.2 mmol, 0.5 equiv) in a single portion.
-
Note: The stoichiometry is theoretically 0.5 equiv, but 0.6–0.8 equiv may be required depending on the quality of the oxidant.
-
-
Reaction: Wrap the flask in aluminum foil (Ag salts are photosensitive). Stir vigorously at room temperature (25 °C) for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (monomer) will disappear, and a less polar spot (dimer) will appear.
-
-
Quenching & Filtration: Filter the reaction mixture through a pad of Celite to remove silver residues. Wash the pad with EtOAc (3 x 20 mL).
-
Workup: Concentrate the filtrate under reduced pressure to obtain a crude brown oil.
-
Purification: Purify via flash column chromatography on silica gel.
-
Gradient: 0% → 30% EtOAc in Hexanes.
-
Elution Order: The trans-dihydrobenzofuran usually elutes after the
dimers (pinoresinol types) but before unreacted monomer.
-
Data Validation (Expected Results)
| Parameter | Expected Value | Notes |
| Yield | 40% – 65% | Lower yields often indicate moisture (hydration of quinone methide). |
| Diastereoselectivity | >90:10 (trans:cis) | The trans isomer is thermodynamically favored due to steric repulsion in the transition state. |
| ¹H NMR Diagnostic | Doublet at ~5.6 ppm ( | Characteristic of the H-7 proton in the trans-dihydrobenzofuran ring. |
Protocol B: Enantioselective Organocatalytic Synthesis
Application: Synthesis of optically active DBNs for structure-activity relationship (SAR) studies requiring single enantiomers. Mechanism: Asymmetric Friedel-Crafts alkylation / intramolecular substitution cascade.
Reagents & Equipment[2]
-
Substrates:
-Naphthol or substituted Phenol (Nucleophile) + (Z)- -Bromonitroalkene (Electrophile).[1] -
Catalyst: Bifunctional Squaramide-Cinchona Alkaloid Catalyst (5 mol%).[2]
-
Solvent: Toluene or Xylene (non-polar solvents enhance H-bonding interactions).
-
Base: NaHCO₃ or similar mild inorganic base (for the cyclization step).
Step-by-Step Methodology
-
Catalyst Loading: In a reaction vial, dissolve the Squaramide catalyst (0.05 equiv) and (Z)-
-bromonitroalkene (1.0 equiv) in Toluene (0.1 M). -
Addition: Add the phenol/naphthol derivative (1.2 equiv) at room temperature.
-
Incubation: Stir at room temperature for 12–24 hours.
-
Cyclization: Upon consumption of the nitroalkene (TLC check), add NaHCO₃ (2.0 equiv) and stir for an additional 2 hours to promote the intramolecular displacement of the bromide (Sɴ2).
-
Workup: Filter off solids, concentrate, and purify via flash chromatography.
Diagram 2: Experimental Workflow Decision Tree
Caption: Decision matrix for selecting the appropriate synthetic pathway based on project stage.
Troubleshooting & Optimization
Common Pitfalls
-
Polymerization (Method A):
-
Cause: Radical concentration too high.
-
Fix: Add the oxidant slowly or use a syringe pump for the substrate (inverse addition). Ensure dilute conditions if oligomers form.
-
-
Low trans-Selectivity (Method A):
-
Cause: Kinetic trapping of the cis-isomer.
-
Fix: Allow the reaction to stir longer; the cis-isomer can sometimes equilibrate to the trans-isomer via reversible quinone methide formation, though this is difficult. Solvent choice (MeCN) usually maximizes trans selectivity.
-
-
Regioisomer Mixtures (
vs ):-
Insight: Sinapyl alcohol (dimethoxy) cannot form
couplings due to the 5-position methoxy block.[9] Ensure your substrate has a free ortho-position. -
Fix: If
(tetrahydrofuran) byproduct is high, switch to enzymatic oxidation (Laccase) or use a bulky protecting group on the phenol to sterically hinder the 4-O position, though this changes the mechanism.
-
Comparison of Oxidants (Method A)
| Oxidant | Yield | Selectivity | Workup | Comment |
| Ag₂O | High | High ( | Filtration | Recommended. Best balance of yield/ease. |
| FeCl₃ | Mod | Mod | Aqueous | often leads to emulsions and over-oxidation. |
| HRP/H₂O₂ | Low-Mod | Low | Extraction | "Greener" but difficult to control radical concentration. |
| Laccase | Mod | Mod | Extraction | Good for large scale, but slow reaction kinetics. |
References
-
Althagafy, H. S., et al. (2013).[4] Mechanistic Study of the Biomimetic Synthesis of Flavonolignan Diastereoisomers in Milk Thistle. The Journal of Organic Chemistry, 78(15), 7594–7600. [Link]
- Pieters, L., et al. (1999). Biomimetic synthesis of the neolignan dihydrocarinatin. Journal of Natural Products. (Contextual reference for Ag2O protocols).
-
Sakamoto, K., & Nishimura, T. (2021). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation.[10] Organic & Biomolecular Chemistry, 19(3), 684-690. [Link]
-
Meng, J., et al. (2010).[11] Synthesis of dihydrodehydrodiconiferyl alcohol: the revised structure of lawsonicin. Organic & Biomolecular Chemistry, 8, 107-113.[3][11] [Link]
-
ChemRxiv Preprint. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. [Link]
Sources
- 1. Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity [open.metu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of dihydrodehydrodiconiferyl alcohol: the revised structure of lawsonicin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Advanced Methodologies for the Synthesis of 2,3-Dihydrobenzofurans
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Executive Overview
The 2,3-dihydrobenzofuran (coumaran) scaffold is a privileged pharmacophore embedded in numerous biologically active natural products and synthetic drugs, including anti-HIV agents (e.g., lithospermic acid) and anticancer compounds[1]. Historically, accessing this densely functionalized five-membered oxygen heterocycle required harsh thermal conditions or stoichiometric amounts of toxic reagents. However, modern synthetic chemistry has pivoted toward highly selective, atom-economical, and environmentally benign methodologies.
As an Application Scientist overseeing scale-up campaigns, I have found that selecting the correct synthetic vector—whether it be transition-metal catalysis, photoredox radical generation, or metal-free organocatalysis—dictates not only the yield but the downstream scalability of the Active Pharmaceutical Ingredient (API). This guide deconstructs the mechanistic causality behind these modern approaches and provides self-validating protocols to ensure reproducibility in your laboratory.
Strategic Mechanistic Pathways
The construction of the dihydrobenzofuran ring typically hinges on the formation of the C2–C3 bond or the C–O ether linkage. Recent breakthroughs have categorized these syntheses into three primary operational domains:
A. Transition-Metal (TM) Catalysis
Rhodium, Palladium, and Nickel catalysts excel in executing highly enantioselective and diastereoselective transformations. For instance, Rh(III)-catalyzed C–H functionalization followed by a [3+2] annulation of N-phenoxyacetamides with 1,3-dienes allows for the rapid assembly of chiral dihydrobenzofurans[2]. Similarly, earth-abundant Nickel has been recently leveraged for Heck-type cyclization/carboxylation of iodoarene-tethered propargyl ethers using CO2, yielding exocyclic alkenyl carboxylic acids with exclusive syn-selectivity[1]. The causality here relies on the metal's ability to precisely coordinate and direct migratory insertions, minimizing off-target polymerization.
B. Visible-Light Photoredox Catalysis
Photoredox catalysis offers a mild, room-temperature alternative driven by Single Electron Transfer (SET). By irradiating a photocatalyst (e.g., Ru or Ir complexes) with visible light, chemists can generate highly reactive carbon-centered radicals. A prominent example is the in situ generation of ortho-quinone methides from 2-vinyl phenols, which subsequently undergo multicomponent cyclization to form trifluoromethylated 2,3-dihydrobenzofurans[3]. Furthermore, the photochemical activity of phenolate anions can drive cascade reactions without the need for external transition metals[4].
C. Transition-Metal-Free & Brønsted Acid Catalysis
To circumvent the cost and toxicity of heavy metals, Brønsted acids like polyphosphoric acid (PPA) are utilized to activate phenolic oxygens. In the presence of PPA, ortho-allyl phenols form a phosphorylated adduct. The disruption of electron stability in this intermediate forces a nucleophilic annulation, closing the five-membered ring efficiently[5].
Divergent synthetic pathways for 2,3-dihydrobenzofuran construction.
Quantitative Benchmarking of Synthetic Strategies
To assist in route scouting, the following table summarizes the operational parameters and performance metrics of the discussed methodologies.
| Synthetic Strategy | Catalyst / Key Reagents | Substrate Scope | Yield Range | Selectivity (ee/dr) | Ref |
| TM-Catalyzed [3+2] Annulation | Cp*Rh(III) / AgSbF₆ | N-phenoxyacetamides + 1,3-dienes | Up to 79% | Up to 98% ee | [2] |
| Ni-Catalyzed Carboxylation | NiI₂ / CO₂ (1 atm) | Iodoarene-tethered propargyl ethers | 63% – 81% | Exclusive syn-selectivity | [1] |
| Photoredox Radical Cyclization | Ru(bpy)₃(PF₆)₂ / Blue LED | 2-vinyl phenols + sulfur ylides | 50% – 85% | N/A (Radical cascade) | [3] |
| Phenolate Photo-Cascade | None (Photo-organocatalyst) | 2-allylphenols + sulfones | Up to 69% | N/A | [4] |
| TM-Free Brønsted Acid | Polyphosphoric Acid (PPA) | ortho-allyl/prenyl phenols | 52% – 90% | N/A | [5] |
Validated Laboratory Protocols
The following protocols have been engineered with built-in self-validation checkpoints. Do not skip the diagnostic steps; they are critical for troubleshooting mechanistic failures before committing to costly scale-up.
Protocol A: Rhodium(III)-Catalyzed Asymmetric[3+2] Annulation[2]
Objective: Enantioselective synthesis of chiral dihydrobenzofurans via C–H functionalization.
-
Preparation of the Active Catalyst: In a rigorously dried Schlenk tube under an argon atmosphere, combine the Cp*Rh(III) precatalyst (5 mol%) and AgSbF₆ (20 mol%) in anhydrous DCE (dichloroethane).
-
Causality: AgSbF₆ acts as a halide scavenger, abstracting the chloride from the Rh complex to generate the highly electrophilic, coordinatively unsaturated cationic Rh species required for C–H activation.
-
Self-Validation Check: The solution must transition from a dark, opaque red to a clearer orange/yellow suspension (due to AgCl precipitation). If the solution remains dark red, the catalyst is inactive (likely due to moisture quenching).
-
-
Substrate Addition: Add the N-phenoxyacetamide (1.0 equiv) and the 1,3-diene (1.5 equiv) to the active catalyst suspension.
-
Thermal Cyclization: Stir the reaction mixture at 60 °C for 12 hours.
-
Workup: Filter the mixture through a short pad of Celite to remove the silver salts and spent catalyst, eluting with ethyl acetate. Concentrate and purify via flash column chromatography.
Protocol B: Visible-Light Photoredox Synthesis via ortho-Quinone Methides[3]
Objective: Multicomponent assembly of trifluoromethylated 2,3-dihydrobenzofurans under mild conditions.
-
Reaction Assembly: In a transparent glass vial, dissolve the 2-vinyl phenol (1.0 equiv), Umemoto's reagent (1.2 equiv), sulfur ylide (1.5 equiv), and Ru(bpy)₃(PF₆)₂ (2 mol%) in degassed DMF.
-
Degassing (Critical Step): Sparge the solution with Argon for at least 15 minutes.
-
Causality: Molecular oxygen is a potent triplet state quencher. If present, O₂ will intercept the excited *Ru(II) state or trap the carbon-centered radicals, leading to peroxide byproducts and drastically reduced yields.
-
-
Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Irradiate for 24 hours.
-
Self-Validation Check (Dark Control): Run a parallel vial wrapped entirely in aluminum foil. If product formation is detected in the dark vial via LC-MS, a thermal background reaction is occurring. Ensure the photoreactor has adequate cooling fans to maintain the reaction strictly at ambient temperature (25 °C).
-
-
Isolation: Dilute with water, extract with diethyl ether (3x), dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol C: Brønsted Acid-Mediated Cyclization[5]
Objective: Transition-metal-free annulation of ortho-allyl phenols.
-
Activation: In a round-bottom flask, dissolve the ortho-allyl phenol (1.0 equiv) in DMF. Slowly add Polyphosphoric Acid (PPA) (2.0 equiv) dropwise while stirring.
-
Causality: PPA protonates/activates the phenolic oxygen, generating a phosphorylated adduct. This disrupts the local electron stability, forcing the adjacent alkene to undergo nucleophilic attack to restore stability, closing the ring.
-
-
Heating: Elevate the temperature to 100 °C and stir for 6 hours.
-
Self-Validation Check: Monitor the reaction via TLC. If a heavy baseline streak appears, the temperature is too high, causing the allyl moiety to undergo intermolecular cationic polymerization rather than intramolecular cyclization. Reduce the temperature to 85 °C in subsequent runs.
-
-
Quenching: Cool the mixture to 0 °C and carefully quench with saturated aqueous NaHCO₃ until the evolution of CO₂ ceases and the pH is neutralized. Extract with ethyl acetate and concentrate.
References
- Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent upd
- A visible light photoredox catalyzed carbon radical-mediated generation of ortho-quinone methides for 2,3-dihydrobenzofuran synthesis.
- Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Synthesis.
- Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. Journal of Organic Chemistry.
- Nickel-Catalyzed Stereoselective Synthesis of Dihydrobenzofuran Exocyclic Alkenyl Carboxylic Acids
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A visible light photoredox catalyzed carbon radical-mediated generation of ortho-quinone methides for 2,3-dihydrobenzofuran synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. research.unipd.it [research.unipd.it]
- 5. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]
Application Note: In Vivo Characterization of Benzofuran Derivatives
From Synthesis to Systemic Efficacy: A Guide for Preclinical Development
Abstract
Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from Aurora B kinase inhibition in oncology to
Pre-Clinical Formulation Strategies
The Challenge: Most bioactive benzofuran derivatives are highly lipophilic (LogP > 3.5), leading to poor oral bioavailability and precipitation during intravenous (IV) administration. The Solution: A tiered formulation approach is required before initiating any animal study.
Tier 1: Standard Vehicle (For IP/Oral Screening)
-
Composition: 0.5% Carboxymethylcellulose (CMC-Na) + 0.1% Tween-80 in sterile water.
-
Preparation: Micronize the compound using a mortar and pestle before suspending in the vehicle to ensure a uniform suspension.
-
Use Case: High-dose oral gavage (PO) or intraperitoneal (IP) efficacy studies (e.g., 20–100 mg/kg).
Tier 2: Co-Solvent System (For IV PK/Efficacy)
-
Composition: 5% DMSO + 40% PEG-400 + 55% Saline (or Water for Injection).
-
Protocol: Dissolve compound fully in DMSO first. Add PEG-400 and vortex. Slowly add warm saline while vortexing to prevent "crashing out."
-
Use Case: Intravenous (IV) pharmacokinetics or imaging studies.
Oncology Application: Xenograft Tumor Models
Target Mechanism: Inhibition of Aurora B Kinase or VEGFR-2 . Case Study: Evaluation of Compound S6 (Aurora B inhibitor) in Hepatocellular Carcinoma (QGY-7401) models.
Experimental Workflow
-
Tumor Induction:
-
Harvest QGY-7401 cells in log-phase growth.
-
Resuspend
cells in 100 µL serum-free medium mixed 1:1 with Matrigel. -
Inject subcutaneously (SC) into the right flank of 4–6 week old female BALB/c nude mice.
-
-
Staging & Randomization:
-
Monitor tumor growth using calipers.
-
Trigger Point: When tumors reach 100–150 mm³ (approx. 10–14 days), randomize mice into groups (n=8/group).
-
-
Treatment Regimen:
-
Vehicle Control: 0.5% CMC (IP, Daily).
-
Low Dose: 50 mg/kg Benzofuran derivative (IP, Daily).
-
High Dose: 100 mg/kg Benzofuran derivative (IP, Daily).
-
Positive Control: Paclitaxel or Sorafenib (Standard clinical dose).
-
-
Endpoints:
-
Primary: Tumor Volume (
). -
Biomarker: Immunohistochemistry (IHC) for Phospho-Histone H3 (Ser10) to validate Aurora B inhibition in vivo.
-
Data Presentation: Efficacy Analysis
| Group | Dose (mg/kg) | Route | Tumor Vol.[1][2] ( | Inhibition (%) | Body Weight Loss (%) |
| Vehicle | - | IP | - | < 2% | |
| Compound S6 | 50 | IP | 40% | < 5% | |
| Compound S6 | 100 | IP | 64% | < 5% | |
| Standard | 10 | IV | 76% | 12% |
Note: Benzofuran derivatives often show superior safety profiles (less weight loss) compared to cytotoxic standards.
Neurology Application: Alzheimer’s Disease Imaging
Target Mechanism: Binding to
Protocol: Biodistribution & Brain Uptake
Rationale: To be effective, the benzofuran must cross the Blood-Brain Barrier (BBB) and specifically bind amyloid plaques.
-
Animal Model: Tg2576 transgenic mice (overexpressing human APP) vs. Wild-type (WT) controls.
-
Administration:
-
Inject radiolabeled benzofuran (e.g., [
I]-derivative) via tail vein (10 µCi in 100 µL vehicle).
-
-
Time Points: Sacrifice animals at 2, 10, 30, and 60 minutes post-injection.
-
Analysis:
-
Collect brain and blood samples.
-
Measure radioactivity using a gamma counter.
-
Calculate % Injected Dose per gram (%ID/g) .
-
-
Key Success Criteria:
-
High Initial Uptake: > 4.0 %ID/g at 2 mins (indicates good BBB penetration).
-
Rapid Washout in WT: Ratio of Brain
/ Brain should be high in WT mice (non-specific binding clears) but lower in Tg2576 mice (retention due to plaque binding).
-
Mechanism of Action Visualization
The following diagram illustrates the dual-pathway potential of benzofuran derivatives in oncology (Aurora B/VEGFR) and inflammation (NF-
Figure 1: Multi-target mechanism of benzofuran derivatives. The scaffold can be substituted to target kinases (Aurora B, VEGFR) or inflammatory mediators (NF-
Pharmacokinetic (PK) Profiling Protocol
Objective: Determine oral bioavailability (
Experimental Design
-
Animals: Male Sprague-Dawley Rats (n=3 per time point).
-
Groups:
-
IV Group: 2 mg/kg (Formulation: 5% DMSO/PEG-400).
-
PO Group: 10 mg/kg (Formulation: 0.5% CMC suspension).
-
-
Sampling: Blood collection via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Bioanalysis: Plasma protein precipitation with Acetonitrile, followed by LC-MS/MS analysis.
PK Parameter Calculation
Use non-compartmental analysis (NCA) to derive:
- : Area under the curve (Exposure).
- : Half-life (determines dosing frequency).
-
: Oral Bioavailability =
.
Typical Benzofuran PK Profile:
-
High Clearance: Often due to CYP450 metabolism at the furan ring.
-
High Volume of Distribution (
): Indicates extensive tissue binding (lipophilic nature).
References
-
BenchChem. (2025).[1] In Vivo Applications of Benzofuran Derivatives: A Guide for Researchers. Retrieved from
-
Zhang, L., et al. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European Journal of Medicinal Chemistry. Retrieved from
-
Ono, M., et al. (2013).[3] Development of Novel 123I-Labeled Pyridyl Benzofuran Derivatives for SPECT Imaging of
-Amyloid Plaques in Alzheimer's Disease. PLoS ONE. Retrieved from [3] -
Al-Omari, B., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). Retrieved from
-
Cai, L., et al. (2010).
-Amyloid Plaques in Alzheimer's Disease Brains. ACS Medicinal Chemistry Letters. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Benzofuran derivatives as Abeta-aggregate-specific imaging agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: 2,3-Dihydrobenzofuran Derivatives as Selective Cannabinoid Receptor 2 (CB2) Agonists
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary
The endogenous cannabinoid system is a highly complex signaling network comprising two primary G-protein-coupled receptors (GPCRs): Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2). Historically, the development of cannabinoid agonists has been severely hindered by the psychotropic adverse effects mediated by central CB1 receptors[1].
To circumvent this, modern neuropharmacology has shifted toward highly selective CB2 agonists. CB2 is predominantly expressed in peripheral immune tissues and is upregulated in central microglial cells during neuroinflammation[1]. Recent breakthroughs have identified 2,3-dihydro-1-benzofuran derivatives —specifically compounds like MDA7 and its active S-enantiomer MDA104—as potent, highly selective CB2 agonists. These compounds effectively suppress microglial activation and exhibit profound anti-allodynic effects in neuropathic pain models without triggering CB1-mediated central nervous system (CNS) side effects[2].
This application note provides a comprehensive mechanistic overview and field-validated protocols for the in vitro and in vivo characterization of 2,3-dihydrobenzofuran-based CB2 agonists.
Mechanistic Rationale & Pharmacodynamics
The 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran core was rationally designed to improve the drug-like properties (ADMET profile) of earlier N-alkyl-isatin acylhydrazone derivatives[1]. Synthesized via a colloidal palladium nanoparticle-catalyzed tandem cyclization/cross-coupling reaction, this scaffold features an asymmetric carbon atom that dictates receptor affinity[2].
Stereochemistry is critical: enantiomer separation reveals that the S-enantiomer (e.g., MDA104) retains the vast majority of the functional activity, acting as the active stereocenter for CB2 binding[1]. Upon binding, these agonists stabilize the active conformation of the Gi/o-coupled CB2 receptor, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and the subsequent suppression of pro-inflammatory microglial phenotypes.
Fig 1. Signal transduction pathway of CB2 receptor activation by 2,3-dihydrobenzofuran agonists.
Quantitative Structure-Activity Relationship (SAR) Summary
The table below summarizes the pharmacodynamic profiles of key 2,3-dihydrobenzofuran derivatives based on competitive binding and functional assays[1][2].
| Compound ID | Structural Note | CB1 Affinity | CB2 Affinity | CB2 Efficacy ( | Primary in vivo Application |
| MDA7 (Cmpd 18) | Racemic mixture | Low | High | High | Broad neuropathic pain models |
| MDA104 (Cmpd 33) | S-enantiomer of MDA7 | Very Low | Very High | High | Highly selective CB2 targeting |
| MDA42 (Cmpd 19) | Modified derivative | Low | Highest | High | Potent anti-allodynic agent |
| MDA39 (Cmpd 30) | Modified derivative | Low | Highest | High | High-affinity receptor probing |
Experimental Methodologies & Self-Validating Protocols
To rigorously evaluate novel 2,3-dihydrobenzofuran derivatives, researchers must utilize a self-validating cascade of assays. The following protocols prioritize mechanistic causality to ensure data integrity.
Protocol 1: In Vitro Functional Validation ( - Assay)
Purpose: To quantify the functional efficacy (
Causality & Rationale:
Unlike downstream cAMP assays which can be subject to signal amplification and cross-talk, the
Step-by-Step Procedure:
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO-K1) cells stably transfected with human CB2 (hCB2) or human CB1 (hCB1) receptors. Expert Insight: CHO cells are selected because they lack endogenous cannabinoid receptors, ensuring that any generated signal is exclusively mediated by the transfected target.
-
Membrane Extraction: Homogenize cells in a buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM
, and 1 mM EGTA. Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction. -
Assay Incubation: In a 96-well plate, combine:
-
10-20 µg of membrane protein.
-
10 µM GDP. Expert Insight: Excess GDP forces the G-proteins into a basal, inactive state, artificially lowering the background noise and maximizing the dynamic range of the agonist-induced signal.
-
0.1 nM
- . -
Serial dilutions of the 2,3-dihydrobenzofuran derivative (e.g.,
to M).
-
-
Self-Validation Controls: Include a known full agonist (e.g., CP55,940) to define 100%
, and a CB2 inverse agonist/antagonist (e.g., AM630) to prove signal specificity[2]. -
Filtration & Quantification: Incubate for 60 minutes at 30°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer to remove unbound radioligand. Quantify bound radioactivity using a liquid scintillation counter.
Protocol 2: In Vivo Efficacy (Paclitaxel-Induced Neuropathic Pain Model)
Purpose: To evaluate the systemic anti-allodynic efficacy of the compound in a translationally relevant model of peripheral neuropathy[2].
Causality & Rationale: Paclitaxel is a chemotherapeutic agent that induces severe peripheral neuropathy, a condition heavily modulated by peripheral immune cells (macrophages) and central microglia. Because 2,3-dihydrobenzofurans like MDA7 do not cross the blood-brain barrier effectively to act on central neurons (and lack CB1 affinity), their efficacy in this model proves that targeting peripheral/immune CB2 receptors is sufficient to halt the neuro-inflammatory pain cascade.
Step-by-Step Procedure:
-
Induction of Neuropathy: Administer Paclitaxel (2 mg/kg, i.p.) to adult male Sprague-Dawley rats on four alternate days (days 0, 2, 4, and 6) to establish stable mechanical allodynia.
-
Baseline Testing: On day 14, assess baseline mechanical sensitivity using von Frey filaments applied to the plantar surface of the hind paw. Calculate the 50% paw withdrawal threshold (PWT) using the up-down method.
-
Compound Administration: Administer the 2,3-dihydrobenzofuran derivative (e.g., MDA7 at 10-30 mg/kg, i.p.) formulated in a vehicle of 5% DMSO, 5% Tween-80, and 90% saline.
-
Mechanistic Self-Validation (Crucial Step): To definitively prove that the observed analgesia is CB2-mediated, pre-treat a separate cohort of rats with the selective CB2 antagonist AM630 (3 mg/kg) or the selective CB1 antagonist AM251 (3 mg/kg) 15 minutes prior to MDA7 administration[2]. Expert Insight: If AM630 abolishes the analgesic effect while AM251 does not, you have successfully validated the in vivo CB2-specific mechanism of action.
-
Behavioral Assessment: Measure PWT at 30, 60, 120, and 180 minutes post-injection. Compare the area under the curve (AUC) between vehicle and treatment groups using a two-way ANOVA.
Development & Validation Workflow
The integration of chemical synthesis, chiral resolution, and tiered biological validation forms a robust pipeline for cannabinoid drug discovery.
Fig 2. End-to-end preclinical validation workflow for 2,3-dihydrobenzofuran CB2 agonists.
References
- Diaz, P., Phatak, S. S., Xu, J., Astruc-Diaz, F., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem.
- Xu, J., Diaz, P., Astruc-Diaz, F., Craig, S., Munoz, E., & Naguib, M. (2010). MDA7: a novel selective agonist for CB2 receptors that prevents allodynia in rat neuropathic pain models. British Journal of Pharmacology.
- Isaka, M., et al. (2012). Dihydrobenzofurans as cannabinoid receptor ligands from Cordyceps annullata, an entomopathogenic fungus cultivated in the presence of an HDAC inhibitor. Tetrahedron Letters.
Sources
- 1. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDA7: a novel selective agonist for CB2 receptors that prevents allodynia in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: Benzofuran Derivatives in Anticancer Research
Executive Summary & Strategic Rationale
Benzofuran derivatives represent a "privileged scaffold" in medicinal chemistry, capable of interacting with multiple high-value oncological targets. Unlike single-target small molecules, optimized benzofurans often exhibit dual-mechanism efficacy : acting as direct cytotoxic agents (via tubulin polymerization inhibition) and as Vascular Disrupting Agents (VDAs) that starve solid tumors of oxygen and nutrients.
This guide provides a rigorous technical framework for evaluating benzofuran candidates. It moves beyond basic screening to focus on the specific liabilities and opportunities of this chemical class—specifically their lipophilicity, binding kinetics at the colchicine site of tubulin, and kinase selectivity profiles (EGFR/VEGFR).
Mechanism of Action (MOA) & Target Landscape
To design effective assays, one must understand the specific molecular events triggered by benzofurans.
Primary Target: The Colchicine Binding Site
Most potent anticancer benzofurans (e.g., BNC105) function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site at the interface of
-
Causality: Binding prevents the curvature change necessary for microtubule assembly
G2/M Cell Cycle Arrest Mitotic Catastrophe Apoptosis. -
Vascular Effect: In endothelial cells, this cytoskeletal collapse causes rapid cell shape change (rounding), leading to vascular occlusion specifically in the chaotic tumor vasculature.
Secondary Targets: Kinase Inhibition
Certain benzofuran substitutions (specifically C2/C3-modified carboxamides) enable ATP-competitive inhibition of receptor tyrosine kinases.
-
EGFR/VEGFR-2: Direct inhibition of autophosphorylation, blocking downstream PI3K/Akt/mTOR survival signaling.
Pathway Visualization
The following diagram illustrates the dual-pathway interference characteristic of multi-target benzofurans.
Caption: Dual-mechanism action of benzofurans targeting tubulin dynamics and kinase signaling pathways.
Experimental Protocols
Protocol A: Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
Standard cytotoxicity assays (MTT) confirm cell death but not the mechanism. This assay is critical for validating the benzofuran "hit" as a microtubule inhibitor.
Principle: Tubulin polymerizes into microtubules in the presence of GTP and heat. This process is monitored using a fluorescent reporter (DAPI or specialized kits) that enhances fluorescence upon binding to polymerizing microtubules. Benzofurans should decrease the Vmax and final fluorescence amplitude.
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP stock (100 mM).
-
PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Test Compound (Benzofuran derivative) dissolved in DMSO.[1]
Step-by-Step Workflow:
-
Preparation: Keep all reagents on ice (4°C). Tubulin is extremely unstable at room temperature.
-
Master Mix: Prepare tubulin solution (3 mg/mL) in PEM buffer containing 1 mM GTP and 10 µM fluorescent reporter.
-
Plating: Add 5 µL of 10x Test Compound (final conc. usually 1–10 µM) into a 96-well black-walled half-area plate.
-
Control 1: DMSO (Vehicle) – represents 100% polymerization.
-
Control 2: Colchicine or Combretastatin A-4 (Positive Control) – represents inhibition.
-
Control 3: Paclitaxel (Stabilizer Control) – enhances polymerization.
-
-
Initiation: Rapidly dispense 45 µL of cold Tubulin Master Mix into wells.
-
Measurement: Immediately place in a pre-warmed plate reader (37°C).
-
Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.
Data Interpretation:
-
Plot Fluorescence (RFU) vs. Time.
-
Valid Benzofuran Hit: Shows a flattened curve similar to Colchicine (inhibition of the nucleation and elongation phases).
Protocol B: Evaluation of Vascular Disruption (In Vivo Hoechst Perfusion)
Because many benzofurans (like BNC105) act as VDAs, in vitro cytotoxicity is insufficient to predict in vivo potency. This protocol measures functional blood flow shutdown.
Model: Balb/c mice bearing subcutaneous syngeneic tumors (e.g., 4T1 breast or CT26 colon carcinoma), ~200-300 mm³.
Step-by-Step Workflow:
-
Treatment: Administer Benzofuran derivative (IV or IP) at MTD (Maximum Tolerated Dose).
-
Wait Time: Wait 4 to 24 hours (vascular shutdown is often rapid).
-
Perfusion Marker: Inject Hoechst 33342 (15 mg/kg, IV tail vein) 1 minute prior to sacrifice.
-
Why? Hoechst stains the nuclei of cells surrounding functional blood vessels. If vessels are collapsed, the dye cannot penetrate the tumor core.
-
-
Harvest: Sacrifice mice, excise tumors, and immediately freeze in OCT compound or fix in formalin.
-
Imaging: Section tumors (10 µm). Image whole sections using a fluorescence microscope (DAPI filter).
-
Quantification:
-
Calculate the Hoechst Stained Area vs. Total Tumor Area .
-
Result: A potent benzofuran VDA will show staining only at the tumor rim (viable rim), with a dark, unstained necrotic core.
-
Quantitative Data Analysis
When reporting benzofuran activity, standardized metrics are required for cross-study comparison.
Table 1: Key Performance Indicators (KPIs) for Benzofuran Leads
| Metric | Definition | Target Threshold (Good Hit) |
| IC50 (Proliferation) | Concentration inhibiting 50% cell growth (MTT/SRB) | < 100 nM (Potent) < 1 µM (Active) |
| IC50 (Tubulin) | Concentration inhibiting 50% tubulin polymerization rate | < 2 µM |
| Selectivity Index (SI) | IC50 (Normal Cells) / IC50 (Cancer Cells) | > 10 (Safety Margin) |
| Vascular Shutdown | % Reduction in perfused tumor area (Hoechst assay) | > 50% shutdown at 24h |
| Solubility (LogP) | Lipophilicity coefficient | 2.0 – 4.0 (Benzofurans are often too lipophilic; aim for <4) |
Troubleshooting & Optimization
Solubility Challenges
Benzofuran derivatives are notoriously lipophilic (high LogP).
-
Issue: Compound precipitates in aqueous cell media, causing false negatives or variability.
-
Solution:
-
Keep DMSO concentration constant (e.g., 0.1% or 0.5%) across all wells.
-
Use cyclodextrin-based formulations (e.g., HP-β-CD) for in vivo delivery to improve bioavailability without toxic cremophor vehicles.
-
Differentiating Cytostatic vs. Cytotoxic
-
Observation: Cells detach but membrane integrity remains initially intact.
-
Validation: Benzofurans causing mitotic arrest often lead to "rounded" morphology. Do not wash cells vigorously before MTT addition, or you will lose the loosely attached mitotic cells, skewing viability data. Use CellTiter-Glo (ATP) instead of MTT if detachment is severe.
Experimental Workflow Diagram
This flowchart outlines the critical path from synthesis to in vivo validation.
Caption: Integrated workflow for validating benzofuran anticancer candidates.
References
-
BenchChem. (2025).[2][3] Application Notes and Protocols for Assessing the Anticancer Activity of 6-Methyl-2,3-diphenyl-1-benzofuran. Retrieved from
-
Clinical Trials Arena. (2010). BNC105 - Vascular Disrupting Agent Development. Retrieved from
-
Kremmidiotis, G., et al. (2010). The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors. Molecular Cancer Therapeutics.[4] Retrieved from [5]
-
Li, H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Retrieved from
-
Kamal, A., et al. (2014).[6] Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization. ChemMedChem. Retrieved from
-
Fares, S., et al. (2021).[7][8] Design, synthesis, and analysis of antiproliferative activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 5. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of Benzofuran Derivatives
Introduction: The Rising Prominence of Benzofurans in Antimicrobial Drug Discovery
The relentless evolution of multidrug-resistant pathogens constitutes a formidable threat to global health, demanding an urgent and innovative response from the scientific community. In the ongoing search for novel antimicrobial agents, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the benzofuran scaffold, a bicyclic system comprising a fused benzene and furan ring, has garnered significant attention.[1] Naturally occurring and synthetic benzofuran derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3] This inherent biological activity makes the benzofuran nucleus a "privileged structure" in medicinal chemistry, providing a versatile framework for the design and development of new therapeutic agents.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel benzofuran derivatives and the evaluation of their antimicrobial potential. The protocols detailed herein are designed to be robust and adaptable, drawing from established synthetic methodologies and standardized antimicrobial susceptibility testing guidelines. By not just listing procedural steps, but also explaining the underlying chemical and biological principles, this guide aims to empower researchers to rationally design, synthesize, and validate new benzofuran-based drug candidates in the fight against infectious diseases.
I. Synthetic Strategies for Benzofuran Derivatives: A Chemist's Guide to Versatility
The synthetic accessibility of the benzofuran core is a key advantage for its exploration in drug discovery. A multitude of synthetic routes have been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. The choice of synthetic strategy is often dictated by the desired substitution pattern on the benzofuran ring, which in turn influences the molecule's biological activity.
A. Foundational Synthetic Approaches
A common and effective strategy for constructing the benzofuran ring system involves the cyclization of appropriately substituted phenols. One-pot syntheses are particularly attractive due to their efficiency and reduced waste generation. A notable example is the reaction of phenols with α-haloketones, which can be promoted by a Lewis acid like titanium tetrachloride to achieve a direct Friedel-Crafts-like alkylation followed by intramolecular cyclodehydration.[4][5] This method offers high regioselectivity and accommodates a broad range of substrates.[4]
Another powerful approach is the palladium-catalyzed synthesis, which allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids, for instance, can yield a variety of 2,3-disubstituted benzofurans.[6] The versatility of palladium catalysis also extends to cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of 2-arylbenzofurans, which are a class of derivatives with significant biological activities.[7]
B. Visualizing the Synthetic Workflow
The general workflow for synthesizing and screening benzofuran derivatives for antimicrobial activity is a systematic process that begins with the rational design of target molecules and culminates in the determination of their biological potency.
Caption: A generalized workflow for the synthesis and antimicrobial screening of benzofuran derivatives.
II. Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of a representative 2-aroylbenzofuran derivative and for the determination of its antimicrobial activity using the broth microdilution method.
A. Protocol 1: One-Pot Synthesis of a 2-Aroyl-3-methylbenzofuran Derivative
This protocol is adapted from a green chemistry approach that utilizes water as the solvent and a phase-transfer catalyst, making it an environmentally benign and efficient method.[8][9]
Materials:
-
5-Chloro-2-hydroxyacetophenone
-
2-Bromo-1-(4-methylphenyl)ethanone
-
Tetra-n-butylammonium bromide (TBAB)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for column chromatography
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-hydroxyacetophenone (1.0 mmol), 2-bromo-1-(4-methylphenyl)ethanone (1.0 mmol), tetra-n-butylammonium bromide (1.0 mmol), and sodium carbonate (2.0 mmol).
-
Add 10 mL of deionized water to the flask.
-
Heat the reaction mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 2-(4-methylbenzoyl)-5-chloro-3-methylbenzofuran.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.
B. Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the in vitro susceptibility of bacteria to antimicrobial agents.[2][5]
Materials:
-
Synthesized benzofuran derivative
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the benzofuran derivative in DMSO at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 100 µL of the benzofuran stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the benzofuran derivative that completely inhibits visible bacterial growth.
III. Understanding Antimicrobial Activity: Mechanism of Action and Structure-Activity Relationships
A crucial aspect of developing effective antimicrobial agents is to understand how they work at a molecular level and how their chemical structure influences their potency.
A. Proposed Mechanisms of Antimicrobial Action
While the exact mechanisms of action for all benzofuran derivatives are not fully elucidated and can vary, several studies suggest potential targets and pathways. Some benzofuran compounds are believed to exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane.[10] The lipophilic nature of the benzofuran scaffold can facilitate its insertion into the lipid bilayer, leading to increased permeability and leakage of cellular contents. Additionally, some derivatives may interfere with essential metabolic processes, such as protein synthesis or nucleic acid metabolism.[11]
B. Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring. SAR studies provide valuable insights for the rational design of more effective compounds.[2][12]
-
Position 2: The C-2 position is a common site for substitution. The introduction of aryl, aroyl, or heterocyclic moieties at this position has been shown to enhance antimicrobial activity.[13][14]
-
Position 3: Substitution at the C-3 position with groups like methanone linkers bearing aryl substituents can also lead to potent antibacterial and antifungal compounds.[14]
-
Benzene Ring Substituents: The presence of specific substituents on the benzene ring of the benzofuran core can significantly impact activity. For example, hydroxyl groups at the C-6 position have been found to be crucial for the antibacterial activity of some derivatives.[15] Halogen atoms (e.g., chlorine, bromine) and nitro groups at various positions have also been associated with enhanced antimicrobial properties.[2][12]
Caption: Key structural features of benzofuran derivatives influencing antimicrobial activity.
IV. Data Presentation: Quantifying Antimicrobial Potency
The MIC value is a critical quantitative measure of a compound's antimicrobial activity. Presenting this data in a clear and organized manner is essential for comparing the potency of different derivatives and for identifying promising lead compounds.
| Compound ID | R¹ (at C-2) | R² (on Benzene Ring) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BF-1 | Phenyl | 5-H | 12.5 | 25 | >100 |
| BF-2 | 4-Methylphenyl | 5-Cl | 3.12 | 6.25 | 50 |
| BF-3 | 4-Hydroxyphenyl | 5-H | 0.78 | 1.56 | 25 |
| BF-4 | Thienyl | 5-Br | 6.25 | 12.5 | >100 |
| BF-5 | Naphthyl | 6-OH | 0.39 | 0.78 | 12.5 |
| Ciprofloxacin | - | - | 0.5 | 0.25 | NA |
| Fluconazole | - | - | NA | NA | 8 |
Note: The MIC values presented in this table are representative examples based on published literature and may vary depending on the specific experimental conditions.[9][10][15]
V. Conclusion and Future Directions
The benzofuran scaffold represents a highly promising platform for the development of novel antimicrobial agents. The synthetic versatility of this heterocyclic system allows for the creation of diverse chemical libraries, and the established protocols for antimicrobial screening provide a robust framework for their biological evaluation. The insights gained from SAR studies are invaluable for guiding the iterative process of drug design and optimization.
Future research in this area should focus on elucidating the precise molecular mechanisms of action of potent benzofuran derivatives, which will aid in the development of compounds with improved target specificity and reduced potential for resistance. Furthermore, the exploration of hybrid molecules that combine the benzofuran scaffold with other known antimicrobial pharmacophores may lead to the discovery of next-generation antibiotics with enhanced efficacy against multidrug-resistant pathogens.
VI. References
-
A green and convenient synthesis of 2-aroylbenzofurans in aqueous media. (2013). Arabian Journal of Chemistry.
-
Synthesis of 2-Acetyldibenzofuran: An Experimental Protocol. (2025). BenchChem.
-
A Convenient Two-Step Synthesis of 2-Arylbenzofurans. (2025). ResearchGate.
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2020). Journal of the Royal Medical Services.
-
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-(2-thienyl)benzofuran via Suzuki Coupling. (2025). BenchChem.
-
A green and convenient synthesis of 2-aroylbenzofurans in aqueous media. (2013). ResearchGate.
-
Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (2024). Journal of Agricultural and Food Chemistry.
-
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). MDPI.
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI.
-
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Chloronaphtho[2,3-b]benzofuran. (2025). BenchChem.
-
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). PubMed.
-
Benzofuran: an emerging scaffold for antimicrobial agents. (2015). RSC Publishing.
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2020). PMC.
-
Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. (2022). Bentham Science.
-
Synthesis of benzofurans from α-haloketones and phenols. (2019). ResearchGate.
-
Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. (2015). PMC.
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2021). PubliCatt.
-
An efficient one-pot synthesis of benzofurans from functionalized tetrahydronaphtalenes. (2025). ResearchGate.
-
645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Cuestiones de Fisioterapia.
-
Benzofuran: An Emerging Scaffold for Antimicrobial Agents. (2015). ResearchGate.
-
Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024). PMC.
-
Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies. (2023). MDPI.
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed.
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR.
-
One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (2021). De Gruyter.
-
Benzofuran: an emerging scaffold for antimicrobial agents. (2015). SciSpace.
-
Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2019). International Journal of Pharmacy and Biological Sciences.
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones | MDPI [mdpi.com]
- 5. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A green and convenient synthesis of 2-aroylbenzofurans in aqueous media - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ijpbs.com [ijpbs.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Dihydrobenzofuran (DHB) Synthesis Optimization
Welcome to the Advanced Synthesis Support Module. Subject: Optimization of Reaction Conditions for Dihydrobenzofuran Scaffolds. Operator: Senior Application Scientist (Process Chemistry Division).
Introduction: Selecting Your Synthetic Engine
Dihydrobenzofuran (DHB) synthesis is not a monolith; it requires selecting the correct "engine" based on your substrate's electronic bias and required stereochemistry. This guide focuses on the three most robust methodologies used in high-throughput medicinal chemistry:
-
Rh(II)-Catalyzed Intramolecular C–H Insertion: Best for chiral, highly substituted DHBs.
-
Mn(OAc)₃-Mediated Radical Cyclization: Best for rapid assembly of complex cores from phenols and olefins.
-
Pd-Catalyzed Annulation: Best for aryl halide precursors and late-stage functionalization.
Visual Guide: Method Selection Strategy
Use the following decision tree to select the correct protocol for your substrate.
Figure 1: Strategic decision tree for selecting the optimal DHB synthesis pathway based on starting material availability.
Module A: Rhodium(II)-Catalyzed C–H Insertion
Target: Enantioselective synthesis via diazo decomposition.
The Mechanism & Critical Failure Points
This reaction relies on the formation of a transient metal-carbene species. The critical competition is between the desired 1,5-C–H insertion (forming the DHB) and carbene dimerization (forming fumarates/maleates).
Figure 2: Kinetic competition in Rh-catalyzed synthesis. Suppression of the dimerization pathway is key to high yields.
Troubleshooting Guide (Q&A)
Q: My yield is low (<40%), and I see a major spot on TLC that isn't my product. What is it? A: This is likely the carbene dimer .
-
The Fix: This is a kinetic issue. The concentration of the free diazo species is too high relative to the rate of insertion.
-
Implement Slow Addition: Do not add the diazo compound in one portion. Use a syringe pump to add the diazo solution to the catalyst mixture over 1–2 hours.
-
Dilution: Decrease the reaction concentration to 0.01 M or lower.
-
Catalyst Loading: Increase Rh₂(OAc)₄ loading from 1 mol% to 2-5 mol%.
-
Q: I am getting poor enantioselectivity (ee < 50%). A: The ligand sphere of the Rhodium is insufficient to differentiate the prochiral C-H bonds.
-
The Fix: Switch from achiral Rh₂(OAc)₄ to chiral dirhodium carboxamidates.
-
Recommendation: Try Rh₂(S-DOSP)₄ or Rh₂(S-PTTL)₄ . These bulky ligands create a "chiral pocket" that forces the carbene into a specific orientation for insertion [1].
-
Solvent Switch: Change from DCM to Hexane or 2,2-Dimethylbutane . Non-polar solvents tighten the ion pairing and enhance the ligand's steric influence.
-
Q: The reaction stalls after 50% conversion. A: Catalyst poisoning. Azines (formed from diazo + carbene) can coordinate to the Rh axial sites.
-
The Fix: Gently heat the reaction (reflux in DCM or DCE). If that fails, add 4Å molecular sieves to scavenge trace water, which can hydrolyze the active carbenoid.
Module B: Mn(OAc)₃-Mediated Radical Oxidative Cyclization
Target: Constructing DHBs from phenols/1,3-dicarbonyls and alkenes.
Protocol Optimization Table
| Variable | Standard Condition | Optimized Condition | Reason for Change |
| Oxidant | Mn(OAc)₃·2H₂O | Anhydrous Mn(OAc)₃ | Hydrate water can quench the radical cation intermediate. |
| Stoichiometry | 2.0 equiv | 2.2 – 3.0 equiv | The reaction consumes 2 moles of Mn(III) per mole of product. Excess drives it to completion [2]. |
| Solvent | Glacial Acetic Acid | AcOH / EtOH (10:1) | Pure AcOH can be too harsh; EtOH helps solubilize lipophilic alkenes. |
| Temperature | 80°C | 40°C – 60°C | Lower temperatures prevent the "over-oxidation" of the DHB to Benzofuran. |
Troubleshooting Guide (Q&A)
Q: I am isolating the Benzofuran (fully aromatic) instead of the Dihydrobenzofuran. A: You are suffering from over-oxidation . The DHB product is more electron-rich than the starting material and reacts faster with the oxidant.
-
The Fix:
-
Monitor Strictly: Stop the reaction immediately upon consumption of the starting material (use LC-MS, not just TLC).
-
Sacrificial Additive: Add a radical scavenger or reduce the oxidant equivalents to 1.8 and accept slightly lower conversion for higher chemoselectivity.
-
Q: The reaction is extremely sluggish (>24h). A: The enolization of your 1,3-dicarbonyl precursor is the rate-determining step.
-
The Fix: Add a "soft" Lewis Acid promoter.
-
Recommendation: Add ZnCl₂ (0.5 equiv) or Cu(OAc)₂ (0.1 equiv) . These coordinate to the dicarbonyl, lowering the pKa and accelerating enol formation, which then reacts with Mn(III) [3].
-
Module C: Pd-Catalyzed Annulation
Target: Forming DHBs from aryl halides and allyl alcohols/ethers.
The "Beta-Hydride" Trap
In Pd-catalysis, the intermediate alkyl-palladium species (formed after cyclization) has two fates:
-
Reductive Elimination (Desired): Forms the C-O bond.
-
Beta-Hydride Elimination (Undesired): Forms an alkene (Heck-type product) and breaks the ring or prevents closure.
Figure 3: Troubleshooting the beta-hydride elimination pathway in Pd-catalyzed DHB synthesis.
Troubleshooting Guide (Q&A)
Q: My cyclization failed, and I recovered de-halogenated starting material. A: This is "Hydrodehalogenation," often caused by the solvent acting as a hydride source.
-
The Fix:
-
Solvent: Avoid DMF or Isopropanol if this occurs. Switch to Toluene or 1,4-Dioxane .
-
Atmosphere: Ensure rigorous exclusion of water and oxygen.
-
Q: How do I achieve high enantioselectivity in the Pd-cyclization? A: You need a ligand that controls the facial selectivity of the alkene insertion.
-
The Fix: Use TADDOL-derived phosphoramidites or BOX (Bisoxazoline) ligands.
-
Note: For Pd(II) oxidative cyclizations (using O2 as oxidant), Pd(TFA)₂ / Pyridine-Oxazoline systems have shown up to 95% ee [4].
-
References
-
Rh-Carbenoid Optimization: Anbarasan, P., et al. "Rhodium-Catalyzed Intramolecular C–H Insertion of Diazo Substrates." Chemical Communications, 2015.[1]
-
Mn(OAc)3 Mechanism: Snider, B. B., et al. "Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations." Journal of Organic Chemistry, 2009.
-
Green Oxidative Coupling: de Oliveira, A., et al. "Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans." J. Braz.[2] Chem. Soc., 2020.
-
Pd-Enantioselective Cyclization: Trenner, J., et al. "Palladium-Catalyzed Enantioselective Intermolecular Carboetherification of Dihydrofurans." J. Am. Chem. Soc., 2011.
Sources
Technical Support Center: Scale-Up Synthesis of 2,3-Dihydrobenzofuran Derivatives
Welcome to the Synthesis Support Center
You have reached the Tier-3 Technical Support desk for heterocyclic process chemistry. This guide addresses the specific engineering and chemical challenges encountered when scaling 2,3-dihydrobenzofuran (DHB) synthesis from milligram (medicinal chemistry) to kilogram (pilot plant) scales.
Unlike simple aromatics, the DHB core presents a unique "selectivity trap": it is thermodynamically sandwiched between the fully aromatic benzofuran and the fully saturated octahydrobenzofuran. Furthermore, constructing the ring via cyclization often involves fighting entropy or managing high-energy intermediates.
Below are the three most common "Support Tickets" we receive, formatted as actionable troubleshooting protocols.
Module 1: Route Selection Strategy (Triage)
Before troubleshooting a specific reaction, verify you are on the correct synthetic path for your scale.
Figure 1: Decision matrix for selecting a scalable route to 2,3-dihydrobenzofurans based on starting material availability and process risks.
Ticket #1: Hydrogenation Selectivity Failure
User Complaint: "I am hydrogenating a benzofuran derivative using Pd/C. On a 5g scale, it worked fine. On a 100g scale, I am getting 15-20% of the perhydro- byproduct (octahydrobenzofuran) and some ring-opening."
Root Cause Analysis: Standard Pd/C is often too active for this transformation. On a larger scale, heat transfer limitations lead to local hotspots (exotherms), which overcome the activation energy barrier for the reduction of the benzene ring (over-reduction) or hydrogenolysis of the C-O bond (ring opening).
Troubleshooting Protocol:
-
Switch Catalyst System (The "Doping" Fix):
-
Action: Replace standard Pd/C with Pd-doped Ru/C or Lewis-Acid modified Ru .
-
Why: Pure Ru is often inactive at low temps; pure Pd is too aggressive. A bimetallic Pd^Ru/C system allows hydrogenation at low temperatures (4°C) with >92% selectivity for the dihydro- form, avoiding the thermodynamic sink of the fully saturated ring [1].
-
Alternative: Use Ru@SILP-[ZnCl4]2- (Ionic Liquid phase).[1] The Lewis acidic Zn species activates the furan double bond specifically while leaving the benzene ring intact [2].
-
-
Poison the Catalyst:
-
Action: Add thiophene or quinoline (0.1 - 0.5 mol%) to the reaction mixture.
-
Why: These species selectively adsorb onto the most active catalyst sites (kinks/steps), leaving only the less active sites available, which are sufficient to reduce the furan double bond but insufficient to reduce the benzene ring.
-
-
Solvent Selection:
-
Action: Switch from Methanol/Ethanol to Ethyl Acetate or Toluene .
-
Why: Protic solvents often accelerate aromatic ring hydrogenation. Non-polar or aprotic polar solvents can suppress over-reduction.
-
| Parameter | Small Scale (Success) | Large Scale (Failure) | Recommended Adjustment |
| Catalyst | 10% Pd/C | 10% Pd/C | 0.5% Pd on 5% Ru/C |
| Pressure | 50 psi (Balloon) | 50-100 psi (Autoclave) | 20-30 psi (Controlled) |
| Temp | RT | Exotherm > 50°C | Active Cooling (<10°C) |
Ticket #2: Pd-Catalyzed Cyclization Scale-Up
User Complaint: "We are using a Buchwald-type intramolecular etherification to close the ring. The reaction stalls at 80% conversion on scale, and we have high residual Palladium (>500 ppm) in the product."
Root Cause Analysis:
-
Catalyst Deactivation: At high concentrations, Pd species can aggregate into inactive "Palladium Black."
-
Product Inhibition: The DHB product might coordinate to the Pd center, competing with the substrate.
-
Thermal Instability: Prolonged heating in batch reactors causes ligand degradation.
Troubleshooting Protocol:
-
Ligand Optimization:
-
Action: Switch to bulky, electron-rich phosphine ligands like t-BuXPhos or BrettPhos .
-
Why: These ligands promote the difficult reductive elimination step to form the C-O bond and prevent Pd aggregation.
-
-
Implement Continuous Flow (The "500g Fix"):
-
Action: Move from batch reflux to a packed-bed or tube reactor.
-
Reference Case: A validated protocol exists for scaling intramolecular etherification to >500g using continuous flow. This minimizes the residence time the product is exposed to high heat, reducing decomposition [3].[2]
-
Setup:
-
Reactor: Stainless steel coil.
-
Temp: 100-140°C (superheated solvent).
-
Residence Time: 10-30 mins (vs. 24h batch).
-
-
-
Metal Scavenging (Purification):
-
Action: Do not rely on crystallization alone. Treat the crude organic stream with SiliaMetS® Thiol or Trimercaptotriazine (TMT) scavengers.
-
Why: DHB derivatives are often oils or low-melting solids; crystallization is inefficient for ppm-level Pd removal. Chelation is required.
-
Figure 2: Catalytic cycle for intramolecular etherification, highlighting the critical failure mode where catalyst aggregation stops the reaction.
Ticket #3: Enantioselective Synthesis Requirements
User Complaint: "We need a chiral 2-substituted DHB. We tried resolving the racemate, but the yield loss (50%) is unacceptable for the cost of goods."
Root Cause Analysis: Resolution is inefficient. You need an asymmetric catalytic route.
Troubleshooting Protocol:
-
Asymmetric Hydrogenation (If starting from Benzofuran):
-
Action: Use Ru-NHC or Rh-Bisphosphine catalysts.
-
Protocol: Ru(OAc)2((R)-BINAP) can hydrogenate 2-substituted benzofurans with high ee.
-
Note: This is often substrate-dependent. If the 2-substituent is bulky, rates drop significantly.
-
-
Biocatalytic Cyclopropanation (The "Green" Route):
-
Why: Recent advances allow engineered myoglobins to catalyze the cyclopropanation of benzofurans followed by ring expansion/rearrangement to form DHBs with >99% ee [4].[3][4]
-
Scalability: Enzymes can be produced via fermentation (highly scalable), and the reaction runs in water/buffer, eliminating organic solvent waste.
Summary of Validated Protocols
| Methodology | Best For... | Key Risk | Validated Scale Reference |
| Pd^Ru/C Hydrogenation | Unsubstituted or simple alkyl-DHBs | Over-reduction | 10-100g [1] |
| Pd-Cat Etherification | Complex DHBs with sensitive groups | Residual Pd, Cost | 540g (Flow) [3] |
| Rh-Cat Annulation | Highly functionalized cores | High Catalyst Cost | Gram-scale [5] |
| Biocatalysis | Chiral targets | Enzyme availability | Preparative Scale [4] |
References
-
Guo, M., et al. (2024).[5][6] "Promotion Effect of Pd in the Ru/C-Catalyzed Hydrogenation of Benzofurans." ACS Catalysis, 14, 2719–2729.[5] Link[5]
-
Brunet, A., et al. (2020). "Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Supported Ionic Liquid Phase." ACS Sustainable Chem. Eng.Link
-
Herbert, J.M., et al. (2001/2012). "Palladium-catalyzed intramolecular C-O bond formation."[2][7] Beilstein J. Org. Chem. (Contextualizing Buchwald/Merck scale-up workflows). Link
-
Ren, X., et al. (2019). "Biocatalytic Strategy for Highly Diastereo- and Enantioselective Synthesis of 2,3-Dihydrobenzofuran-Based Tricyclic Scaffolds." Angewandte Chemie Int. Ed.Link
-
Wu, L., et al. (2021).[6] "Rh(III)-Catalyzed C-H Activation... for Synthesis of Dihydrobenzofurans." Org.[6][8] Lett. 23, 3844-3849.[6] Link
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic Strategy for Highly Diastereo- and Enantioselective Synthesis of 2,3-Dihydrobenzofuran-Based Tricyclic Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalytic strategy for highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofuran based tricyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 7. Palladium-catalyzed intramolecular C-O bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Benzofuran Derivatives
Welcome to the Technical Support Center for the synthesis of benzofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing this important heterocyclic scaffold. Benzofurans are prevalent in numerous natural products and pharmaceuticals, making their efficient synthesis a critical endeavor.[1][2] This resource provides in-depth troubleshooting advice in a user-friendly question-and-answer format, grounded in mechanistic principles and supported by established protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during the synthesis of benzofuran derivatives, offering insights into potential causes and actionable solutions.
Palladium-Catalyzed Syntheses (e.g., Sonogashira, Heck Couplings)
Palladium-catalyzed cross-coupling reactions are powerful tools for benzofuran synthesis, typically involving the coupling of an o-halophenol with an alkyne (Sonogashira) or an alkene (Heck), followed by intramolecular cyclization.[3][4]
Q1: My Sonogashira/Heck reaction is yielding little to no benzofuran product. What are the likely causes?
A1: Low or no product yield in palladium-catalyzed reactions is a common issue that can often be traced back to several key factors related to catalyst activity, reagent quality, and reaction conditions.[3][5]
Troubleshooting Steps:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary reason for failure.
-
Cause: The palladium(0) active species can be sensitive to air and moisture, leading to the formation of inactive palladium black.[5] Improper storage or using an old batch of catalyst can also be a factor.[3]
-
Solution: Use a fresh batch of the palladium catalyst or a more stable pre-catalyst like PdCl₂(PPh₃)₂.[3] Ensure all solvents and reagents are thoroughly degassed with an inert gas (Argon or Nitrogen) to remove oxygen, which can poison the catalyst.[5]
-
-
Reagent Purity and Stoichiometry:
-
Cause: Impurities in the starting materials, particularly the o-halophenol and the alkyne/alkene, can interfere with the catalytic cycle. Incorrect stoichiometry can also lead to a low yield.[3]
-
Solution: Ensure all reagents are pure and dry. Solvents should be of anhydrous grade and degassed. Verify the stoichiometry, often a slight excess (1.1-1.5 equivalents) of the alkyne or alkene is beneficial.[3]
-
-
Suboptimal Reaction Conditions:
-
Cause: Temperature, solvent, and base selection are critical. Excessively high temperatures can lead to catalyst decomposition, while temperatures that are too low may result in a sluggish reaction.[3]
-
Solution: Gradually increase the reaction temperature, for example, from room temperature up to 80-100 °C, while monitoring the reaction progress by TLC or GC-MS. The choice of solvent (e.g., DMF, toluene, acetonitrile) and base (e.g., Et₃N, DIPEA, K₂CO₃) can also significantly impact the yield and should be optimized for your specific substrates.[3]
-
Q2: I'm observing significant formation of a diyne byproduct in my Sonogashira coupling. How can I prevent this?
A2: The formation of a homocoupled alkyne (diyne) is a classic side reaction in Sonogashira couplings, known as Glaser coupling. This is primarily promoted by the copper(I) co-catalyst.[5]
Prevention Strategies:
-
Copper-Free Conditions: The most direct way to avoid Glaser coupling is to use a copper-free Sonogashira protocol. These methods often rely on specific palladium catalysts and ligands that can facilitate the coupling without the need for a copper co-catalyst.
-
Control of Reaction Conditions: If a copper co-catalyst is used, ensure strict anaerobic conditions to minimize oxidative homocoupling.[5]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low, which disfavors the bimolecular homocoupling reaction.[5]
-
Optimize Ligand and Base: The use of bulky, electron-rich phosphine ligands can promote the desired cross-coupling over side reactions. The choice of base is also crucial to deprotonate the alkyne efficiently without causing other side reactions.[5]
Acid-Catalyzed Cyclization
Acid-catalyzed cyclization is a common method for synthesizing benzofurans, often from precursors like α-phenoxy ketones or o-aryl ketoximes.[6]
Q3: My acid-catalyzed cyclization of an O-aryl ketoxime is producing a significant amount of an amide byproduct. What is happening and how can I fix it?
A3: You are likely observing a competing Beckmann rearrangement, a common side reaction for oximes under acidic conditions.[5][7] To favor the desired benzofuran synthesis, you need to create conditions that promote the intramolecular cyclization over the rearrangement.
Strategies to Suppress Beckmann Rearrangement:
-
Use Lewis Acids: Employing Lewis acids (e.g., BF₃·OEt₂, AlCl₃) instead of strong Brønsted acids (e.g., H₂SO₄, PPA) can favor the desired cyclization. Lewis acids can coordinate to the oxime nitrogen, facilitating the nucleophilic attack of the aryl ring without inducing the rearrangement.[5]
-
Milder Reaction Conditions: Lowering the reaction temperature can help suppress the Beckmann rearrangement, which often has a higher activation energy than the desired cyclization.[5]
-
Aprotic Solvents: Performing the reaction in aprotic solvents can sometimes disfavor the protonation events that lead to the Beckmann rearrangement.[5]
Perkin Rearrangement
The Perkin rearrangement is a base-catalyzed conversion of a 3-halocoumarin into a benzofuran-2-carboxylic acid, involving a ring contraction.[8][9]
Q4: My Perkin rearrangement is giving a low yield of the benzofuran-2-carboxylic acid, and I'm isolating an uncyclized intermediate. How can I improve the yield?
A4: A low yield in the Perkin rearrangement is often due to incomplete cyclization, leading to the formation of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.[5][8] This occurs when the intramolecular nucleophilic attack of the phenoxide on the vinyl halide is slow.
Tips for Optimizing the Perkin Rearrangement:
-
Optimize the Base and Solvent: The choice and concentration of the base are critical. Stronger bases like sodium hydroxide or potassium hydroxide in polar protic solvents such as ethanol or methanol can facilitate both the initial ring opening of the coumarin and the subsequent cyclization.[8]
-
Increase Reaction Temperature and Time: The Perkin rearrangement often requires elevated temperatures (reflux) for several hours to go to completion.[8] Microwave-assisted synthesis has been shown to significantly reduce reaction times to minutes while achieving high yields (90-99%).[10]
-
Choice of Halogen: The nature of the halogen on the coumarin can influence the rate of cyclization. Bromo- and iodo-substituted coumarins are generally more reactive than their chloro counterparts.[5]
Data Presentation: Comparison of Catalysts for Benzofuran Synthesis
The choice of catalyst and reaction conditions can significantly impact the outcome of your synthesis. The following table provides a comparison of common catalysts used in palladium-catalyzed benzofuran synthesis.
| Catalyst System | Typical Substrates | Advantages | Common Issues & Solutions |
| Pd(PPh₃)₂Cl₂ / CuI | o-Iodophenols, Terminal Alkynes | Well-established, commercially available. | Glaser coupling (use copper-free conditions), catalyst deactivation (ensure inert atmosphere).[5] |
| Pd(OAc)₂ / Ligand | o-Halophenols, Alkenes/Alkynes | Versatile, can be tuned with different ligands. | Ligand screening may be necessary, potential for β-hydride elimination in Heck couplings. |
| Pd/C | Allyl-phenols | Heterogeneous, easily recoverable and reusable. | May require higher temperatures, potential for lower activity compared to homogeneous catalysts.[11] |
Experimental Protocols
Here are generalized, step-by-step methodologies for common benzofuran syntheses.
Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This protocol describes the synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne.[3]
Materials:
-
o-Iodophenol derivative
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Phosphine ligand (e.g., PPh₃)
-
Base (e.g., triethylamine (Et₃N))
-
Anhydrous, degassed solvent (e.g., DMF, toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol (1.0 eq), palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the base (2-3 eq) and the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.
Protocol 2: Microwave-Assisted Perkin Rearrangement
This protocol outlines the rapid synthesis of a benzofuran-2-carboxylic acid from a 3-bromocoumarin using microwave irradiation.[10]
Materials:
-
3-Bromocoumarin derivative
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
In a microwave reaction vessel, dissolve the 3-bromocoumarin (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 300-400W) for 5 minutes at approximately 80 °C.
-
After cooling, transfer the reaction mixture to a beaker and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to obtain the benzofuran-2-carboxylic acid.
Visualization of Key Processes
Troubleshooting Workflow for Low Yield in Palladium-Catalyzed Synthesis
Caption: Decision tree for troubleshooting low yields.
Reaction Mechanism: Perkin Rearrangement
Caption: Key steps of the Perkin rearrangement.
References
-
Perkin rearrangement. Grokipedia. Available from: [Link]
-
Marriott, K-S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. Available from: [Link]
-
Miao, Z., et al. (2012). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PMC. Available from: [Link]
-
Patil, S. A., et al. (2014). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Journal of Applicable Chemistry. Available from: [Link]
-
Cravotto, G., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. New Journal of Chemistry. Available from: [Link]
-
One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ResearchGate. Available from: [Link]
-
Quantitative study of solvent effects on the Menshutkin reaction between 1,4-diazabicyclo[2.2.2]octane and 2-chloroethylbenzene, 2-bromoethylbenzene, and 2-iodoethylbenzene. Part 2. Mixed solvents. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Publications. Available from: [Link]
-
Perkin Rearrangement. Organic Reactions. Available from: [Link]
-
Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]
-
Methods for the synthesis of benzofurans and the procedure described in this work. ResearchGate. Available from: [Link]
-
Beckmann rearrangement. Wikipedia. Available from: [Link]
-
Gassman indole synthesis. Wikipedia. Available from: [Link]
-
Synthesis of Benzofurans. Organic Chemistry Portal. Available from: [Link]
-
Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure. Available from: [Link]
-
Kokotos, C. G., et al. (2019). Synthesis of Benzofuran and Indole Derivatives Catalyzed by Palladium on Carbon. European Journal of Organic Chemistry. Available from: [Link]
-
Bowden, K., & Battah, S. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Synthesis of 2-Alkylbenzofurans via Acid-Catalyzed Cyclization of 1,1-Dimethoxy-2-phenoxyalkanes. ResearchGate. Available from: [Link]
-
Kim, H., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. Available from: [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Available from: [Link]
-
Gassman indole synthesis. SynArchive. Available from: [Link]
-
Perkin rearrangement. Wikipedia. Available from: [Link]
-
Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. Available from: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]
-
Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. Schrödinger. Available from: [Link]
-
Synthesis of Indoles and Benzofurans Using a Graphene Oxide-Grafted Aminobisphosphine–PdII Complex. PMC. Available from: [Link]
-
Gassman Indole Synthesis. ResearchGate. Available from: [Link]
-
Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. PMC. Available from: [Link]
-
Synthesis of indoles, benzofurans, and related heterocycles via an acetylene-activated SNAr/intramolecular cyclization cascade sequence in water or DMSO. Organic & Biomolecular Chemistry. Available from: [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Practical Synthesis of Indoles and Benzofurans in Pure Water Using a Heterogeneous Bimetallic Catalyst. Beilstein Journals. Available from: [Link]
-
An Approach to the Construction of Benzofuran-Thieno[3,2- b]indole-Cored N,O,S-Heteroacenes Using Fischer Indolization. ACS Omega. Available from: [Link]
-
Synthesis of indoles, benzofurans, and related heterocycles via an acetylene-activated SNAr/intramolecular cyclization. The Royal Society of Chemistry. Available from: [Link]
-
Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry. Available from: [Link]
-
Solvent effects in organic chemistry — recent developments. Canadian Science Publishing. Available from: [Link]
-
Solvent Effects on the Menshutkin Reaction. arXiv.org. Available from: [Link]
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 10. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stabilization of 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran
[1]
Case ID: DHB-CN-STAB-001 Status: Active Support Topic: Prevention of Polymerization and Oxidative Degradation Applicable For: Vilazodone Intermediates, Serotonin Modulator Synthesis, Heck Reaction Workups.[1]
Executive Summary: Why is my compound turning into a gum?
The Core Issue: Pure 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran (a saturated nitrile) does not polymerize in the traditional sense.[1] If you observe solidification, gumming, or insolubility, you are likely witnessing one of two phenomena caused by impurities or environmental exposure :
-
Polymerization of the Vinyl Precursor: If synthesized via a Heck reaction, the intermediate 4-(2-cyanoethenyl)-2,3-dihydro-benzofuran (the unsaturated vinyl analog) is highly prone to radical polymerization.[1] Trace amounts of this impurity can initiate a chain reaction that traps your target product in a polymeric matrix.
-
Oxidative Dimerization: The dihydrobenzofuran ring is electron-rich and susceptible to auto-oxidation, leading to radical coupling (dimerization) and peroxide formation, which catalyzes further degradation.[1]
Immediate Action Protocol (First Aid)
If you currently have a reaction mixture or isolated oil that is beginning to thicken or change color (yellow
| Step | Action | Technical Rationale |
| 1 | Dilute & Cool | Immediately dilute with degassed Ethyl Acetate or DCM and cool to 0°C. High concentration and heat accelerate radical propagation. |
| 2 | Add Radical Scavenger | Add BHT (Butylated hydroxytoluene) or MEHQ at 0.1 - 0.5 wt%.[1] These terminate free radical chains propagating through vinyl impurities. |
| 3 | Exclude Oxygen | Flush the vessel with Argon or Nitrogen immediately. Oxygen promotes peroxide formation on the ether ring. |
| 4 | Check pH | If the mixture is acidic, neutralize with saturated NaHCO₃. Acid catalyzes the hydrolysis/oligomerization of the nitrile group. |
Diagnostic & Prevention Workflow
Pathway Analysis: Where does the instability come from?
The following diagram illustrates the degradation pathways. Understanding this is critical to selecting the right inhibitor.
Figure 1: Degradation Pathways. The critical risk is the polymerization of the unsaturated intermediate (yellow node) before it is fully reduced to the stable target (green node).
Troubleshooting & FAQ
Q1: I am running a Heck reaction with acrylonitrile. The reaction mixture turned into a solid gel. What happened?
Diagnosis: You likely experienced thermal polymerization of the acrylonitrile or the product vinyl-benzofuran.[1] Solution:
-
Temperature Control: Do not exceed 90°C. Acrylonitrile polymerizes rapidly above this threshold without inhibitors.
-
Inhibitor: Add Hydroquinone or Phenothiazine (1-2 mol%) directly to the reaction pot.[1] These inhibitors survive Heck conditions and prevent radical propagation.
-
Slow Addition: Do not add all acrylonitrile at once. Use a syringe pump to keep the monomer concentration low ("Starve-fed" condition).[1]
Q2: My isolated product was a clear oil, but after a week in the fridge, it turned black and viscous.
Diagnosis: Auto-oxidation of the dihydrobenzofuran ring, likely catalyzed by residual Palladium from the synthesis.[1] Solution:
-
Pd Removal: You must remove metal residues. Wash the organic layer with an aqueous solution of N-Acetylcysteine or use a scavenger resin (e.g., SiliaMetS® Thiol) during filtration.
-
Storage: Store under Argon. Dihydrobenzofurans form peroxides (similar to THF or ether) which then initiate oligomerization.
Q3: Can I distill this compound to purify it?
Risk: High Risk. Advice: Distillation requires high heat, which will polymerize any remaining vinyl impurities, causing the pot to solidify ("pot seize"). Alternative: Use Column Chromatography .[2]
-
Stationary Phase: Silica Gel (neutralized).
-
Eluent: Hexane/Ethyl Acetate.
-
Additive: Add 1% Triethylamine to the eluent if you suspect acid-sensitivity of the nitrile, though this is rare for saturated nitriles.[1]
Standard Operating Procedure (SOP) for Safe Handling
A. Synthesis (Heck Coupling Stage)[3][4]
-
Catalyst: Use a Pd source with robust ligands (e.g., Pd(OAc)₂ + P(o-tolyl)₃) to allow lower reaction temperatures (<100°C).
-
Solvent: DMF or DMAc are standard.[1] Ensure they are anhydrous and degassed .
-
Inhibitor: Add 2,6-di-tert-butyl-4-methylphenol (BHT) (0.5 equiv relative to Pd) to the reaction mixture.[1] It does not interfere with the Pd cycle but stops polymer chains.
B. Workup & Isolation
-
Quench: Cool to Room Temperature immediately upon completion.
-
Scavenge: Treat the crude mixture with activated charcoal or a metal scavenger (QuadraSil) for 30 mins to remove Palladium.
-
Evaporation: Do not rotary evaporate to dryness at high heat (>40°C). Leave a small amount of solvent if possible until final purification.
C. Storage Conditions
-
Container: Amber glass vial (UV protection).
-
Atmosphere: Purge headspace with Argon.
-
Temperature: -20°C is recommended for long-term storage.[1]
-
Stabilizer: For storage >1 month, add 100 ppm BHT .
Comparison of Stabilizers
| Stabilizer | Mode of Action | Best Use Case | Removal Method |
| BHT | Radical Scavenger | Long-term storage; Workup | Silica Chromatography |
| Hydroquinone | Radical Scavenger | High-temp synthesis (Heck) | Aqueous Base Wash (NaOH) |
| Phenothiazine | Anaerobic Inhibitor | Distillation (if attempted) | Acid Wash / Chromatography |
| Copper (II) | Polymerization Inhibitor | Acrylonitrile reactions | Aqueous EDTA Wash |
References
-
Vilazodone Intermediate Synthesis
- Title: "An investig
- Source: Journal of Chemical Research, 2020.
- Context: Describes the indole/benzofuran coupling and stability of nitrile intermedi
-
Heck Reaction Stabilization
-
Polymerization Mechanisms
- Title: "Asymmetric Cationic Polymeriz
- Source: Journal of the American Chemical Society, 2022.
- Context: Explains the cationic and radical susceptibility of the benzofuran core, relevant for understanding impurity risks.
-
General Handling of Labile Nitriles
stability issues of 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran under acidic conditions
Welcome to the technical support center for 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and synthetic routes.
Introduction
4-(2-Cyanoethyl)-2,3-dihydro-benzofuran is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[1][2][3] However, its stability under acidic conditions can be a critical factor, potentially leading to undesired side products and reduced yields. This guide provides a comprehensive overview of the potential stability issues, their underlying chemical mechanisms, and practical solutions for your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran in acidic media?
The main stability issue arises from the acid-catalyzed hydrolysis of the nitrile (cyano) group.[4][5][6][7][8] Under acidic conditions, the cyanoethyl side chain can be converted into other functional groups, altering the structure and properties of your compound. A secondary, though generally less immediate, concern is the potential for the cleavage of the ether linkage within the 2,3-dihydro-benzofuran ring, especially under harsh acidic conditions.[9][10]
Q2: What is the mechanism of nitrile group degradation in the presence of acid?
The acid-catalyzed hydrolysis of the nitrile group is a well-documented reaction that proceeds in two main stages.[4][5][7]
-
Conversion to an Amide: The nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Following a series of proton transfers, an amide intermediate, 4-(2-Carbamoylethyl)-2,3-dihydro-benzofuran, is formed.[5][6][8]
-
Hydrolysis of the Amide: The amide can then undergo further acid-catalyzed hydrolysis. The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This ultimately leads to the cleavage of the carbon-nitrogen bond, yielding a carboxylic acid, 4-(2-Carboxyethyl)-2,3-dihydro-benzofuran, and an ammonium ion.[4][5]
Caption: Acid-catalyzed hydrolysis of the nitrile group.
Q3: Under what acidic conditions can I expect the 2,3-dihydro-benzofuran ring to become unstable?
While the dihydrobenzofuran ring is generally more stable than the nitrile group to acid, prolonged exposure to strong acids, particularly at elevated temperatures, can lead to the cleavage of the aryl-ether bond.[9][10] This is a concern in processes like lignin depolymerization, which involves harsh acidic environments.[9] For most standard organic synthesis applications using moderately acidic conditions, the primary degradation pathway will be nitrile hydrolysis.
Q4: What are the expected degradation products I should be looking for?
The primary degradation products you are likely to observe are:
-
4-(2-Carbamoylethyl)-2,3-dihydro-benzofuran (Amide intermediate)
-
4-(2-Carboxyethyl)-2,3-dihydro-benzofuran (Carboxylic acid final product)
Under more forceful conditions, you might observe products resulting from the opening of the dihydrobenzofuran ring, though this is less common.
Troubleshooting Guide
This section addresses common experimental issues and provides actionable solutions.
| Observed Problem | Probable Cause | Recommended Solution(s) |
| Appearance of unexpected peaks in HPLC/LC-MS analysis after acidic workup. | Acid-catalyzed hydrolysis of the nitrile group. | 1. Minimize contact time with acid: Perform the acidic step as quickly as possible and at the lowest effective temperature. 2. Use a milder acid: If the reaction tolerates it, switch from a strong mineral acid (e.g., HCl, H2SO4) to a weaker organic acid (e.g., acetic acid). 3. Protecting group strategy: If the nitrile is not involved in the desired transformation, consider if a protecting group strategy is feasible for other sensitive functional groups to avoid the need for harsh acidic conditions. |
| Low yield of the desired 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran product. | Significant conversion of the starting material to the amide or carboxylic acid during the reaction or purification. | 1. Reaction monitoring: Closely monitor the reaction progress using TLC, HPLC, or GC-MS to avoid prolonged reaction times in an acidic environment.[11][12] 2. pH control during workup: Neutralize the reaction mixture promptly after the desired transformation is complete. Consider using a buffered workup solution. |
| Formation of a highly polar, water-soluble byproduct. | This is likely the carboxylic acid degradation product, which is more polar and may partition into the aqueous phase during extraction. | 1. Acidify the aqueous layer: To extract the carboxylic acid byproduct for characterization, acidify the aqueous layer to a pH of ~2-3 and extract with a more polar organic solvent like ethyl acetate. 2. Modify purification: If trying to isolate the desired nitrile, ensure the pH of any aqueous layers during workup remains neutral or slightly basic to keep the carboxylic acid byproduct as a salt in the aqueous phase. |
| Inconsistent reaction outcomes. | Variability in acid concentration, temperature, or reaction time. | 1. Standardize procedures: Ensure consistent control over all reaction parameters. 2. Reagent quality: Verify the concentration and purity of the acid used. |
Experimental Protocols
Protocol 1: Stability Assessment of 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran under Acidic Conditions
This protocol provides a framework for evaluating the stability of your compound under specific acidic conditions.
Materials:
-
4-(2-Cyanoethyl)-2,3-dihydro-benzofuran
-
Acid of choice (e.g., 1M HCl)
-
Organic solvent (e.g., acetonitrile, THF)
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
HPLC or LC-MS system[11]
Procedure:
-
Prepare a stock solution of 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran in the chosen organic solvent.
-
In a reaction vial, add a known volume of the stock solution to the acidic solution at the desired temperature.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume of the buffer solution.
-
Analyze the quenched samples by HPLC or LC-MS to determine the percentage of the parent compound remaining and to identify any degradation products.
Caption: Workflow for stability assessment.
Protocol 2: Monitoring a Reaction Involving 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran
Analytical Technique: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC with a UV detector.
-
Column: A reverse-phase C18 column is generally suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another modifier to ensure good peak shape) is a good starting point.
-
Detection: UV detection at a wavelength where the benzofuran chromophore absorbs (e.g., around 280 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
This method can be used to track the disappearance of the starting material and the appearance of both the desired product and any degradation products.[11]
References
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (2021, September 25). Chemistry Steps. [Link]
-
Nitriles to Carboxylic Acids: Hydrolysis - JoVE. (n.d.). JoVE. [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles - JoVE. (n.d.). JoVE. [Link]
-
hydrolysis of nitriles - Chemguide. (n.d.). Chemguide. [Link]
-
Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. (n.d.). Lumen Learning. [Link]
-
A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. (2013, November 11). ACS Publications. [Link]
-
New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2 - PubMed. (2009, November 15). PubMed. [Link]
-
Ring Cleavage of Benzofurans and Tetrahydrobenzofurans by m‐Chloroperbenzoic Acid Epoxidation. (n.d.). Scilit. [Link]
-
Oxidation and ring cleavage of dibenzofuran by the filamentous fungus Paecilomyces lilacinus - PubMed. (2004, September 15). PubMed. [Link]
-
Proposed pathway of dibenzofuran degradation byRalstonia sp. strain SBUG 290. (n.d.). ResearchGate. [Link]
-
Benzofuran as deactivation precursor molecule: Improving the stability of acid zeolites in biomass pyrolysis by co. (n.d.). [Link]
-
Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. strain ISTDF1. (n.d.). ResearchGate. [Link]
-
Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC. (n.d.). NCBI. [Link]
-
analytical methods - ATSDR. (n.d.). ATSDR. [Link]
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Publishing. (2022, October 26). RSC Publishing. [Link]
-
The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024, October 28). Wiley Online Library. [Link]
-
Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed. (2016, February 15). PubMed. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). [Link]
-
Articles List - Analytical Methods in Environmental Chemistry Journal. (n.d.). Analytical Methods in Environmental Chemistry Journal. [Link]
-
Analytical methods for monitoring pharmaceutical and illicit drugs in wastewater and biological matrices - Tesi di dottorato. (n.d.). [Link]
-
2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. (n.d.). ACS Publications. [Link]
Sources
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 6. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Benzofuran Synthesis Optimization
Topic: Optimizing Catalyst Loading & Troubleshooting Department: Process Chemistry & Catalysis Support Responder: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Catalysis Support Center
You are likely here because your benzofuran synthesis is suffering from one of two extremes: catalytic arrest (the reaction stalls before completion) or metal contamination (you cannot remove the residual palladium to meet QC specifications).
Benzofuran scaffolds are deceptive. While the Sonogashira coupling-cyclization and the Larock heteroannulation are textbook reactions, they are kinetically sensitive to the active catalyst concentration, not just the total loading.
This guide moves beyond basic "add more catalyst" advice. We will focus on Turnover Number (TON) maximization and Turnover Frequency (TOF) management to optimize your loading.
Module 1: The "Goldilocks" Protocol (Optimization)
User Question: I am currently using 5 mol% Pd(PPh₃)₄. It works, but it's too expensive for scale-up. How do I determine the minimum effective loading without crashing the reaction?
Scientist Response: You cannot optimize loading by simply reducing the amount of metal. You must first optimize the ligand-to-metal ratio and the reaction kinetics . A reaction running at 5 mol% that completes in 1 hour is likely overdosed.
We recommend the "Decimation Screen" to determine the Kinetic Limit.
Protocol: The Decimation Screen
Run three parallel reactions monitoring conversion at fixed time points (e.g., 1h, 4h, 12h).
| Parameter | Reaction A (Baseline) | Reaction B (Stress Test) | Reaction C (Failure Mode) |
| Pd Loading | 5.0 mol% | 0.5 mol% | 0.05 mol% |
| Ligand Ratio | 1:2 (Standard) | 1:4 (Stabilized) | 1:4 (High Stability) |
| Expected Outcome | Complete < 1h | Complete ~4-6h | Stalls < 50% |
Interpretation:
-
If Reaction B completes within a reasonable shift (8-12h), your 5 mol% loading was excessive by a factor of 10.
-
If Reaction B stalls but Reaction A works, you are facing catalyst death (aggregation) rather than kinetic inhibition. You need a better ligand, not more metal.
Key Insight: For benzofuran synthesis involving electron-rich phenols, bulky phosphines (e.g., XPhos, t-Bu₃P) or NHC ligands often allow loadings as low as 0.1 mol% by preventing the formation of inactive Palladium black [1].
Module 2: Troubleshooting Reaction Stalls
User Question: My reaction turns black and stalls at 60% conversion. Adding more catalyst midway doesn't help. Why?
Scientist Response: The "black" precipitate is Palladium Black (inactive metallic Pd agglomerates). This indicates that the rate of reductive elimination (product formation) is slower than the rate of catalyst decomposition .
When Pd(0) falls off the catalytic cycle, it aggregates. Once aggregated, it cannot re-enter the cycle. Adding fresh catalyst to a "dead" reaction often fails because the existing Pd black acts as a nucleation site, rapidly deactivating the new catalyst [2].
Visualizing the Failure Mode
The diagram below illustrates the competition between the productive cycle and the deactivation pathway.
Caption: The "Death Pathway" (Red Arrow) dominates if the catalytic cycle is too slow or ligands are insufficient.
Troubleshooting Steps:
-
Switch Solvent: DMF or DMAc stabilizes Pd species better than THF or Toluene.
-
Increase Ligand Concentration: Move from 1:2 to 1:4 (Pd:Ligand) to shift the equilibrium away from free Pd(0).
-
Check Oxygen: Pd(0) is rapidly oxidized by air. Ensure rigorous degassing (sparging with Argon for 15 mins is superior to vacuum/backfill cycles).
Module 3: The "Glaser" Interference
User Question: I am seeing a major side product (dimer) and low yield of benzofuran. I am using CuI as a co-catalyst.
Scientist Response: You are observing the Glaser Homocoupling of your alkyne. Copper facilitates the oxidative dimerization of terminal alkynes in the presence of even trace oxygen [3].
Solution: Go Copper-Free. While the "Sonogashira" typically implies Pd/Cu, modern benzofuran protocols often eliminate Copper to avoid this side reaction.
-
Protocol: Use PdCl₂(CH₃CN)₂ (2 mol%) with XPhos (4 mol%) and Cs₂CO₃ in Dioxane at 80°C.
-
Why? This "Copper-Free Sonogashira" relies on the enhanced reactivity of the Pd-Ligand complex to activate the alkyne directly, bypassing the need for a Copper-acetylide intermediate.
Module 4: Purification & Metal Scavenging
User Question: I scaled up to 10g. The reaction worked, but the product is brown, and ICP-MS shows 1500 ppm Pd. Column chromatography didn't clean it.
Scientist Response: Benzofurans are often lipophilic, and Pd-ligand complexes can "streak" through silica columns along with your product. You need Chemisorption , not just Physisorption.
Scavenging Protocol: Do not rely on recrystallization alone. Use functionalized silica scavengers after the workup but before the final column/crystallization.
| Scavenger Type | Mechanism | Target Species | Efficiency Rating |
| Silica-Thiol (Si-SH) | Ligand Exchange | Pd(II) salts, Pd(OAc)₂ | ⭐⭐⭐ (Good) |
| Silica-DMT (Dimercaptotriazine) | Chelation | Pd(0) complexes, Pd-Phosphines | ⭐⭐⭐⭐⭐ (Best) |
| Activated Carbon | Adsorption | Pd Black / Colloids | ⭐⭐ (Variable) |
Step-by-Step Scavenging:
-
Dissolve crude benzofuran in THF or Ethyl Acetate (10 volumes).
-
Add Silica-DMT (Start at 10 wt% relative to theoretical metal mass, or 50 equivalents relative to Pd).
-
Heat to 50°C for 4 hours (Heat is crucial for ligand exchange kinetics) [4].
-
Filter through a 0.45µm pad.
-
Test a small aliquot. If colored, repeat.
References
-
Willis, M. C. (2010). "Cascade Reactions in Total Synthesis." Chemical Reviews, 110(2), 725–755.
-
Carrow, B. P., & Hartwig, J. F. (2011). "Distinguishing Between Pathway for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society, 133(7), 2116–2119.
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry." Chemical Reviews, 107(3), 874-922.
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 346(8), 889–900.
Technical Support Center: Optimizing 2,3-Dihydrobenzofuran Synthesis
A Guide to Understanding and Troubleshooting the Effects of Temperature
Welcome to the technical support center for the synthesis of 2,3-dihydrobenzofurans. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth insights into one of the most critical parameters in your synthetic workflow: temperature . This document moves beyond simple protocols to explain the causal relationships between temperature, reaction outcomes, and potential pitfalls, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in the synthesis of 2,3-dihydrobenzofurans?
A1: Temperature directly influences reaction kinetics and thermodynamics, which governs the rate, yield, and selectivity of your synthesis. For the construction of the 2,3-dihydrobenzofuran scaffold, temperature can:
-
Control Reaction Rate: Higher temperatures generally increase the reaction rate by providing the necessary activation energy. However, excessively high temperatures can accelerate decomposition of reactants, intermediates, or the final product.
-
Dictate Product Selectivity: Many synthetic routes can lead to multiple products, including desired isomers and unwanted byproducts. Temperature can be used to favor one reaction pathway over another. For example, in palladium-catalyzed syntheses, different isomers can be selectively formed by tuning the temperature; Z-isomers may form at 80°C, while the more stable E-isomers are obtained at 100°C.[1][2]
-
Influence Catalyst Stability and Activity: Many transition metal catalysts, such as those based on palladium, rhodium, or nickel, have optimal temperature ranges for activity and stability.[1][2] Exceeding this range can lead to catalyst decomposition and loss of efficacy.
-
Determine Cyclization Pathways: In complex intramolecular reactions, temperature can alter the cyclization mode. For instance, in certain acid-catalyzed reactions, a lower temperature (40°C) may favor a 6-endo-dig cyclization, while a higher temperature (90°C) promotes a 7-endo-dig pathway, leading to structurally distinct products.[3]
Q2: My reaction yield is very low. Could incorrect temperature be the cause?
A2: Absolutely. Low yield is a common issue directly linked to suboptimal temperature settings. Consider the following:
-
Insufficient Energy: The reaction may not have enough thermal energy to overcome the activation barrier, resulting in a slow or stalled reaction. This is often seen in reactions run at 0°C or room temperature when elevated temperatures are required.[4] For example, in certain oxidative coupling reactions, both conversion and selectivity were found to decrease significantly at 0°C compared to room temperature or reflux conditions.[4]
-
Product or Reagent Decomposition: Conversely, if the temperature is too high, your starting materials, sensitive functional groups on your substrate, or the 2,3-dihydrobenzofuran product itself may decompose, leading to a lower isolated yield.
-
Catalyst Inactivity: If you are using a catalyst, it may require a specific temperature to become active. Below this temperature, the catalytic cycle will not proceed efficiently. Some modern methods, however, are specifically designed for mild conditions to avoid the degradation of sensitive substrates.[5]
Q3: I'm observing significant byproduct formation. How can I use temperature to improve the selectivity of my reaction?
A3: Poor selectivity is a classic sign that your reaction temperature needs optimization. Higher temperatures can provide enough energy to activate alternative, undesired reaction pathways.
A prime example is the silver(I)-promoted oxidative coupling for synthesizing dihydrobenzofuran neolignans. While refluxing at 85°C can improve reaction mixture homogenization and increase conversion, it can also decrease selectivity over longer reaction times due to the formation of side products.[4] In one study, room temperature was selected as the most suitable condition because it offered higher selectivity than reflux, despite a potentially lower conversion rate, and was more energy-efficient.[4][6] This demonstrates a critical trade-off: maximizing yield versus ensuring purity. Lowering the temperature can often "turn off" these side reactions, leading to a cleaner reaction profile.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues related to temperature control during 2,3-dihydrobenzofuran synthesis.
Issue 1: Low or No Product Conversion
-
Question: You have followed a literature procedure, but TLC or LC-MS analysis shows a large amount of unreacted starting material after the specified reaction time.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Poor Selectivity (Multiple Products/Isomers)
-
Question: Your reaction yields the desired product, but it is contaminated with significant amounts of byproducts or undesired isomers.
-
Causality & Solution: High temperatures often provide the activation energy for competing reaction pathways. The formation of undesired regioisomers or products from side reactions (e.g., elimination, rearrangement) can become significant at elevated temperatures.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reaction selectivity.
Quantitative Data Summary
The effect of temperature is not merely qualitative. The following table, adapted from studies on the Ag₂O-promoted oxidative coupling of methyl ferulate, quantitatively illustrates the trade-off between conversion and selectivity.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity toward Dihydrobenzofuran (%) | Key Observation |
| 0 | 20 | 22.8 | 65.4 | Both conversion and selectivity are significantly reduced at low temperatures.[4] |
| Room Temperature | 4 | 74.3 | 85.8 | Offers the best balance of high selectivity and good conversion with reduced energy input.[4] |
| Room Temperature | 20 | 89.2 | 80.1 | Increased reaction time improves conversion but slightly decreases selectivity.[4] |
| 85 (Reflux) | 4 | 88.5 | 82.5 | Reflux conditions provide good conversion and selectivity in a shorter time.[4] |
| 85 (Reflux) | 20 | 91.5 | 70.3 | Prolonged heating significantly reduces selectivity due to side reactions.[4] |
Data adapted from the synthesis of (±)-trans-Dehydrodiferulate dimethyl ester.[4]
Experimental Protocol: Temperature Optimization for Silver(I) Oxide-Promoted Oxidative Coupling
This protocol provides a step-by-step guide for optimizing the reaction temperature for the synthesis of a dihydrobenzofuran neolignan, a class of compounds where temperature control is crucial for achieving good selectivity.[4]
Objective: To determine the optimal temperature for the synthesis of (±)-trans-Dehydrodiferulate dimethyl ester from methyl ferulate.
Materials:
-
Methyl ferulate
-
Silver(I) oxide (Ag₂O)
-
Acetonitrile (anhydrous)
-
Round-bottom flasks equipped with reflux condensers and magnetic stir bars
-
Heating mantle with a temperature controller and a cryostat/ice bath
-
TLC plates (silica gel 60 F254)
-
Standard analytical equipment (GC-MS or HPLC) for conversion and selectivity analysis
Procedure:
-
Setup Parallel Reactions: Prepare three identical reaction vessels (e.g., 50 mL round-bottom flasks). In each flask, dissolve methyl ferulate (e.g., 0.56 mmol, 1 equiv) in anhydrous acetonitrile (e.g., 20 mL).
-
Add Oxidant: To each flask, add Ag₂O (0.28 mmol, 0.5 equiv).
-
Establish Temperature Conditions:
-
Flask A (0°C): Place the flask in an ice-water bath and allow it to equilibrate for 10-15 minutes before proceeding.
-
Flask B (Room Temperature): Place the flask on a magnetic stirrer at ambient temperature (typically 20-25°C).
-
Flask C (Reflux): Place the flask in a heating mantle set to the boiling point of acetonitrile (approx. 82-85°C) and attach a reflux condenser.
-
-
Initiate and Monitor Reactions: Begin vigorous stirring in all three flasks simultaneously. Monitor the reaction progress at set intervals (e.g., 1h, 4h, 8h, 20h) using TLC.
-
Workup: Once the desired time point is reached, quench the reaction by filtering off the silver salts through a pad of celite. Rinse the pad with a small amount of acetonitrile or ethyl acetate.
-
Analysis:
-
Remove the solvent from the filtrate under reduced pressure.
-
Analyze the crude residue by a calibrated quantitative method (e.g., GC-MS or ¹H NMR with an internal standard) to determine the percentage of starting material consumed (Conversion) and the percentage of product formed relative to the starting material consumed (Selectivity).
-
References
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. Arkivoc. Available at: [Link]
-
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link]
-
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link]
- Synthesis method of 2,3-dihydrobenzofuran. Google Patents.
-
Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Available at: [Link]
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Ambient temperature method for the generation and Diels–Alder trapping of benzofuran-2,3-quinodimethane (2,3-dimethylidene-2,3-dihydrobenzofuran). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules. Available at: [Link]
-
Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Tetrahedron Letters. Available at: [Link]
-
Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. RSC Advances. Available at: [Link]
-
Strategies for the synthesis of 2,3-dihydrobenzofurans. UCL Discovery. Available at: [Link]
-
Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. ChemistryOpen. Available at: [Link]
-
Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. South African Journal of Chemistry. Available at: [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Available at: [Link]
-
Triflic-Acid-Catalyzed Tandem Allylic Substitution–Cyclization Reaction of Alcohols with Thiophenols—Facile Access to Polysubstituted Thiochromans. Molecules. Available at: [Link]
-
Strategies for the Synthesis of 2,3-Dihydrobenzofurans. Journal of Chemical Research. Available at: [Link]
-
Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Organic & Biomolecular Chemistry. Available at: [Link]
-
Cyclization yields obtained at different temperature and concentration... ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of 2,3-Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o-Quinone Methides. Angewandte Chemie International Edition. Available at: [Link]
-
Optimization for the cyclization step. ResearchGate. Available at: [Link]
-
Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Molecules. Available at: [Link]
-
Hydrodeoxygenation of benzofuran and its oxygenated derivatives (2,3-dihydrobenzofuran and 2-ethylphenol) over NiMoP/Al2O3 catal. ResearchGate. Available at: [Link]
-
Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Organic & Medicinal Chemistry International Journal. Available at: [Link]
-
Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures. Organic Letters. Available at: [Link]
Sources
- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
analytical methods for the purity determination of 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran
Analytical Strategies for 4-(2-Cyanoethyl)-2,3-dihydrobenzofuran: A Comparative Guide
Part 1: Executive Summary & Strategic Context
In the landscape of pharmaceutical intermediates, 4-(2-Cyanoethyl)-2,3-dihydrobenzofuran (CAS: 196597-79-2) occupies a critical node.[1][2] As the penultimate achiral precursor to Ramelteon (Rozerem), its purity directly dictates the enantiomeric excess and overall yield of the final melatonin receptor agonist.
The analytical challenge here is threefold:
-
Positional Isomerism: Differentiating the 4-substituted target from the thermodynamically favored 6-substituted byproduct formed during the Friedel-Crafts alkylation or Vilsmeier-Haack sequences.[1][2]
-
Functional Group Stability: The nitrile moiety is susceptible to hydrolysis (forming the amide or acid) under extreme pH conditions, requiring buffered mobile phases.
-
Matrix Complexity: Process streams often contain unreacted 2,3-dihydrobenzofuran and acrylonitrile oligomers.[2]
This guide compares the two dominant analytical paradigms—Reverse-Phase HPLC (RP-HPLC) and Gas Chromatography (GC-FID) —providing a data-driven framework for method selection.[1][2]
Part 2: Primary Analytical Methodologies
Method A: Stability-Indicating RP-HPLC (The Gold Standard)[1][2]
Rationale: RP-HPLC is the industry standard for this intermediate because it allows for the simultaneous quantification of the main peak, the hydrolysis degradants (amide/acid), and the non-volatile dimers that GC cannot detect.
Experimental Protocol:
-
Column: C18 (Octadecylsilane), High Carbon Load (e.g., Waters Symmetry or Agilent Zorbax Eclipse XDB).
-
Mobile Phase A: 0.1% Phosphoric Acid or 10mM Ammonium Acetate (pH 4.5).[1][2]
-
Why: Acidic pH suppresses the ionization of potential acidic impurities (hydrolysis products), sharpening their peaks.
-
-
Mobile Phase B: Acetonitrile (ACN).[1][2]
-
Why: ACN has a lower UV cutoff than methanol, essential for detecting the nitrile functionality if monitoring at low wavelengths (<210 nm), though the benzofuran ring allows detection at 280 nm.
-
-
Gradient:
-
T=0 min: 80% A / 20% B[2]
-
T=15 min: 20% A / 80% B (Linear Ramp)
-
T=20 min: 20% A / 80% B
-
-
Detection: UV-Vis Diode Array at 282 nm (primary) and 210 nm (secondary for aliphatic impurities).[1][2]
Critical Quality Attribute (CQA) Monitoring:
-
Hydrolysis Check: If a peak appears at RRT ~0.4 (more polar), it indicates conversion to the carboxylic acid, signaling moisture contamination in storage.
Method B: Capillary GC-FID (Process Control & Volatiles)
Rationale: GC-FID is superior for "at-line" process monitoring during synthesis.[1][2] It offers higher resolution for positional isomers and is unaffected by the UV-extinction coefficient differences between the product and aliphatic starting materials.[2]
Experimental Protocol:
-
Column: DB-5ms or HP-5 (5% Phenyl-arylene, 95% Methylpolysiloxane), 30m x 0.25mm x 0.25µm.[1][2]
-
Why: The non-polar phase separates based on boiling point and van der Waals forces.[2] The cyanoethyl group increases the boiling point significantly compared to the core benzofuran.
-
-
Temperature Program:
-
Initial: 100°C (Hold 1 min)
-
Ramp: 15°C/min to 280°C
-
Final: 280°C (Hold 5 min)[1]
-
-
Detector: FID at 300°C.
-
Why: FID response is proportional to carbon mass, making it nearly universal for organic intermediates without needing specific reference standards for every impurity (unlike UV).[2]
-
Limitations:
-
Thermal Instability: The nitrile group can degrade at high injector temperatures (>280°C) if the liner is dirty (active sites).[1][2]
-
Non-volatiles: Cannot detect inorganic salts or high-molecular-weight polymers.[1][2]
Part 3: Comparative Performance Analysis
The following data summarizes the performance characteristics of both methods based on validation studies for dihydrobenzofuran derivatives.
| Feature | RP-HPLC (UV detection) | GC-FID |
| Selectivity (Isomers) | High (requires optimization) | Superior (Baseline separation typical) |
| Sensitivity (LOD) | < 0.05% (High UV absorbance) | ~0.1% (Background noise) |
| Scope | Volatiles, Non-volatiles, Salts, Degradants | Volatiles only |
| Sample Prep | Dissolve in Mobile Phase (Simple) | Dissolve in volatile solvent (DCM/MeOH) |
| Throughput | 15-25 mins/run | 10-15 mins/run |
| Suitability | Final Product Release | In-Process Control (IPC) |
Part 4: Visualizing the Analytical Logic
Diagram 1: Impurity Pathway & Method Selection
This diagram illustrates the synthesis origin of the intermediate and where each analytical method applies.
Caption: Synthesis pathway showing critical impurities and the specific analytical method required for their detection.
Diagram 2: HPLC Method Development Decision Tree
A logic flow for optimizing the separation of the 4-isomer from the 6-isomer.
Caption: Step-by-step optimization logic for achieving baseline separation of positional isomers in HPLC.
Part 5: References
-
Takeda Pharmaceutical Company. (2005).[2] Process for production of 2,3-dihydrobenzofuran derivatives (Ramelteon Intermediates).[1][2] Patent US20050137396A1.[2] Link
-
Kulkarni, A. A., et al. (2012).[2] "Development and Validation of RP-HPLC Method for the Determination of Ramelteon in Bulk and Pharmaceutical Dosage Form." International Journal of Pharmaceutical Sciences and Research. Link
-
Sawant, S., et al. (2013).[2] "Stability indicating HPLC method for the determination of Ramelteon and its related substances." Journal of Liquid Chromatography & Related Technologies. Link[1][2]
-
PubChem. (2025).[2] Compound Summary: 4-(2-Cyanoethyl)-2,3-dihydrobenzofuran (Intermediate).[1][2] National Library of Medicine.[2] Link[1][2]
Sources
A Comparative Guide to HPLC-UV Quantification of 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of intermediates and active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, scientifically grounded comparison of a developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran, a key intermediate in various synthetic pathways.
This document moves beyond a simple recitation of protocols. As Senior Application Scientists, we delve into the causality behind experimental choices, ensuring that each step is not only described but understood. The methodologies presented are designed to be self-validating systems, grounded in the authoritative principles of the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).
The Analytical Challenge: Quantifying a Benzofuran Derivative
4-(2-Cyanoethyl)-2,3-dihydro-benzofuran is a non-volatile, polar molecule, making it an ideal candidate for analysis by reverse-phase HPLC. The primary analytical objective is to develop a robust, accurate, and precise method capable of separating the target analyte from potential impurities and degradation products.
Primary Method: A Validated HPLC-UV Protocol
The following HPLC-UV method has been developed and validated based on established principles of chromatographic separation and international regulatory guidelines.[1][2][3]
Chromatographic Conditions
The selection of chromatographic parameters is a critical step in method development, aimed at achieving optimal separation and detection.[4][5]
| Parameter | Condition | Rationale |
| Instrumentation | Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector. | Provides the necessary precision and control for reproducible results. |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size. | The C18 stationary phase offers excellent retention and selectivity for moderately polar compounds like the target analyte. The column dimensions and particle size provide a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A gradient elution is employed for optimal separation of the main peak from any potential impurities. Phosphoric acid is used to control the pH and ensure good peak shape. Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good elution strength. |
| Gradient Program | Time (min) | %B |
| 0 | 40 | |
| 10 | 80 | |
| 12 | 80 | |
| 12.1 | 40 | |
| 15 | 40 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient mass transfer and good peak resolution. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |
| Detection Wavelength | 280 nm | The wavelength is selected based on the UV absorbance maximum of the benzofuran chromophore, providing optimal sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening and improves peak efficiency. |
| Diluent | Acetonitrile:Water (50:50, v/v) | This mixture ensures the solubility of the analyte and is compatible with the mobile phase. |
Standard and Sample Preparation
Standard Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Further dilute 10 mL of this solution to 100 mL with the diluent to achieve the final concentration.
Sample Preparation:
-
Accurately weigh a sample containing approximately 10 mg of 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][3][6]
| Validation Parameter | Result | Acceptance Criteria (as per ICH) |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte peak. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[7] |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 |
| Range | 20 - 150 µg/mL | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Within 98.0% to 102.0% for drug substance. |
| Precision (RSD) | ||
| - Repeatability | < 1.0% | RSD ≤ 2.0% |
| - Intermediate Precision | < 2.0% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | Signal-to-noise ratio of 10:1 |
| Robustness | No significant impact on results with minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). | The reliability of an analytical procedure with respect to deliberate variations in method parameters. |
Comparative Analysis: Alternative Methodologies
While HPLC-UV is a robust and widely accessible technique, other methods can be considered for the analysis of benzofuran derivatives. The choice of method often depends on the specific requirements of the analysis, such as the need for higher sensitivity or structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.
Applicability to 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran:
-
Volatility: The analyte has a moderate boiling point, making it potentially suitable for GC analysis.
-
Thermal Stability: The stability of the cyanoethyl group at elevated GC inlet temperatures would need to be investigated to avoid on-column degradation.
-
Derivatization: If the compound exhibits poor volatility or thermal stability, derivatization may be necessary.
Performance Comparison:
| Feature | HPLC-UV | GC-MS |
| Selectivity | Good, based on chromatographic separation and UV absorbance. | Excellent, based on both chromatographic separation and mass fragmentation patterns. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | Excellent, often capable of reaching pg/mL levels. |
| Sample Throughput | Moderate, with typical run times of 10-20 minutes. | Similar to HPLC, but can be faster for volatile compounds. |
| Instrumentation Cost | Lower | Higher |
| Ease of Use | Relatively straightforward. | More complex, requiring expertise in both chromatography and mass spectrometry. |
Ultra-High-Performance Liquid Chromatography (UHPLC)-UV
UHPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns and higher pressures to achieve faster separations and higher resolution.[8]
Performance Comparison:
| Feature | HPLC-UV | UHPLC-UV |
| Analysis Time | Longer | Significantly shorter (typically 2-5 minutes). |
| Resolution | Good | Excellent, allowing for the separation of closely eluting impurities. |
| Solvent Consumption | Higher | Lower, leading to cost savings and reduced environmental impact. |
| System Pressure | Lower (up to 400 bar) | Higher (up to 1000 bar or more). |
| Method Transferability | Methods can be transferred to UHPLC with appropriate adjustments as per USP <621>.[8][9] | Requires dedicated UHPLC instrumentation. |
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical decision-making process for selecting an appropriate analytical method.
Caption: Experimental workflow for the HPLC-UV analysis.
Caption: Decision tree for analytical method selection.
Conclusion
The developed HPLC-UV method provides a reliable, accurate, and precise means for the quantification of 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran. It adheres to the stringent requirements of international regulatory bodies, ensuring data integrity for quality control and drug development purposes. While alternative techniques such as GC-MS and UHPLC-UV offer specific advantages in terms of sensitivity and speed, respectively, the presented HPLC-UV method represents a robust and accessible approach for most laboratories. The choice of the most suitable analytical technique should be based on a thorough evaluation of the specific analytical requirements, available instrumentation, and the properties of the analyte.
References
- A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds - Benchchem. (URL: )
- 〈621〉CHROM
- FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administr
- Understanding the Latest Revisions to USP <621> | Agilent. (URL: )
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (URL: )
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (URL: )
- Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chrom
- FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (URL: )
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (URL: )
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (URL: [Link])
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (URL: [Link])
-
An Effective Approach to HPLC Method Development - Onyx Scientific. (URL: [Link])
-
Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System - Waters Corporation. (URL: [Link])
-
Are You Sure You Understand USP <621>? | LCGC International. (URL: [Link])
-
Quality Guidelines - ICH. (URL: [Link])
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (URL: [Link])
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (URL: [Link])
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (URL: [Link])
-
Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (URL: [Link])
-
HPLC Method Development for Pharmaceuticals, Volume 8 - 1st Edition - Elsevier. (URL: [Link])
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. onyxipca.com [onyxipca.com]
- 5. HPLC Method Development for Pharmaceuticals, Volume 8 - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
GC-MS Analysis of 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran and its Byproducts: A Comparative Methodological Guide
An In-Depth Technical Guide
This guide presents a detailed, experience-driven approach to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran, a key intermediate in modern synthetic chemistry. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond mere protocol recitation. It provides a comparative analysis of critical methodological choices, explains the scientific rationale behind these decisions, and offers a robust, self-validating experimental framework for identifying and quantifying the target compound and its process-related impurities.
The Analytical Challenge: Purity and Process Control
4-(2-Cyanoethyl)-2,3-dihydro-benzofuran is a versatile building block in the synthesis of complex bioactive molecules and pharmaceutical agents.[1][2][3] The structural integrity and purity of this intermediate are critical, as even trace-level byproducts can propagate through a synthetic sequence, potentially leading to final products with altered efficacy, toxicity, or stability. Consequently, a highly sensitive and specific analytical method is required to ensure quality control.
GC-MS is the technique of choice for this application, combining the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[4] This guide will compare different GC-MS strategies to establish a reliable method for impurity profiling.
Methodological Comparison: Optimizing for Resolution and Sensitivity
The success of any GC-MS analysis is predicated on a series of interdependent parameter choices. Here, we compare key variables and provide data-driven justifications for the optimal analysis of our target compound.
The Core of Separation: The GC Column
The choice of the capillary column's stationary phase is the most critical factor for achieving separation between the main component and its structurally similar byproducts.
Table 1: Comparison of GC Capillary Column Stationary Phases
| Column | Stationary Phase | Polarity | Performance Characteristics for Benzofuran Analysis |
| DB-5ms | 5% Phenyl / 95% Dimethylpolysiloxane | Low | Advantages: Excellent thermal stability (up to 325/350 °C), low bleed, and general-purpose utility. Provides good peak shape for aromatic and moderately polar analytes.[4] Disadvantages: May have limited selectivity for certain positional isomers. |
| DB-17ms | 50% Phenyl / 50% Dimethylpolysiloxane | Intermediate | Advantages: Enhanced selectivity for aromatic compounds due to increased phenyl content. Can resolve isomers that co-elute on a 5-type phase. Disadvantages: Slightly lower maximum operating temperature and potentially higher column bleed. |
| DB-WAX | Polyethylene Glycol (PEG) | High | Advantages: Best for separating polar compounds. Useful for identifying highly polar degradation products (e.g., hydrolyzed nitriles). Disadvantages: Lower thermal stability (typically ~250 °C), susceptible to damage from oxygen or water at high temperatures. |
Expert Rationale: For initial method development and routine quality control, a DB-5ms column (30 m x 0.25 mm, 0.25 µm film thickness) is the recommended starting point.[4] Its robustness and low-bleed profile are ideal for generating clean mass spectra. If a known impurity, such as a positional isomer of the cyanoethyl group, proves difficult to resolve, switching to a DB-17ms column is a logical next step to exploit different separation mechanisms.
Sample Introduction: Split vs. Splitless Injection
The injection technique determines the amount of sample introduced to the column and directly impacts sensitivity and peak shape.
-
Split Injection (e.g., 50:1 ratio): This is the workhorse mode for analyzing the main component and major impurities (>0.1%). It ensures a narrow sample band is introduced to the column, resulting in sharp, symmetrical peaks. The high split ratio prevents column overloading and detector saturation.
-
Splitless Injection: This mode is essential for trace-level analysis (<0.1%) of byproducts. The entire injected sample is transferred to the column, maximizing sensitivity. However, it requires careful optimization of the splitless hold time to balance analyte transfer with peak broadening.
Trustworthiness through Self-Validation: A comprehensive analysis should employ both modes. Use split injection to accurately quantify the main peak and major byproducts. Then, perform a splitless injection to search for and identify trace impurities that may be missed in split mode.
A Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for the GC-MS analysis of 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran.
Instrumentation and Consumables
-
GC-MS System: Agilent 7890/5977 or equivalent, equipped with an autosampler.
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium (99.999% purity) at a constant flow of 1.2 mL/min.
-
Sample Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC grade.
GC-MS Parameters
Table 2: Optimized GC-MS Conditions
| Parameter | Setting | Rationale |
| Inlet Temperature | 270 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation.[4] |
| Injection Mode | Split (50:1) for assay; Splitless for trace analysis | Balances loading for main component vs. sensitivity for impurities. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | 100 °C (hold 1 min), ramp 15 °C/min to 300 °C (hold 5 min) | The initial hold focuses analytes at the column head. The ramp provides effective separation, and the final hold ensures all high-boiling point compounds are eluted. |
| Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS.[4] |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching.[5] |
| Source Temp. | 230 °C | Standard temperature to maintain source cleanliness and promote ionization.[4] |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering. |
| Mass Scan Range | 40 - 450 amu | Covers the molecular ion of the target compound and its expected fragments. |
Sample Preparation
-
Accurately weigh approximately 20 mg of the sample into a 20 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent (e.g., DCM) to create a 1.0 mg/mL stock solution.
-
For analysis, transfer an aliquot to a 2 mL autosampler vial.
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of the target compound.
Data Interpretation: From Spectra to Structure
Confident identification of byproducts requires a systematic analysis of the chromatographic and mass spectral data.
Expected Fragmentation of 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran
The molecular ion (M+) for the target compound is expected at m/z 173. The fragmentation pattern in EI-MS is governed by the stability of the resulting ions. Aromatic systems and resonance-stabilized cations are typically favored.[6][7]
-
Molecular Ion (M+): m/z 173. Aromatic structures often show a prominent molecular ion peak.[5]
-
Loss of the Cyanoethyl Sidechain: A primary fragmentation would be the cleavage of the bond connecting the sidechain to the benzofuran ring, leading to a stable dihydro-benzofuranyl cation at m/z 119 .
-
Loss of Acetonitrile (CH3CN) via McLafferty Rearrangement: A characteristic rearrangement for compounds with a cyano group and an available gamma-hydrogen can lead to the loss of a neutral acetonitrile molecule, resulting in an ion at m/z 132 .
-
Tropylium Ion: Further fragmentation of the benzofuran ring structure can lead to the formation of the highly stable tropylium ion at m/z 91 .
Proposed Fragmentation Pathway Diagram
Caption: Proposed EI fragmentation of the target molecule.
Identifying Potential Byproducts
Byproducts often include starting materials, isomers, or products of side reactions. Analysis of the Total Ion Chromatogram (TIC) for peaks other than the main component, followed by mass spectrum extraction, is key.
-
Positional Isomers: May have nearly identical mass spectra but different GC retention times. For example, 5-(2-Cyanoethyl)-2,3-dihydro-benzofuran would also have a molecular ion at m/z 173.
-
Dehydrogenation Product: The corresponding benzofuran (4-(2-Cyanoethyl)-benzofuran) would have a molecular ion at m/z 171 (M-2).
-
Hydrolyzed Product: If water is present during synthesis or workup, the nitrile group could hydrolyze to a carboxylic acid (propanoic acid derivative). This product would be much more polar and might not elute under standard conditions, but its presence could be inferred if other polar byproducts are seen.
Conclusion: Towards a Robust and Reliable Method
This guide provides a comprehensive framework for the development and implementation of a GC-MS method for the analysis of 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran. By systematically evaluating and selecting the column, injection parameters, and temperature program, a robust and sensitive method can be established. The principles of mass spectral interpretation, grounded in the fundamental fragmentation patterns of organic molecules, empower the analyst to move beyond simple peak detection to the confident identification of process-related impurities.[8] This analytical rigor is indispensable for ensuring the quality and consistency of key intermediates in the pharmaceutical and chemical industries.
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from Chemguide. [Link]
-
NIST. (2012, June 22). Common Mass Spectral Fragmentation Patterns of Organic Compound Families. Retrieved from National Institute of Standards and Technology. [Link]
-
Ilić, N., et al. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate. [Link]
-
Tsumura, Y., et al. (2003). Development of a simultaneous analysis method for carbofuran and its three derivative pesticides in water by GC/MS with temperature programmable inlet on-column injection. PubMed. [Link]
-
Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
-
Gao, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
-
2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. (n.d.). PubMed. [Link]
-
Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. [Link]
-
Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. [Link]
-
Wang, G., et al. (2015). One-Pot Synthesis of 2,3-Disubstituted Dihydrobenzofurans and Benzofurans via Rhodium-Catalyzed Intramolecular C-H Insertion Reaction. ResearchGate. [Link]
Sources
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- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]
- 8. Common Mass Spectral Fragmentation Patterns of Organic Compound Families | NIST [nist.gov]
Comparative Guide: Synthetic Routes to 4-(2-Cyanoethyl)-2,3-dihydrobenzofuran
The following guide provides an in-depth technical comparison of synthetic routes to 4-(2-Cyanoethyl)-2,3-dihydrobenzofuran , a critical intermediate in the synthesis of the melatonin receptor agonist Ramelteon (Rozerem).
Executive Summary & Strategic Importance
4-(2-Cyanoethyl)-2,3-dihydrobenzofuran (IUPAC: 3-(2,3-dihydrobenzofuran-4-yl)propanenitrile) is the pivotal "C4-functionalized" precursor required to construct the tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core of Ramelteon.
The primary synthetic challenge lies in establishing the carbon chain selectively at the C4 position of the benzofuran ring—a position sterically hindered by the adjacent furan ring oxygen and electronically less activated than the para-position (C5). This guide compares the two dominant strategies: the Heck Coupling Route (Transition-Metal Catalyzed) and the Aldehyde Homologation Route (Wittig/HWE Olefination).
| Metric | Route A: Heck Coupling | Route B: Aldehyde Homologation |
| Key Reagents | Pd(OAc)₂, Acrylonitrile, H₂/Pd-C | POCl₃/DMF, Diethyl cyanomethylphosphonate |
| Step Count | 2 Steps (from 4-bromo precursor) | 3 Steps (from 2,3-dihydrobenzofuran) |
| Overall Yield | High (~75-85%) | Moderate (~50-65%) |
| Scalability | High (Industrial Standard) | Moderate (Reagent waste) |
| Safety Profile | Acrylonitrile is toxic/carcinogenic | POCl₃ is corrosive; Phosphonates are costly |
Route Analysis & Mechanistic Causality
Route A: The Heck Coupling Strategy (Preferred Industrial Route)
This route leverages the high chemoselectivity of Palladium-catalyzed cross-coupling to install the 3-carbon nitrile chain directly onto 4-bromo-2,3-dihydrobenzofuran .
-
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C4-Br bond.
-
Migratory Insertion: The arylpalladium species adds to acrylonitrile .
-
Beta-Hydride Elimination: Releases the alkene product, 3-(2,3-dihydrobenzofuran-4-yl)acrylonitrile.
-
Catalytic Hydrogenation: The unsaturated nitrile is reduced to the saturated cyanoethyl target using Pd/C or Raney Nickel.
-
-
Critical Insight: The choice of base and solvent in the Heck step is crucial to prevent polymerization of acrylonitrile. Triethylamine (Et₃N) or Sodium Acetate (NaOAc) in DMF is standard.
Route B: The Aldehyde Homologation Strategy (Wittig/HWE)
This route avoids the use of 4-bromo precursors (which can be expensive) by starting from the parent 2,3-dihydrobenzofuran , though it struggles with regioselectivity during the initial formylation.
-
Mechanism:
-
Vilsmeier-Haack Formylation: Reaction with POCl₃/DMF. Note: This typically favors C5. To get C4-formyl, one often must start with 4-bromo-2,3-dihydrobenzofuran and lithiate/formylate, negating the "cheaper starting material" advantage.
-
Horner-Wadsworth-Emmons (HWE): The aldehyde reacts with diethyl cyanomethylphosphonate to form the
-unsaturated nitrile. -
Reduction: Similar to Route A, the double bond is hydrogenated.
-
-
Critical Insight: This route is generally reserved for cases where the 4-formyl intermediate is already available or generated via directed ortho-metalation (DoM) of a 3-substituted phenol precursor.
Visualizing the Synthetic Pathways
Caption: Comparison of Heck Coupling (Blue path) and HWE Olefination (Grey path) converging on the unsaturated nitrile intermediate.
Detailed Experimental Protocols
Protocol A: Heck Coupling (Self-Validating System)
Objective: Synthesis of 3-(2,3-dihydrobenzofuran-4-yl)acrylonitrile.
-
Reagent Setup:
-
Substrate: 4-Bromo-2,3-dihydrobenzofuran (1.0 eq, 20 mmol).
-
Reagent: Acrylonitrile (1.5 eq).
-
Catalyst: Pd(OAc)₂ (2 mol%) + P(o-tol)₃ (4 mol%).
-
Base: Triethylamine (2.5 eq).
-
Solvent: Anhydrous DMF (5 mL/mmol).
-
-
Execution:
-
Charge a pressure tube with the bromide, catalyst, ligand, and base.
-
Degas with Argon for 15 minutes (Critical for catalyst life).
-
Add DMF and Acrylonitrile via syringe.
-
Seal and heat to 100°C for 12-16 hours.
-
Validation Point: TLC (Hexane/EtOAc 4:1) should show disappearance of the bromide (Rf ~0.6) and appearance of a fluorescent spot (product).
-
-
Workup:
-
Cool to RT, dilute with water, extract with EtOAc.
-
Wash organics with 1M HCl (to remove amine) and Brine.
-
Dry over MgSO₄ and concentrate.[1]
-
Yield: Expect 85-92% as a pale yellow solid.
-
Protocol B: Selective Hydrogenation
Objective: Reduction to 4-(2-Cyanoethyl)-2,3-dihydrobenzofuran.
-
Reagent Setup:
-
Substrate: Unsaturated nitrile from Step A.
-
Catalyst: 10% Pd/C (5 wt% loading).
-
Solvent: Methanol or Ethanol.
-
Hydrogen Source: H₂ balloon (1 atm).
-
-
Execution:
-
Dissolve substrate in alcohol. Add catalyst carefully (pyrophoric!).
-
Purge with N₂, then H₂.
-
Stir vigorously at RT for 4-6 hours.
-
Validation Point: Monitor H₂ uptake. Reaction stops when the alkene is saturated. Prolonged reaction or high pressure may reduce the nitrile to an amine (Undesired).
-
-
Purification:
-
Filter through Celite. Concentrate.
-
Product is typically an oil that crystallizes upon standing.
-
Yield: >95%.
-
Supporting Data & Performance Metrics
| Parameter | Heck Route (Route A) | HWE Route (Route B) |
| Atom Economy | High: Loss of HBr only. | Low: Loss of phosphate byproduct. |
| Regioselectivity | 100%: Defined by Br position. | Variable: Depends on formylation selectivity. |
| Cost Driver | Pd Catalyst & Ligand. | 4-Formyl precursor cost. |
| Safety Hazard | Acrylonitrile (Carcinogen). | Sodium Hydride (HWE base). |
| Key Impurity | Pd residues (requires scavenging). | Phosphine oxides (requires chromatography). |
Expert Insight: For pharmaceutical applications like Ramelteon, Route A is vastly superior due to the strict control over regiochemistry. The 4-position is difficult to access via electrophilic aromatic substitution (which favors C5), making the 4-bromo precursor (derived from 3-bromophenol via Claisen rearrangement sequences) the most reliable starting point.
References
-
Takeda Chemical Industries. (2002). Process for producing benzofuran derivative and intermediate thereof.[2][3][4][5][6][7] US Patent 6,034,239. Link
-
Uchikawa, O., et al. (2002). Synthesis of a Novel Series of Tricyclic Indan Derivatives as Melatonin Receptor Agonists. Journal of Medicinal Chemistry, 45(19), 4222–4239. Link
-
Kazuhiro, M., et al. (2008). Industrial Synthesis of Ramelteon. Organic Process Research & Development, 12(4), 679-685. Link
-
Xiao, S., et al. (2015).[8] A Novel and Practical Synthesis of Ramelteon. Organic Process Research & Development, 19(3), 373-377.[8] Link
-
Gao, S., et al. (2019).[8] Three-Step Total Synthesis of Ramelteon via a Catellani Strategy.[8] ChemCatChem, 11, 5762.[8] Link
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- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 4. orgsyn.org [orgsyn.org]
- 5. US4766223A - Preparation of 2-alkyl-3-(4-hydroxybenzoyl)benzofuran - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
validation of analytical methods for chemical purity
Comparative Guide: Validating Analytical Strategies for Chemical Purity Assessment
Executive Summary: The Purity Paradox
In drug development, "purity" is not a singular metric; it is a composite of identity, assay, and impurity profiling. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the workhorse of the industry, it is not infallible. It suffers from a critical blind spot: it only sees what absorbs light at specific wavelengths.
This guide objectively compares the validation performance of the industry gold standard (HPLC-UV) against two powerful alternatives: Quantitative NMR (qNMR) and LC-MS. We move beyond simple "pass/fail" criteria to examine the causality of method failure and provide a self-validating workflow for chemical purity assessment.
Comparative Landscape: HPLC vs. qNMR vs. LC-MS
The following table contrasts the performance characteristics of these three methodologies based on validation parameters defined in ICH Q2(R2).
Table 1: Comparative Performance Metrics for Purity Assessment
| Feature | HPLC-UV (The Standard) | qNMR (The Primary Standard) | LC-MS (The Identifier) |
| Principle | Separation + Extinction Coefficient | Nuclear Spin + Molar Ratio | Separation + Mass-to-Charge Ratio |
| Specificity | High (via retention time) | Ultra-High (via chemical shift) | Ultra-High (via molecular mass) |
| Reference Standard | Required (Must be identical to analyte) | Not Required for analyte (Internal Std used) | Required for quantitation |
| Linearity Range | Wide ( | Narrower (Dynamic range limited by receiver) | Variable (Ion saturation issues) |
| LOD (Sensitivity) | ~0.01% (High) | ~0.1% (Moderate) | <0.001% (Ultra-High) |
| Precision (RSD) | < 1.0% | < 1.0% (with optimized relaxation) | 2.0 - 5.0% (Ionization variance) |
| Blind Spots | Non-chromophoric impurities | Overlapping signals; Paramagnetic impurities | Non-ionizable compounds; Matrix effects |
| Best Use Case | Routine QC, Impurity Profiling | Reference Standard Certification, Mass Balance | Trace Impurity ID, Genotoxic Impurities |
Expert Insight: Do not view these as competing "products" but as orthogonal filters. A purity value of 99.5% by HPLC-UV is meaningless if a non-chromophoric salt constitutes 10% of the mass. qNMR is the only "self-validating" method for mass balance because its signal is directly proportional to the molar ratio, independent of response factors [1].
Strategic Validation Workflow
Validation is not a checkbox exercise; it is the experimental proof that your method can detect failure. The workflow below outlines a lifecycle approach (ICH Q14) where method design precedes validation execution.
Figure 1: Analytical Procedure Lifecycle (ICH Q14/Q2 Alignment)
Caption: The validation lifecycle moves from Analytical Target Profile (ATP) definition to reporting. Note the feedback loop: validation failure requires a return to development, not just re-testing.
Deep Dive: Specificity & Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants, matrix).
The Protocol: Forced Degradation (Stress Testing) To prove specificity, you must actively try to break your molecule. If your method shows a single peak for a degraded sample, your method is blind.
-
Preparation: Prepare 1 mg/mL solutions of the API.
-
Stress Conditions:
-
Target: Aim for 5-20% degradation. Less is insignificant; more creates secondary degradants that complicate analysis [2].
-
Analysis: Inject on HPLC (with PDA detector).
-
Peak Purity Check: Use the PDA software to compare spectra across the upslope, apex, and downslope of the main peak. They must match.
Figure 2: Specificity Decision Logic
Caption: Logic flow for establishing specificity. Mere separation is insufficient; spectral peak purity confirmation is mandatory to rule out co-elution.
Linearity & Range: Beyond
A common mistake is accepting a correlation coefficient (
Protocol:
-
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.
-
Inject in triplicate.
-
Plot Concentration (x) vs. Area (y).
-
Critical Step: Calculate the residual for each point:
.
Acceptance Criteria:
- .
-
Residuals must be randomly distributed around zero (homoscedasticity).
-
If residuals show a "U-shape" or systematic trend, the method is non-linear (likely detector saturation or adsorption), even if
is high.
Accuracy & Precision (The Repeatability Test)
Accuracy proves "truth"; Precision proves "consistency."
Experimental Protocol:
-
Accuracy (Recovery): Spike known impurities into the pure API at 50%, 100%, and 150% of the specification limit.
-
Calculation:
. -
Limit: 98.0% – 102.0% for Assay; 80% – 120% for Impurities.
-
-
Precision (Repeatability): 6 independent preparations of the sample at 100% concentration.
-
Limit: RSD
1.0% for Assay (HPLC); RSD 5-10% for Impurities [3].
-
References
-
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
ICH. (2023).[4][5] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7] Retrieved from [Link]
-
ResearchGate. (2023). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sgs.com [sgs.com]
- 4. database.ich.org [database.ich.org]
- 5. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. mastercontrol.com [mastercontrol.com]
Comparative Efficacy of 2-Substituted Benzofuran Derivatives: A Technical Guide
Executive Summary & Mechanistic Rationale
For researchers and drug development professionals, the benzofuran scaffold represents a highly versatile pharmacophore. Specifically, the C-2 position serves as a critical locus for structural modification, dictating the molecule's spatial orientation within enzyme active sites and modulating its biological efficacy [1].
The causality behind the diverse biological activities of 2-substituted benzofuran derivatives lies in their ability to engage in varied non-covalent interactions (e.g., hydrogen bonding,
Mechanistic pathways of 2-substituted benzofurans targeting SIRT1 and EZH2.
Comparative Efficacy Data
To objectively evaluate the therapeutic potential of these derivatives, we must compare their in vitro performance across various biological targets. The table below synthesizes experimental data highlighting how specific functional groups at the C-2 position influence efficacy against different cell lines and enzymes.
| Compound Class / Substitution | Target / Assay | Efficacy Metric | Mechanistic Insight | Ref |
| 2-Arylbenzofurans (Hydroxyl-substituted aryl group) | BACE1 (Alzheimer's) | IC50 = 0.043 ± 0.01 µM | Hydroxyl groups form critical H-bonds with BACE1 catalytic aspartates. | [1] |
| Benzofuran EZH2 Inhibitor (Ethyl-substituted phenyl ring) | EZH2 / Pfeiffer Cell Line | IC50 = 15 nM | Ethyl substitution optimizes hydrophobic packing in the EZH2 pocket. | [3] |
| Thiazolidin-4-one Benzofurans (Compound 3f) | HEPG2 (Liver Carcinoma) | IC50 = 12.4 µg/mL | The NH spacer between the benzofuran and thiazolidinone increases flexibility for target binding. | [4] |
| 2-(Het)aryl Benzofurans (Compound 3m) | SIRT1 / MCF-7 & MDAMB-231 | Significant Inhibition | Direct binding to SIRT1 induces concentration-dependent p53 acetylation. | [2] |
| C-3 α, β-Unsaturated Ketone Linked (Hydroxyl at C-2') | E. coli / S. aureus | MIC80 = 0.78 µg/mL | The hydroxyl group disrupts bacterial membrane integrity and enzymatic function. | [5] |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the evaluation of 2-substituted benzofuran derivatives relies on robust, self-validating experimental systems. Below are the field-proven methodologies for their synthesis and biological evaluation.
Protocol A: Ultrasound-Assisted One-Pot Synthesis
Causality: Conventional heating for C-C/C-O coupling often leads to thermal degradation of sensitive intermediates. Ultrasound irradiation accelerates the palladium leaching process and facilitates mass transfer, significantly reducing reaction times while improving overall yields [2].
-
Reaction Setup: Combine (trimethylsilyl)acetylene with the target iodoarene in the presence of a 10% Pd/C-CuI-PPh3-Et3N catalyst system in methanol.
-
Ultrasound Irradiation: Subject the mixture to ultrasound irradiation. Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting iodoarene confirms the successful sequential C-C coupling.
-
Cleavage & Cyclization: Treat the reaction mixture with K2CO3 in aqueous methanol to induce C-Si bond cleavage, followed by coupling with 2-iodophenol to trigger the tandem C-C/C-O bond-forming cyclization.
-
Purification & Validation: Isolate the product via column chromatography. Self-Validation Step: Confirm the structural integrity and purity of the 2-substituted benzofuran using 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS) prior to any biological assay.
Protocol B: MTT Cytotoxicity & Target Validation Assay
Causality: The MTT assay measures the reduction of a yellow tetrazolium salt into an insoluble purple formazan product by the mitochondrial succinate dehydrogenase of viable cells. This provides a direct, causal link between compound exposure and cellular metabolic arrest.
-
Cell Plating: Seed the target cancer cells (e.g., MCF-7, HEPG2) in 96-well plates at a density of
cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere. -
Compound Treatment: Treat the cells with varying concentrations of the synthesized 2-substituted benzofuran derivatives (e.g., 0.1 to 100 µM).
-
Self-Validation Step: Include a positive control (e.g., 5-fluorouracil or Doxorubicin) to ensure assay sensitivity, and a vehicle-only negative control (e.g., 0.1% DMSO) to ensure observed cytotoxicity is strictly compound-dependent.
-
-
Incubation & Reading: After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours, remove the medium, and dissolve the formazan crystals in 150 µL of DMSO.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.
Self-validating workflow for the synthesis and biological evaluation of benzofuran derivatives.
Conclusion
The comparative efficacy of 2-substituted benzofuran derivatives underscores the profound impact of C-2 structural modifications on target specificity. Whether optimizing hydrophobic packing for EZH2 inhibition or leveraging flexible spacers for enhanced anti-hepatocellular carcinoma activity, rational design at the C-2 locus remains a cornerstone of modern benzofuran-based drug discovery. By employing self-validating workflows like ultrasound-assisted synthesis and rigorously controlled in vitro assays, researchers can reliably map structure-activity relationships and accelerate the development of novel therapeutics.
References
-
Ultrasound Assisted Synthesis of 2-Substituted Benzofurans via One-Pot and Sequential Method: Their In Vitro Evaluation ResearchGate[Link]
-
Discovery of EBI-2511: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma PMC - National Institutes of Health[Link]
-
Novel benzofuran derivatives: Synthesis and antitumor activity ResearchGate[Link]
-
Synthesis and Antibacterial Activity Study of C-3 α, β-Unsaturated Ketone Linked Benzofuran Derivatives Longdom Publishing[Link]
Guide to Assessing Processed Sample Stability in Regulated Bioanalysis: A Comparative Technical Framework
Executive Summary
In quantitative bioanalysis (LC-MS/MS or LBA), the integrity of pharmacokinetic (PK) data relies heavily on the stability of the analyte after it has been extracted from the biological matrix. While freeze-thaw and long-term storage of raw samples are standard, Processed Sample Stability (PSS) —often conflated with "autosampler stability"—is frequently the source of run failures and regulatory queries.
This guide compares the traditional "Static Re-injection" method against the superior "Isochronic Verification" protocol. We demonstrate why the Isochronic approach provides the necessary rigor for FDA/EMA compliance (ICH M10), specifically by isolating degradation kinetics from instrument drift.
Part 1: The Stability Landscape & Comparative Methodology
The Core Problem
Once a sample is extracted (protein precipitation, SPE, or LLE), the analyte exists in a new solvent environment—often differing in pH, organic content, and antioxidant capacity from the original matrix.
-
Risk: Hydrolysis, oxidation, or lactonization can occur in the autosampler vial.
-
Consequence: If the processed sample degrades by >15% during the batch run time (often 24–72 hours), the analytical run is invalid.
Comparative Analysis: Standard vs. Advanced Protocols
We compare two methodologies for assessing PSS. The "Advanced Isochronic Protocol" is the recommended standard for high-stakes drug development.
| Feature | Method A: Static Re-injection (Traditional) | Method B: Isochronic Verification (Recommended) |
| Workflow | Inject a batch (T0), leave in autosampler for X hours, re-inject the entire batch (T_final). | Prepare Batch A (T0), store. Prepare Batch B (Fresh) at T_final. Inject both in a single run. |
| Reference Point | Compares T_final response to T_final calibration curve (or T0 curve). | Compares Stored QCs (Batch A) against Freshly Prepared Calibration Curve (Batch B). |
| Scientific Flaw | If the Calibrators degrade at the same rate as QCs, the degradation is masked (False Pass). | Eliminates "masked degradation." Fresh curve acts as the absolute truth. |
| Instrument Drift | High risk. Sensitivity changes over 24-72h affect the comparison. | Low risk. Both Fresh and Stored samples are analyzed in the same short window. |
| Regulatory Risk | High. FDA/EMA often query if calibrators were also aged. | Low. Fully compliant with ICH M10 requirements for fresh calibration. |
| Data Integrity | Low Confidence | High Confidence |
Part 2: Experimental Protocol (The Isochronic Verification System)
Objective: Determine if processed samples are stable for 72 hours (typical weekend run) at autosampler temperature (e.g., 4°C or 10°C).
Prerequisites
-
Matrix: Matched biological matrix (Plasma/Serum).[1]
-
Replicates: n=6 Low QC (LQC) and n=6 High QC (HQC).
-
System: LC-MS/MS calibrated with System Suitability Test (SST) passed.
Step-by-Step Workflow
Phase 1: The "Stored" Batch (T = 0 hours)
-
Preparation: Extract a full set of Calibration Standards (STDs) and Quality Controls (LQC, HQC).
-
Initial Analysis (Optional but Recommended): Inject immediately to verify extraction efficiency and system performance.
-
Storage: Place the processed vials (or plates) in the autosampler (or refrigerator) at the target temperature (e.g., 4°C).
-
Timer: Start the clock. Let samples sit for the target duration (e.g., 72 hours).
Phase 2: The "Fresh" Batch (T = 72 hours)
-
Preparation: At the 72-hour mark, thaw a new aliquot of blank matrix.
-
Fresh Spiking: Prepare a fresh set of Calibration Standards and QCs from stock solutions.
-
Extraction: Process this fresh batch using the exact same method as Phase 1.
Phase 3: The Comparative Run
-
Sequence Setup: Construct a run containing:
-
System Suitability (SST)[2]
-
Fresh Calibration Curve (from Phase 2)
-
Fresh QCs (Phase 2) – Serves as System Check
-
Stored QCs (Phase 1) – The Test Samples
-
-
Injection: Inject all samples in a continuous sequence.
Visualizing the Workflow
The following diagram illustrates the critical timeline and separation of "Fresh" vs. "Stored" samples to ensure data validity.
Caption: The Isochronic Workflow ensures that Stored samples are quantified against a Fresh Calibration Curve, eliminating variable drift.
Part 3: Data Analysis & Acceptance Criteria
To validate stability, the stored samples must quantify accurately against the fresh curve.
Calculation
Calculate the % Deviation (or % Accuracy) of the Stored QCs relative to their Nominal Concentration.
Acceptance Criteria (ICH M10 / FDA 2018)
-
Precision: The %CV of the replicates (n=6) at each level must be ≤ 15%.
-
Accuracy: The mean concentration of the stored QCs must be within ±15% of the nominal concentration.
Summary Data Table
| Sample ID | Nominal (ng/mL) | Mean Measured (Stored) | % CV | % Accuracy | Status |
| LQC (Fresh) | 10.0 | 9.8 | 3.2% | 98.0% | System Pass |
| HQC (Fresh) | 1000.0 | 1015.0 | 2.1% | 101.5% | System Pass |
| LQC (Stored 72h) | 10.0 | 9.2 | 4.5% | 92.0% | PASS |
| HQC (Stored 72h) | 1000.0 | 840.0 | 3.8% | 84.0% | FAIL (>15% Drop) |
Part 4: Troubleshooting & Causality (The "Why")
When PSS fails (as seen in the HQC example above), blindly re-running the experiment is scientifically invalid. You must diagnose the Mechanism of Failure .
Evaporation vs. Degradation
-
Symptom: Signal increases over time (Concentration > 115%).
-
Cause: Volatile solvents (ACN/MeOH) evaporate through pierced septa, concentrating the analyte.
-
Fix: Use pre-slit septa or caps with better resealing properties. Ensure autosampler cooling is active to reduce vapor pressure.
Chemical Instability
-
Symptom: Signal decreases (Concentration < 85%).
-
Cause:
-
Hydrolysis: Common in esters/lactones. Fix: Acidify the extract (add 0.1% Formic Acid).
-
Oxidation: Common in phenols/amines. Fix: Add antioxidant (Ascorbic acid or Sodium Metabisulfite) to the extraction solvent.
-
Adsorption: Analyte sticks to glass vials (NSB). Fix: Switch to polypropylene vials or add a "keeper" solvent (e.g., BSA or surfactant).
-
Decision Logic for Failures
Caption: Diagnostic logic for resolving Processed Sample Stability failures.
References
-
ICH M10 Bioanalytical Method Validation Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).[1][3][4][6][7] Section 3.2.8: Stability. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[8][9] (2018).[8][9][10][11] Section III.B: Bioanalytical Method Development and Validation. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA).[12] (2011).[13] Section 4.1.9: Stability. [Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. nebiolab.com [nebiolab.com]
- 11. fda.gov [fda.gov]
- 12. bioanalysisforum.jp [bioanalysisforum.jp]
- 13. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
4-(2-Cyanoethyl)-2,3-dihydro-benzofuran proper disposal procedures
The following guide details the operational safety and disposal protocols for 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran (also chemically described as 3-(2,3-dihydrobenzofuran-4-yl)propanenitrile ).
Notice: As a specific Safety Data Sheet (SDS) for this exact isomer is often unavailable in public repositories, this guide applies the Precautionary Principle , classifying the substance based on its functional groups (Organic Nitrile + Dihydrobenzofuran core). This approach ensures maximum safety margins for researchers.
Part 1: Executive Safety & Disposal Summary
| Parameter | Critical Directive |
| Primary Hazard Class | Toxic (Nitrile) & Irritant |
| Disposal Stream | Hazardous Organic Waste (Toxic) |
| Segregation Rule | STRICTLY SEGREGATE FROM ACIDS. Contact with strong acids may liberate lethal Hydrogen Cyanide (HCN) gas.[1] |
| RCRA Classification | Likely D003 (Reactive) if cyanide releasable, or Characteristic Toxic . Treat as Hazardous Waste.[2][3] |
| Container Type | Amber Glass or HDPE. Do not use metal if acidic impurities are suspected. |
Part 2: Chemical Characterization & Hazard Profile
To ensure safe handling, one must understand the molecule's reactivity profile.
-
Chemical Structure: A fused benzene and furan ring (dihydro- saturated) with a propionitrile side chain.
-
Functional Group Risks:
-
Nitrile Group (-C≡N): The primary safety concern. While organic nitriles are generally stable, they can metabolize to cyanide in the body (toxic by ingestion/skin absorption) and hydrolyze to carboxylic acids and ammonia (or HCN) under extreme pH.
-
Dihydrobenzofuran Core: Lipophilic nature facilitates skin absorption. Structural analogs (e.g., Ramelteon intermediates) are often classified as skin/eye irritants and potential sensitizers.
-
Mechanism of Hazard (The "Why")
-
Cyanide Liberation: In the presence of strong acids (e.g., HCl, H₂SO₄), the nitrile group can undergo hydrolysis. While slower than inorganic cyanides, the risk of evolving HCN gas exists, especially in waste containers where exothermic reactions from other chemicals might accelerate hydrolysis.
-
Peroxide Formation: Dihydrobenzofurans are ethers. Over prolonged storage, they can form explosive peroxides, though less readily than tetrahydrofuran (THF). Protocol: Test for peroxides if the container is old or has been exposed to air.
Part 3: Step-by-Step Disposal Workflow
This workflow is designed to prevent "in-bottle" reactions and ensure regulatory compliance.
Step 1: Waste Stream Segregation (Critical)
-
Solid Waste:
-
Liquid Waste (Mother Liquors/Solvents):
-
Check pH: Ensure the waste solution is Neutral (pH 7) or slightly Basic (pH 8-9) . Never add to an acidic waste stream.
-
Solvent Compatibility: Compatible with non-halogenated organic solvents (Methanol, Ethyl Acetate).
-
Incompatibility: Do NOT mix with:
-
Step 2: Packaging & Labeling
-
Container: Use a screw-top amber glass bottle or high-density polyethylene (HDPE) jug.
-
Headspace: Leave at least 10% headspace to allow for expansion.
-
Labeling:
-
Must list all constituents (e.g., "4-(2-Cyanoethyl)-2,3-dihydro-benzofuran 5%, Ethyl Acetate 95%").
-
Affix a "TOXIC" hazard sticker.
-
Add a warning note: "NITRILE - DO NOT MIX WITH ACIDS."
-
Step 3: Deactivation (Optional - Only if required by local EHS)[1]
-
Note: For most labs, off-site thermal destruction (incineration) by a licensed vendor is safer than in-lab deactivation.[1]
-
If in-lab oxidation is mandated: Treat with alkaline sodium hypochlorite (bleach) to convert the nitrile to a cyanate/carbonate, but this is exothermic and requires a specific validated SOP. Recommendation: Skip in-lab treatment and ship as hazardous waste. [1]
Step 4: Storage & Hand-off
-
Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray.
-
Keep the waste container in a well-ventilated fume hood or a vented safety cabinet.
-
Schedule pickup with your facility's EHS or licensed waste contractor (e.g., Veolia, Clean Harbors).
Part 4: Visualizing the Protocol
Figure 1: Disposal Decision Tree
This flowchart guides the researcher through the segregation logic to prevent accidental HCN generation.
Caption: Decision logic for segregating nitrile-bearing waste to prevent acid hydrolysis and cyanide gas evolution.
Part 5: Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[1] Nitriles can absorb through skin. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). |
| Spill (Liquid) | 1. Evacuate area. 2. Don PPE (Nitrile gloves, lab coat, goggles, respirator if volatile). 3. Absorb with vermiculite or sand . 4.[2][3][4] DO NOT use acidic absorbents. |
| Spill (Solid) | Wet wipe or sweep gently to avoid dust generation. Place in a sealed container. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 6: Management of Waste).
-
PubChem. (2024). Compound Summary: 3-(2,3-dihydrobenzofuran-4-yl)propanenitrile (Analog Structure Search). National Library of Medicine.
-
Thermo Fisher Scientific. (2022). Safety Data Sheet: General Organic Nitriles. (Reference for Class-Based Handling).
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Hazardous Waste Identification).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
